molecular formula C6H11O2- B8739618 3,3-Dimethylbutanoate

3,3-Dimethylbutanoate

Numéro de catalogue: B8739618
Poids moléculaire: 115.15 g/mol
Clé InChI: MLMQPDHYNJCQAO-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Dimethylbutanoate, also known as 3,3-dimethylbutanoic acid or tert-butylacetic acid, is a chemical compound of significant interest in pharmacological and metabolic research . It is identified as a key metabolite in the pharmacokinetic profile of several synthetic cannabinoid receptor agonists (SCRAs), such as 5F-MDMB-PICA . The detection and quantification of this compound are therefore crucial for forensic toxicology studies aimed at understanding the metabolism and exposure to these psychoactive substances . Beyond its role as a biomarker, recent preclinical research suggests that 3,3-dimethyl-1-butanol (DMB), a related compound, is metabolized in the host into 3,3-dimethylbutyric acid (DMBut) . This metabolite has demonstrated promising immunomodulatory activity, showing a significant reduction in disease severity and proinflammatory cytokines in a mouse model of collagen-induced arthritis, a representative model for rheumatoid arthritis studies . The mechanism of this protective effect appears to be independent of initial hypotheses involving gut bacterial enzyme inhibition, indicating a potentially novel pathway for therapeutic investigation . This makes this compound and its precursors valuable tools for researchers exploring new directions in autoimmune and inflammatory disease therapeutics. This product is intended for research and analysis purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use.

Propriétés

Formule moléculaire

C6H11O2-

Poids moléculaire

115.15 g/mol

Nom IUPAC

3,3-dimethylbutanoate

InChI

InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)/p-1

Clé InChI

MLMQPDHYNJCQAO-UHFFFAOYSA-M

SMILES canonique

CC(C)(C)CC(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Characteristics of 3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, physical, and biological properties of 3,3-dimethylbutanoate, also known as 3,3-dimethylbutyrate. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known biological pathways.

Core Structural and Physicochemical Properties

This compound is the conjugate base of 3,3-dimethylbutanoic acid, a branched-chain carboxylic acid.[1] It is characterized by a four-carbon backbone with two methyl groups attached to the third carbon.[1] This t-butyl group significantly influences its physical and chemical properties. At room temperature, 3,3-dimethylbutanoic acid is a colorless to pale yellow liquid with a distinct, pungent odor.[1][2][3]

Identifiers and Structural Information

A summary of the key identifiers and structural representations for 3,3-dimethylbutanoic acid is provided below.

IdentifierValue
IUPAC Name 3,3-dimethylbutanoic acid[4]
Synonyms tert-Butylacetic acid, 3,3-Dimethylbutyric acid[1][4]
CAS Number 1070-83-3[1]
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [4][5]
Canonical SMILES CC(C)(C)CC(=O)O[4][6]
InChI InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)[4][5][6]
InChIKey MLMQPDHYNJCQAO-UHFFFAOYSA-N[4][5][6]
Physicochemical Data

The following table summarizes the key physicochemical properties of 3,3-dimethylbutanoic acid. The values represent a consensus from multiple sources, with ranges indicating slight variations in reported experimental data.

PropertyValue
Melting Point -11 to 6.5 °C[5][6][7][8]
Boiling Point 185-190 °C (at 760 Torr)[5][9][10]; 94-94.5 °C (at 22 Torr)[6]
Density 0.912 g/mL (at 25 °C)[5][10][11]
Water Solubility 19 g/L[10][11][12]
Appearance Clear, colorless to light yellow liquid[7][13]
Odor Pungent, sharp, unpleasant[2][3]

Spectroscopic Characteristics

¹H NMR Spectroscopy

In ¹H NMR spectra, the acidic proton of the carboxyl group (-COOH) in 3,3-dimethylbutanoic acid is highly deshielded and typically appears as a singlet far downfield, around 11.8-12.0 ppm.[4][14] The protons of the methylene (B1212753) group (α-protons) adjacent to the carboxyl group absorb at approximately 2.24 ppm, while the nine equivalent protons of the t-butyl group (β-protons) produce a strong singlet signal further upfield at about 1.06 ppm.[14] The chemical shift of the acidic proton is dependent on solvent and concentration.[4] Exchanging this proton with deuterium (B1214612) by adding D₂O will cause its signal to disappear, a characteristic test for carboxylic acids.[4]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxyl group is highly deshielded, absorbing in the range of 165-185 ppm.[4] The α-carbon typically appears at 20-40 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-dimethylbutanoic acid displays characteristic absorption bands for a carboxylic acid. A very broad peak is observed in the region of 2500–3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxyl group.[15] A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is prominent around 1710 cm⁻¹.[15][16] A peak for the C-O stretch is also visible at approximately 1300 cm⁻¹.[15]

Biological Activity and Signaling Pathways

Recent research has identified this compound (referred to as DMBut) as a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB).[2][11][17] Studies have demonstrated that DMBut possesses significant immunomodulatory properties. Specifically, it has been shown to ameliorate collagen-induced arthritis (CIA) in murine models, a condition that shares pathological similarities with human rheumatoid arthritis.[11][16]

The protective effect of DMBut appears to be mediated through the modulation of pro-inflammatory cytokine secretion from macrophages.[11][16] In vivo studies showed that treatment with DMBut significantly reduced disease severity and the levels of pro-inflammatory cytokines.[11][16] This suggests a direct immunomodulatory effect rather than an indirect action via inhibition of microbial enzymes like TMA lyase.[2][11] While the precise intracellular signaling cascade is still under investigation, the data points towards the regulation of key inflammatory pathways within macrophages, such as the NF-κB and MAPK signaling pathways, which are critical for the production of cytokines like TNF-α, IL-1β, and IL-6.[8][18]

immunomodulatory_pathway cluster_extracellular Extracellular cluster_macrophage Macrophage 3_3_DMBut This compound (DMBut) Receptor Putative Receptor(s) 3_3_DMBut->Receptor Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) Receptor->Signaling Activation Transcription Transcription Factor Activation (e.g., NF-κB) Signaling->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling->Cytokines Modulates Secretion Transcription->Cytokines Inhibits Gene Expression Response Inflammatory Response Cytokines->Response Drives synthesis_workflow Start 2-Oxo-3,3-dimethylbutanoic Acid Step1 React with Hydrazine Hydrate + KOH in Triethylene Glycol Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Heat to ~200°C (N₂ evolution) Intermediate->Step2 Step3 Workup: 1. Cool & Add H₂O 2. Acidify with HCl Step2->Step3 Step4 Extract with Toluene Step3->Step4 Purify Fractional Distillation Step4->Purify End 3,3-Dimethylbutanoic Acid Purify->End

References

An In-depth Technical Guide to the Synthesis of 3,3-dimethylbutanoic acid from Pivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for the production of 3,3-dimethylbutanoic acid, a valuable building block in pharmaceutical and chemical research, starting from pivalic acid. The core of this transformation lies in a one-carbon homologation strategy, predominantly achieved through the Arndt-Eistert synthesis. This document details the necessary experimental protocols, summarizes key quantitative data, and provides visualizations of the reaction pathway and experimental workflow.

Introduction

The synthesis of 3,3-dimethylbutanoic acid from pivalic acid requires the addition of a single methylene (B1212753) (-CH₂) group, a process known as homologation. The most established and versatile method for this transformation is the Arndt-Eistert synthesis.[1][2] This multi-step procedure involves the conversion of the starting carboxylic acid into an acid chloride, followed by the formation of a diazoketone, which then undergoes a Wolff rearrangement to yield a ketene.[3][4] The subsequent trapping of this reactive intermediate with water affords the desired homologous carboxylic acid.[2][5]

Due to the sterically hindered nature of the pivaloyl group, special consideration must be given to the reaction conditions to ensure optimal yields. This guide will provide detailed methodologies for each step of this synthetic sequence.

Overall Synthetic Pathway

The conversion of pivalic acid to 3,3-dimethylbutanoic acid via the Arndt-Eistert synthesis can be depicted as a three-stage process. The logical flow of this synthesis is outlined below.

cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Diazoketone Synthesis cluster_2 Stage 3: Wolff Rearrangement & Hydrolysis pivalic_acid Pivalic Acid pivaloyl_chloride Pivaloyl Chloride pivalic_acid->pivaloyl_chloride SOCl₂ or (COCl)₂ diazomethane Diazomethane (CH₂N₂) diazoketone 1-Diazo-3,3-dimethyl-2-butanone diazomethane->diazoketone ketene tert-Butylketene diazoketone->ketene Wolff Rearrangement final_product 3,3-Dimethylbutanoic Acid ketene->final_product H₂O G start Start step1 Combine pivalic acid and a catalytic amount of DMF in a flask. start->step1 step2 Slowly add thionyl chloride at 0°C. step1->step2 step3 Warm to room temperature and then heat to reflux. step2->step3 step4 Monitor reaction by observing gas evolution (SO₂ and HCl). step3->step4 step5 Distill the crude product to obtain pure pivaloyl chloride. step4->step5 end End step5->end G start Start with ethereal solution of diazoketone step1 Add a suspension of Ag₂O in water/dioxane. start->step1 step2 Heat the mixture gently with vigorous stirring. step1->step2 step3 Monitor for nitrogen evolution. step2->step3 step4 After gas evolution ceases, cool the reaction mixture. step3->step4 step5 Filter to remove the silver catalyst. step4->step5 step6 Acidify the filtrate with HCl. step5->step6 step7 Extract the product with an organic solvent. step6->step7 step8 Dry, concentrate, and purify the product. step7->step8 end End step8->end

References

The Microbial Biosynthesis of 3,3-Dimethylbutanoate: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethylbutanoate, also known as 3,3-dimethylbutyric acid or tert-butylacetic acid, is a branched-chain carboxylic acid with potential applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] While chemical synthesis routes for this compound are established, there is a growing interest in developing sustainable and stereospecific biological production methods. This technical guide addresses the current state of knowledge regarding the biosynthesis of this compound in microorganisms.

A thorough review of the scientific literature indicates that a natural, dedicated biosynthetic pathway for this compound has not been characterized in any microorganism to date. Microbial metabolic pathways are known for the production of structurally related branched-chain fatty acids, such as 3-methylbutanoic acid, which is derived from the metabolism of the amino acid leucine.[3] However, the specific gem-dimethyl substitution pattern at the C3 position of this compound suggests that its biosynthesis would require a distinct set of enzymatic reactions.

This document, therefore, proposes a hypothetical biosynthetic pathway for this compound, constructed from known enzymatic reactions and principles of metabolic engineering. This proposed pathway is intended to serve as a foundational blueprint for researchers aiming to engineer microorganisms for the production of this valuable chemical. Furthermore, this guide provides a general experimental workflow for the implementation and validation of such a synthetic pathway.

A Proposed Hypothetical Biosynthetic Pathway for this compound

The proposed pathway for the biosynthesis of this compound initiates from the central metabolite, acetyl-CoA. The pathway is designed to construct the characteristic tert-butyl group of the target molecule through a series of enzymatic steps analogous to those found in isoprenoid and branched-chain fatty acid biosynthesis.

The key steps in the proposed pathway are as follows:

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by an acetoacetyl-CoA thiolase .

  • Formation of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is carried out by HMG-CoA synthase .

  • Reductive Deacylation to 3-Methylcrotonyl-CoA: HMG-CoA is then converted to 3-methylcrotonyl-CoA. This is a key branching point from the common mevalonate (B85504) pathway and would likely require a specialized reductase and dehydratase activity, potentially from an HMG-CoA reductase followed by a dehydratase .

  • Carboxylation to 3,3-Dimethylglutaconyl-CoA: 3-Methylcrotonyl-CoA is carboxylated to yield 3,3-dimethylglutaconyl-CoA. This reaction is catalyzed by a carboxylase , similar to methylcrotonyl-CoA carboxylase.

  • Decarboxylation and Reduction to 3,3-Dimethylbutyryl-CoA: The 3,3-dimethylglutaconyl-CoA is then decarboxylated and reduced to form 3,3-dimethylbutyryl-CoA. This could be achieved by a decarboxylase followed by a reductase .

  • Thioester Hydrolysis to this compound: The final step is the hydrolysis of the thioester bond of 3,3-dimethylbutyryl-CoA to release the free fatty acid, this compound. This is catalyzed by a thioesterase .

Below is a DOT language script for the visualization of this proposed pathway.

Hypothetical Biosynthesis of this compound acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa methylcrotonyl_coa 3-Methylcrotonyl-CoA hmg_coa->methylcrotonyl_coa dimethylglutaconyl_coa 3,3-Dimethylglutaconyl-CoA methylcrotonyl_coa->dimethylglutaconyl_coa dimethylbutyryl_coa 3,3-Dimethylbutyryl-CoA dimethylglutaconyl_coa->dimethylbutyryl_coa dimethylbutanoate This compound dimethylbutyryl_coa->dimethylbutanoate

Hypothetical pathway for this compound biosynthesis.

Potential Enzymes for the Hypothetical Pathway

The successful implementation of the proposed pathway relies on the selection of suitable enzymes for each catalytic step. The following table summarizes potential enzyme candidates from various microorganisms that could be explored for their activity towards the intermediates of the this compound pathway.

StepEnzyme ClassPotential Source OrganismsKnown Substrates
1Acetoacetyl-CoA thiolaseEscherichia coli, Saccharomyces cerevisiaeAcetyl-CoA
2HMG-CoA synthaseSaccharomyces cerevisiae, Staphylococcus aureusAcetoacetyl-CoA, Acetyl-CoA
3HMG-CoA reductase & DehydrataseSaccharomyces cerevisiae, Pseudomonas mevaloniiHMG-CoA
4CarboxylasePseudomonas aeruginosa, Rhodobacter sphaeroidesMethylcrotonyl-CoA
5Decarboxylase & ReductaseNovel or engineered enzymes may be required3,3-Dimethylglutaconyl-CoA
6ThioesteraseEscherichia coli, Bacillus subtilisAcyl-CoAs

Experimental Workflow for Pathway Implementation and Validation

The following section outlines a general experimental workflow for the heterologous expression and validation of the proposed biosynthetic pathway in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Gene Synthesis and Plasmid Construction

The genes encoding the selected enzymes will be codon-optimized for the chosen host organism and synthesized commercially. These genes will then be cloned into suitable expression vectors under the control of inducible promoters to allow for controlled expression.

Host Strain Engineering

The expression plasmids will be transformed into the selected host strain. It may be necessary to introduce genomic modifications to the host, such as the deletion of competing pathways, to enhance the flux towards this compound production.

Cultivation and Induction

The engineered microbial strains will be cultivated in a suitable growth medium. Once the culture reaches an appropriate cell density, the expression of the pathway enzymes will be induced by the addition of a specific inducer molecule (e.g., IPTG for lac-based promoters).

Metabolite Extraction and Analysis

After a designated production period, the culture broth will be harvested. The cells will be separated from the supernatant, and metabolites will be extracted from both fractions. The presence and quantity of this compound and its intermediates will be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Pathway Optimization

Based on the initial production titers and the accumulation of any pathway intermediates, the pathway will be optimized. This may involve balancing enzyme expression levels, protein engineering to improve enzyme kinetics, or further metabolic engineering of the host strain.

Below is a DOT language script visualizing the experimental workflow.

Experimental Workflow for Pathway Validation gene_synthesis Gene Synthesis & Codon Optimization plasmid_construction Plasmid Construction gene_synthesis->plasmid_construction host_engineering Host Strain Engineering plasmid_construction->host_engineering cultivation Cultivation & Induction host_engineering->cultivation metabolite_analysis Metabolite Extraction & Analysis (GC-MS/HPLC) cultivation->metabolite_analysis optimization Pathway Optimization metabolite_analysis->optimization Iterative Improvement optimization->plasmid_construction

Experimental workflow for implementing the hypothetical pathway.

Conclusion

While a natural microbial biosynthetic pathway for this compound has not been identified, the principles of synthetic biology and metabolic engineering offer a promising avenue for its de novo production in microorganisms. The hypothetical pathway and experimental workflow presented in this guide provide a strategic framework for future research in this area. The successful engineering of a microbial strain for this compound production would represent a significant advancement in the sustainable synthesis of valuable chemicals and would be of considerable interest to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl 3,3-Dimethylbutanoate and Related Volatile Esters in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of ethyl 3,3-dimethylbutanoate and structurally related branched-chain ethyl esters in the plant kingdom. Due to a scarcity of documented evidence for the natural occurrence of ethyl this compound in plant species within the reviewed scientific literature, this guide focuses on providing context through data on analogous compounds, detailed analytical methodologies relevant for its detection, and a putative biosynthetic pathway.

Quantitative Data on Structurally Related Ethyl Esters in Plants

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration (µg/kg)Reference
Malus domesticaFujiFruitEthyl 2-methylbutanoate67.1[1]
Malus domesticaGolden DeliciousFruitEthyl 2-methylbutanoateNot specified[2]
Malus domesticaStarkingFruitEthyl 2-methylbutanoateNot specified[3]
Malus domesticaGolden ReindersFruitEthyl 2-methylbutanoateNot specified[3]
Malus domesticaBraeburnFruitEthyl 2-methylbutanoateNot specified[3]
Ananas comosusCayennePulpEthyl 2-methylbutanoateNot specified[4]
Ananas comosusCayenneCoreEthyl 2-methylbutanoateNot specified[4]

Experimental Protocols for the Analysis of Volatile Ethyl Esters

The following is a detailed, representative methodology for the extraction, identification, and quantification of volatile ethyl esters from plant tissues, such as fruits. This protocol is based on commonly employed techniques in the analysis of plant volatiles and is applicable for the target analysis of ethyl this compound.

Objective: To identify and quantify ethyl this compound and other volatile esters in a plant sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., fruit pulp, leaves)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., ethyl 3-methyl-2-butenoate-d6 or other suitable deuterated ester)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight (e.g., 2-5 g) of the fresh plant tissue. This can be done by grinding in liquid nitrogen to a fine powder.

    • Transfer the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

    • Spike the sample with a precise volume of the internal standard solution to allow for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Seal the vial immediately.

    • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • After extraction, immediately introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at 40°C for 5 min, ramp to 170°C at 8°C/min, hold for 10 min, then ramp to 240°C at 8°C/min and hold for 5 min.[5]

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 35-550

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

    • Quantify the target analyte (ethyl this compound) by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Mandatory Visualizations

experimental_workflow sample_prep Sample Preparation (Homogenization, Weighing) spiking Addition of Internal Standard and NaCl sample_prep->spiking hs_spme Headspace SPME (Equilibration and Extraction) spiking->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Identification and Quantification) gc_ms->data_analysis result Quantitative Results data_analysis->result

Caption: Experimental workflow for the analysis of volatile ethyl esters in plants.

The direct biosynthetic pathway for ethyl this compound has not been elucidated in plants. However, a plausible pathway can be hypothesized based on the known biosynthesis of branched-chain amino acids and subsequent ester formation. The pathway likely originates from the catabolism of a precursor amino acid, leading to the formation of 3,3-dimethylbutanoic acid, which is then esterified.

biosynthetic_pathway cluster_precursor Precursor Metabolism cluster_acid_formation Acid Formation cluster_ester_formation Esterification leucine Leucine (or other branched-chain amino acid) transamination Transamination leucine->transamination decarboxylation Oxidative Decarboxylation & Rearrangement Steps transamination->decarboxylation dmb_acid 3,3-Dimethylbutanoic Acid decarboxylation->dmb_acid dmb_coa 3,3-dimethylbutanoyl-CoA dmb_acid->dmb_coa Acyl-CoA Synthetase ethanol Ethanol final_product Ethyl this compound ethanol->final_product aat Alcohol Acyl-CoA Transferase (AAT) aat->final_product dmb_coa->final_product

Caption: A hypothetical biosynthetic pathway for ethyl this compound in plants.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Methyl 3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3,3-dimethylbutanoate (CAS No. 10250-48-3), an organic ester with applications in organic synthesis. This document collates available data on its physical characteristics, spectral properties, and chemical reactivity. Detailed experimental protocols for its synthesis and hydrolysis are also presented, alongside a generalized workflow for its characterization. The information herein is intended to serve as a valuable resource for professionals in research and development.

Introduction

Methyl this compound, also known as methyl tert-butylacetate, is a carboxylic ester with the molecular formula C₇H₁₄O₂.[1] Its structure features a t-butyl group attached to the acyl moiety, which imparts specific steric and electronic properties that influence its reactivity and physical behavior. This guide aims to consolidate the known physical and chemical data of this compound, providing a foundational resource for its use in laboratory and industrial settings.

Physical Properties

A summary of the key physical properties of methyl this compound is presented in Table 1. While some experimental values are available, others are predicted or derived from data on isomeric compounds.

Table 1: Physical Properties of Methyl this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 10250-48-3[1][2]
IUPAC Name methyl this compound[1]
Boiling Point Data not available for standard pressure. Boiling temperature as a function of pressure is available in the NIST/TRC Web Thermo Tables.[3] For the related isomer, methyl 3-methylbutanoate, the boiling point is 116 °C.[4]
Density Data not available at a standard temperature. Density as a function of temperature is available in the NIST/TRC Web Thermo Tables.[3] For the related isomer, methyl 3-methylbutanoate, the density is 0.881 g/mL.[4]
Refractive Index Data not available at a standard temperature. Refractive index as a function of wavelength and temperature is available in the NIST/TRC Web Thermo Tables.[3] For the related isomer, methyl 3-methylbutanoate, the refractive index is 1.393.[4]
Solubility Expected to be soluble in common organic solvents like ethanol (B145695) and ether, with limited solubility in water.[5]
Kovats Retention Index 804 (standard non-polar column)[1]

Spectral Data

The structural elucidation of methyl this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Predicted spectral data is available, though experimental spectra for the pure compound are not readily found in the provided search results.[6]

  • ¹³C NMR: The presence of ¹³C NMR data is indicated in PubChem, sourced from SpectraBase.[1] Predicted spectra are also available.[7]

Mass Spectrometry (MS)

GC-MS data for methyl this compound is available through the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is a key identifier for this compound. The molecular ion peak [M]⁺ would be observed at m/z = 130. Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement. For methyl this compound, significant fragments would be expected at m/z 57 (the t-butyl cation, [C(CH₃)₃]⁺) and m/z 74 (from McLafferty rearrangement, [CH₂=C(OH)OCH₃]⁺).[1]

Infrared (IR) Spectroscopy

Vapor phase IR spectra are available for methyl this compound.[1] Key characteristic peaks for an ester include a strong C=O stretching vibration typically in the range of 1735-1750 cm⁻¹ and C-O stretching vibrations in the fingerprint region (around 1100-1300 cm⁻¹).[8]

Chemical Properties and Reactivity

Methyl this compound undergoes chemical reactions typical of esters.

Hydrolysis

Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol under either acidic or basic conditions. The hydrolysis of methyl this compound yields 3,3-dimethylbutanoic acid and methanol (B129727).[9]

Other Reactions

As an ester, it can undergo transesterification in the presence of an alcohol and a catalyst, and reduction to form the corresponding alcohol, 3,3-dimethylbutan-1-ol.

Experimental Protocols

Synthesis of Methyl this compound (Generalized Fischer Esterification)

This protocol is a generalized procedure for the synthesis of methyl esters from carboxylic acids and can be adapted for methyl this compound.[9][10]

Materials:

  • 3,3-dimethylbutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other acid catalyst

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethylbutanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation.

Hydrolysis of Methyl this compound (Generalized Procedure)

This is a general protocol for the base-catalyzed hydrolysis of an ester.[11][12][13]

Materials:

  • Methyl this compound

  • Sodium hydroxide (B78521) or potassium hydroxide solution (e.g., 2 M)

  • Methanol or ethanol (as a co-solvent)

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether or other organic extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine methyl this compound with a solution of sodium hydroxide in a mixture of water and methanol.

  • Heat the mixture under reflux for 1-2 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

  • Acidify the aqueous solution to a low pH (e.g., pH 2) with hydrochloric acid.

  • Extract the resulting carboxylic acid (3,3-dimethylbutanoic acid) with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Mandatory Visualizations

G General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Determination Synthesis Synthesis of Methyl this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Structure MS Mass Spectrometry (GC-MS) Purification->MS Characterize Structure IR Infrared Spectroscopy (FTIR) Purification->IR Characterize Structure Physical Measurement of Physical Properties (Boiling Point, Density, etc.) Purification->Physical Determine Physical Constants Chemical Chemical Reactivity Studies (e.g., Hydrolysis) Physical->Chemical Investigate Reactivity

References

A Technical Guide to the Spectroscopic Data of 3,3-Dimethylbutanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a series of 3,3-dimethylbutanoate esters. The information is intended to aid researchers and professionals in the fields of chemistry and drug development in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl, ethyl, and propyl this compound. This data is crucial for the structural elucidation and purity assessment of these esters.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Compoundδ (ppm) - t-butyl (9H, s)δ (ppm) - CH₂ (2H, s)δ (ppm) - O-Alkyl Group
Methyl this compound 1.032.223.66 (3H, s, -OCH₃)
Ethyl this compound 1.032.204.12 (2H, q, J=7.1 Hz, -OCH₂CH₃), 1.25 (3H, t, J=7.1 Hz, -OCH₂CH₃)[1]
Propyl this compound 1.022.194.01 (2H, t, J=6.7 Hz, -OCH₂CH₂CH₃), 1.65 (2H, sextet, J=7.1 Hz, -OCH₂CH₂CH₃), 0.93 (3H, t, J=7.4 Hz, -OCH₂CH₂CH₃)[2]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Compoundδ (ppm) - C(CH₃)₃δ (ppm) - C(CH₃)₃δ (ppm) - CH₂δ (ppm) - C=Oδ (ppm) - O-Alkyl Group
Methyl this compound 30.729.349.3173.151.2 (-OCH₃)
Ethyl this compound 30.829.349.5172.660.1 (-OCH₂), 14.3 (-CH₃)[1]
Propyl this compound 30.829.349.5172.765.8 (-OCH₂), 22.1 (-CH₂), 10.5 (-CH₃)[2]
Table 3: IR Spectroscopic Data (Neat/Liquid Film)
Compoundν (cm⁻¹) - C-H stretchν (cm⁻¹) - C=O stretchν (cm⁻¹) - C-O stretch
Methyl this compound ~2950-2870~1740~1170
Ethyl this compound ~2950-2870~1735~1170
Propyl this compound ~2950-2870~1735~1170[2]
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Interpretation
Methyl this compound 130115 ([M-CH₃]⁺), 101 ([M-C₂H₅]⁺), 87 ([M-C₃H₇]⁺), 74 ([McLafferty rearrangement]⁺), 57 ([C(CH₃)₃]⁺ - base peak)
Ethyl this compound 144129 ([M-CH₃]⁺), 115 ([M-C₂H₅]⁺), 101 ([M-C₃H₇]⁺), 88 ([McLafferty rearrangement]⁺), 57 ([C(CH₃)₃]⁺ - base peak)[1]
Propyl this compound 158115 ([M-C₃H₇]⁺), 102 ([McLafferty rearrangement]⁺), 57 ([C(CH₃)₃]⁺ - base peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the this compound ester (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75 or 100 MHz. A wider spectral width (e.g., 200-220 ppm) is used. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the ester between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The ester sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. In the mass spectrometer, the molecules are ionized using electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow and Data Synergy

The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques for the structural elucidation of this compound esters.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample This compound Ester Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Interpretation Structural Elucidation & Purity Assessment Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

General workflow for spectroscopic analysis of this compound esters.

Data_Synergy cluster_techniques Spectroscopic Techniques cluster_info Information Provided Compound This compound Ester Structure NMR NMR (¹H & ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Info Carbon-hydrogen framework Connectivity Chemical environment of nuclei NMR->NMR_Info IR_Info Functional groups (C=O, C-O) IR->IR_Info MS_Info Molecular weight Elemental formula Fragmentation pattern MS->MS_Info NMR_Info->Compound IR_Info->Compound MS_Info->Compound

Synergistic use of spectroscopic data for structural elucidation.

References

Enantioselective Synthesis of Chiral 3,3-Dimethylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 3,3-dimethylbutanoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and pharmacological profile of the final product. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this important chiral carboxylic acid, focusing on asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.

Asymmetric Hydrogenation of 3,3-Dimethyl-2-butenoic Acid

Asymmetric hydrogenation of a prochiral precursor represents a direct and atom-economical approach to chiral 3,3-dimethylbutanoic acid. This method involves the use of a chiral transition metal catalyst to selectively add hydrogen across the double bond of 3,3-dimethyl-2-butenoic acid, yielding the desired enantiomer with high stereoselectivity. Ruthenium and Rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for the hydrogenation of unsaturated carboxylic acids.

While specific literature on the asymmetric hydrogenation of 3,3-dimethyl-2-butenoic acid is limited, the following protocol for a structurally similar β,β-disubstituted acrylic acid serves as an illustrative example of the methodology.

Experimental Protocol: Asymmetric Hydrogenation of a β,β-Disubstituted Acrylic Acid (Illustrative Example)

Materials:

  • β,β-disubstituted acrylic acid (e.g., tiglic acid) (1.0 equiv)

  • [Ru(p-cymene)I₂]₂ (0.005 equiv)

  • Chiral ligand (e.g., (R)-BINAP) (0.011 equiv)

  • Methanol (B129727) (solvent)

  • Hydrogen gas

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with the β,β-disubstituted acrylic acid, [Ru(p-cymene)I₂]₂, and the chiral ligand.

  • Anhydrous, degassed methanol is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reaction mixture is stirred under a specific hydrogen pressure (e.g., 10-50 atm) at a controlled temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours), monitored by TLC or HPLC.

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the chiral carboxylic acid.

  • The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Signaling Pathway for Asymmetric Hydrogenation

Asymmetric_Hydrogenation Substrate 3,3-Dimethyl-2-butenoic Acid Intermediate Substrate-Catalyst Complex Substrate->Intermediate Catalyst Chiral Ru-BINAP Catalyst Catalyst->Intermediate H2 H₂ H2->Intermediate Intermediate->Catalyst Product Chiral 3,3-Dimethylbutanoic Acid Intermediate->Product

Caption: Catalytic cycle of asymmetric hydrogenation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers from a racemic mixture. This technique utilizes the stereospecificity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus resolved. For 3,3-dimethylbutanoic acid, this is commonly achieved through the hydrolysis of a racemic ester derivative.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3,3-Dimethylbutanoate

Materials:

Procedure:

  • A biphasic system is prepared in a temperature-controlled vessel with phosphate buffer and hexane.

  • Racemic ethyl this compound is added to the mixture.

  • Immobilized lipase is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • The reaction progress is monitored by the consumption of a standardized sodium hydroxide solution to maintain a constant pH, which corresponds to the formation of the carboxylic acid.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

  • The enzyme is removed by filtration.

  • The aqueous and organic layers are separated. The aqueous layer is acidified and extracted to isolate the chiral 3,3-dimethylbutanoic acid.

  • The organic layer containing the unreacted chiral ethyl this compound is washed and concentrated. The ester can then be hydrolyzed to obtain the other enantiomer of the acid.

  • Enantiomeric excess of both the acid and the ester is determined by chiral HPLC or GC.

Experimental Workflow for Enzymatic Resolution

Enzymatic_Resolution_Workflow cluster_0 Enzymatic Hydrolysis cluster_1 Separation cluster_2 Product Isolation RacemicEster Racemic Ethyl This compound Reaction Reaction at ~50% Conversion RacemicEster->Reaction Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Separation Filtration & Phase Separation Reaction->Separation UnreactedEster (R)-Ethyl this compound (Organic Phase) Separation->UnreactedEster AcidProduct (S)-3,3-Dimethylbutanoic Acid (Aqueous Phase) Separation->AcidProduct Hydrolysis Chemical Hydrolysis UnreactedEster->Hydrolysis Acidification Acidification & Extraction AcidProduct->Acidification FinalProductR (R)-3,3-Dimethylbutanoic Acid Hydrolysis->FinalProductR FinalProductS (S)-3,3-Dimethylbutanoic Acid Acidification->FinalProductS

Caption: Workflow for enzymatic kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine amides are highly effective auxiliaries for the synthesis of chiral carboxylic acids.

Evans Oxazolidinone Auxiliary

This method involves the acylation of a chiral oxazolidinone, followed by diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary.

Step 1: Acylation

  • To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous dichloromethane (B109758) at 0 °C, add triethylamine (B128534) (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).[2]

  • Slowly add 3-methylbutanoyl chloride (1.2 equiv).

  • Stir the reaction at room temperature until completion, then quench and extract the acylated auxiliary.

Step 2: Diastereoselective Alkylation

  • Dissolve the acylated auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to form the enolate.

  • Add an alkylating agent (e.g., methyl iodide) (1.5 equiv) and stir at -78 °C.

  • Quench the reaction and extract the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC.[3]

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a THF/water mixture at 0 °C.

  • Add hydrogen peroxide and lithium hydroxide.

  • Stir vigorously, then quench the reaction.

  • Separate the chiral auxiliary by extraction under basic conditions.

  • Acidify the aqueous layer and extract the chiral 3,3-dimethylbutanoic acid.[3]

Pseudoephedrine Amide Auxiliary

This method utilizes pseudoephedrine as a chiral auxiliary, which offers high diastereoselectivity and is readily available.[4]

Step 1: Amide Formation

  • React pseudoephedrine with 3-methylbutanoyl chloride in the presence of a base to form the corresponding amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF at -78 °C.

  • Add lithium diisopropylamide (LDA) (2.0 equiv) to form the enolate.

  • Add the alkylating agent (e.g., methyl iodide) and stir.

  • Quench the reaction and extract the product. Diastereoselectivities are typically high.[5]

Step 3: Auxiliary Cleavage

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to release the chiral 3,3-dimethylbutanoic acid and recover the pseudoephedrine auxiliary.[4]

Logical Relationship in Chiral Auxiliary Synthesis

Chiral_Auxiliary_Logic Prochiral Prochiral Substrate (3-Methylbutanoyl Chloride) Coupling Coupling Reaction (Acylation/Amidation) Prochiral->Coupling Auxiliary Chiral Auxiliary (Evans Oxazolidinone or Pseudoephedrine) Auxiliary->Coupling ChiralSubstrate Chiral Substrate-Auxiliary Adduct Coupling->ChiralSubstrate Diastereoselective Diastereoselective Reaction (Alkylation) ChiralSubstrate->Diastereoselective Diastereomers Diastereomeric Products Diastereoselective->Diastereomers Cleavage Auxiliary Cleavage Diastereomers->Cleavage FinalProduct Enantiomerically Enriched 3,3-Dimethylbutanoic Acid Cleavage->FinalProduct RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: General logic of chiral auxiliary-based synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different enantioselective synthesis methods of chiral 3,3-dimethylbutanoic acid.

Synthesis MethodKey Reagent/CatalystDiastereomeric/Enantiomeric Excess (d.e./e.e.)Overall YieldReference
Asymmetric Hydrogenation Chiral Ru- or Rh-phosphine complex>95% e.e. (for similar substrates)80-95% (for similar substrates)[6]
Enzymatic Kinetic Resolution Immobilized Lipase (e.g., CALB)>98% e.e.~45% (for each enantiomer)[7]
Chiral Auxiliary (Evans) (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95% d.e. (alkylation); >98% e.e. (final)60-80%[2][8]
Chiral Auxiliary (Pseudoephedrine) (+)- or (-)-Pseudoephedrine98:2 to ≥99:1 d.r. (alkylation)84-99% (alkylation step)[5]

Note: Data for asymmetric hydrogenation is based on representative examples of similar substrates due to the lack of specific data for 3,3-dimethyl-2-butenoic acid.

This guide provides a foundational understanding of the primary methods for the enantioselective synthesis of chiral 3,3-dimethylbutanoic acid. The choice of method will depend on factors such as substrate availability, desired enantiopurity, scalability, and cost. For industrial applications, asymmetric catalysis and enzymatic resolutions are often preferred for their efficiency and sustainability. Chiral auxiliary methods, while powerful and predictable, are often used in laboratory settings for their reliability and broad applicability.

References

An In-depth Technical Guide to the Role of 3,3-Dimethylbutanoate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

3,3-Dimethylbutanoate, a branched-chain fatty acid, has emerged as a biologically active metabolite with significant immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, primarily focusing on its formation, subsequent metabolic fate, and its influence on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling functions of short-chain fatty acid analogs. We will delve into its metabolic pathway, its inability to undergo beta-oxidation, and its potential mechanisms of action through the modulation of key inflammatory signaling cascades. Quantitative data from relevant studies are summarized, and detailed experimental protocols for the analysis of this metabolite and its biological effects are provided.

Introduction

This compound, also known as 3,3-dimethylbutyrate or DMBut, is the carboxylate form of 3,3-dimethylbutanoic acid. It is structurally similar to the well-characterized short-chain fatty acid butyrate, with the key difference being the presence of two methyl groups on the third carbon, creating a quaternary carbon center. This structural feature has profound implications for its metabolism.

Primarily, this compound has been identified as a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB).[1] DMB has been investigated for its potential therapeutic effects, including the amelioration of collagen-induced arthritis.[1][2][3] Initial hypotheses centered on DMB's ability to inhibit gut microbial trimethylamine (B31210) (TMA) lyase, an enzyme implicated in cardiovascular disease. However, subsequent research has revealed that the therapeutic benefits of DMB are likely mediated by its metabolites, this compound and 3,3-dimethylbutyrylcarnitine, through direct immunomodulatory actions.[1][2]

This guide will synthesize the available literature to provide a detailed account of the metabolic pathway of this compound, its likely inability to serve as a direct energy source via beta-oxidation, and its emerging role as a signaling molecule in immune cells.

Metabolic Pathway of this compound

The primary known metabolic pathway involving this compound in mammals is its formation from the precursor 3,3-dimethyl-1-butanol (DMB) and its subsequent conversion to an acylcarnitine conjugate.

Formation from 3,3-Dimethyl-1-butanol

Oral administration of DMB leads to its absorption and subsequent metabolism, likely in the liver.[1] The metabolic cascade is a two-step oxidative process:

  • Oxidation to 3,3-Dimethylbutanal: DMB is first oxidized to its corresponding aldehyde, 3,3-dimethylbutanal. This reaction is catalyzed by alcohol dehydrogenase 1 (ADH1).[1]

  • Oxidation to this compound: The intermediate, 3,3-dimethylbutanal, is rapidly oxidized to this compound.[1] The aldehyde is often undetectable in tissues, suggesting a high efficiency of this conversion, which is typical for the detoxification of reactive aldehydes.[1] While the specific enzyme has not been identified, this reaction is characteristic of the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[4][5][6][7]

Activation to 3,3-Dimethylbutyryl-CoA

Like other fatty acids, for this compound to become metabolically active for processes such as conjugation with carnitine, it must first be activated to its coenzyme A (CoA) thioester. This activation is a two-step process catalyzed by an acyl-CoA synthetase (ACS).[8][9] The specific ACS isozyme that acts on this compound has not been identified, but it is likely a member of the short- or medium-chain acyl-CoA synthetase family.

Conjugation to Carnitine

The activated 3,3-dimethylbutyryl-CoA is then conjugated with carnitine to form 3,3-dimethylbutyrylcarnitine (DMBC).[1] This reaction is catalyzed by a carnitine acyltransferase.[10][11][12] The formation of DMBC is significant as it facilitates the transport of the acyl group across mitochondrial membranes and also serves as a mechanism for buffering the intramitochondrial acyl-CoA pool.[11] The specific carnitine acyltransferase responsible for this conversion is likely carnitine acetyltransferase (CrAT), which is known to have broad specificity for short- and medium-chain branched acyl-CoAs.[10]

Diagram of the Metabolic Pathway of this compound

metabolic_pathway cluster_host Host Metabolism DMB 3,3-Dimethyl-1-butanol (DMB) Aldehyde 3,3-Dimethylbutanal DMB->Aldehyde Alcohol Dehydrogenase 1 (ADH1) DMBut This compound (DMBut) Aldehyde->DMBut Aldehyde Dehydrogenase (inferred) DMB_CoA 3,3-Dimethylbutyryl-CoA DMBut->DMB_CoA Acyl-CoA Synthetase (inferred) DMBC 3,3-Dimethylbutyrylcarnitine (DMBC) DMB_CoA->DMBC Carnitine Acyltransferase (inferred)

Caption: Metabolic conversion of DMB to DMBut and DMBC.

Potential Metabolic Fates of this compound

Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for straight-chain fatty acids, involving a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[13][14][15][16][17][18][19] However, the structure of this compound, specifically the quaternary carbon at the C3 (beta) position, presents a significant steric hindrance. The key enzymes of beta-oxidation are not expected to accommodate this bulky dimethyl group. Therefore, it is highly improbable that this compound can be metabolized through the canonical beta-oxidation pathway to yield energy. This is analogous to other branched-chain fatty acids, such as pivalic acid (2,2-dimethylpropanoic acid), which are also not readily metabolized via beta-oxidation and can lead to carnitine depletion due to the formation of pivaloyl-carnitine.[1][20][21][22]

Logical Diagram of Beta-Oxidation Steric Hindrance

beta_oxidation_logic start This compound enters cell activation Activation to 3,3-Dimethylbutyryl-CoA start->activation beta_ox Beta-Oxidation Pathway? activation->beta_ox enzyme_step Acyl-CoA Dehydrogenase Step beta_ox->enzyme_step steric_hindrance Quaternary carbon at C3 creates steric hindrance enzyme_step->steric_hindrance no_oxidation Beta-oxidation is blocked steric_hindrance->no_oxidation signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS/TLR4 IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines_NFkB Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines_NFkB DMBut_NFkB This compound DMBut_NFkB->IkB Inhibition (inferred) Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38/ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Cytokines_MAPK Pro-inflammatory Cytokine Genes AP1->Cytokines_MAPK DMBut_MAPK This compound DMBut_MAPK->MAPK Modulation (inferred) experimental_workflow sample Biological Sample (Serum/Tissue) extraction Protein Precipitation & Metabolite Extraction (e.g., with Methanol) sample->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis extraction->analysis Direct for LC-MS/MS derivatization->analysis quantification Quantification against Standard Curve analysis->quantification

References

Discovery of 3,3-Dimethylbutanoate as a Metabolite of 3,3-Dimethyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and metabolic pathway of 3,3-dimethylbutanoate (also known as 3,3-dimethyl-1-butyric acid or DMBut) as a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB). Initially investigated for its potential to inhibit microbial trimethylamine (B31210) (TMA) production, DMB has been found to undergo oxidation in the host to form DMBut. This conversion is presumed to follow the classical two-step metabolic pathway for primary alcohols, involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This guide provides a comprehensive overview of the available data, detailed experimental protocols for the analysis of these compounds, and visualizations of the proposed metabolic pathway and experimental workflows.

Introduction

3,3-Dimethyl-1-butanol (DMB) is a structural analog of choline (B1196258) that has been studied for its potential to modulate the gut microbiome and its subsequent effects on host physiology.[1] While initial research focused on its ability to inhibit the microbial enzyme choline TMA lyase, thereby reducing the formation of the proatherogenic metabolite trimethylamine N-oxide (TMAO), recent studies have unveiled a host-mediated metabolic fate for DMB.[2] It has been discovered that DMB is metabolized in vivo to this compound (DMBut), a novel host-derived metabolite.[3][4] This finding has shifted the understanding of DMB's biological effects, suggesting that the parent compound and its metabolite may have direct immunomodulatory activities independent of TMAO modulation.[3][4]

This guide serves as a technical resource for researchers interested in the metabolism of DMB, providing the necessary details to design and execute experiments for the identification and quantification of DMB and its metabolite, DMBut.

The Metabolic Pathway: From Alcohol to Carboxylic Acid

The conversion of the primary alcohol, 3,3-dimethyl-1-butanol, to its corresponding carboxylic acid, this compound, is a classic example of alcohol metabolism in the host. This biotransformation is a two-step oxidation process catalyzed by ubiquitous enzymes.

Step 1: Oxidation to an Aldehyde

The initial step involves the oxidation of the primary alcohol, 3,3-dimethyl-1-butanol, to its corresponding aldehyde, 3,3-dimethylbutanal. This reaction is catalyzed by alcohol dehydrogenase (ADH) , a class of zinc-containing metalloenzymes that utilize NAD+ as a cofactor.[5]

Step 2: Oxidation to a Carboxylic Acid

The intermediate aldehyde, 3,3-dimethylbutanal, is then rapidly oxidized to the final metabolite, this compound. This reaction is catalyzed by aldehyde dehydrogenase (ALDH) , a superfamily of enzymes that also primarily use NAD+ as a cofactor.[6]

The liver is the primary site for this metabolic conversion due to the high expression of both ADH and ALDH isozymes.[7] While specific isozymes of mouse ADH and ALDH responsible for DMB metabolism have not been definitively identified, the broad substrate specificity of these enzyme families makes them the likely candidates for this biotransformation.[2][3]

Metabolic_Pathway cluster_0 Step 1: Oxidation to Aldehyde cluster_1 Step 2: Oxidation to Carboxylic Acid DMB 3,3-Dimethyl-1-butanol Aldehyde 3,3-Dimethylbutanal (Intermediate) DMB->Aldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH DMBut This compound (Metabolite) Aldehyde->DMBut Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Metabolic conversion of 3,3-dimethyl-1-butanol to this compound.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data detailing the in vivo concentrations of 3,3-dimethyl-1-butanol and its metabolite, this compound, following oral administration in animal models. The primary study identifying this metabolic conversion focused on the qualitative identification and the subsequent biological activity of the metabolite rather than on pharmacokinetic profiling.[3][4]

To facilitate future research in this area, the following table outlines the key quantitative parameters that should be determined to characterize the pharmacokinetics of DMB and the formation of DMBut.

ParameterDescriptionRecommended Matrix
Cmax (DMB & DMBut) Maximum observed plasma concentrationPlasma/Serum
Tmax (DMB & DMBut) Time to reach maximum plasma concentrationPlasma/Serum
AUC (DMB & DMBut) Area under the plasma concentration-time curvePlasma/Serum
Half-life (t1/2) (DMB & DMBut) Time required for the plasma concentration to decrease by halfPlasma/Serum
Tissue Distribution Concentration of DMB and DMBut in various tissues (e.g., liver, kidney, brain)Tissues

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of 3,3-dimethyl-1-butanol and this compound from biological samples. These methods are based on established techniques for the analysis of volatile and semi-volatile organic compounds.

Protocol 1: Extraction of DMB and DMBut from Serum/Plasma

This protocol describes a liquid-liquid extraction (LLE) method suitable for the recovery of both the alcohol and the carboxylic acid metabolite from serum or plasma samples prior to GC-MS analysis.

Materials:

  • Serum or plasma samples

  • Internal standards (e.g., deuterated DMB and DMBut)

  • Hydrochloric acid (HCl), 3N

  • Hexane (B92381) (GC grade)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

Procedure:

  • Thaw serum/plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of serum/plasma.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Add 20 µL of 3N HCl to acidify the sample. Vortex briefly.

  • Add 500 µL of hexane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial with an insert.

  • Cap the vial immediately and proceed with GC-MS analysis.

LLE_Workflow start Start: Serum/Plasma Sample step1 Add Internal Standards start->step1 step2 Acidify with HCl step1->step2 step3 Add Hexane step2->step3 step4 Vortex (2 min) step3->step4 step5 Centrifuge (10,000 x g, 10 min, 4°C) step4->step5 step6 Collect Hexane Layer step5->step6 end GC-MS Analysis step6->end

Liquid-liquid extraction workflow for serum/plasma samples.

Protocol 2: GC-MS Analysis of DMB and DMBut

This protocol outlines a general GC-MS method for the analysis of the extracted and derivatized samples. Derivatization is necessary to improve the chromatographic properties of the polar alcohol and carboxylic acid. Silylation is a common and effective derivatization technique for these functional groups.

Materials:

  • Extracted sample in hexane (from Protocol 4.1)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a non-polar capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization: a. Evaporate the hexane extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of the silylating agent (BSTFA + 1% TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 50-400

Data Analysis:

  • Identify the trimethylsilyl (B98337) (TMS) derivatives of DMB and DMBut based on their retention times and mass spectra.

  • Quantify the analytes by creating a calibration curve using the peak area ratios of the analytes to their respective internal standards.

Conclusion

The discovery of this compound as a host-derived metabolite of 3,3-dimethyl-1-butanol represents a significant advancement in understanding the biological activity of this compound. The presumed metabolic pathway involving alcohol and aldehyde dehydrogenases provides a clear direction for future mechanistic studies. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively assess the in vivo conversion of DMB to DMBut, which is crucial for elucidating the pharmacokinetic and pharmacodynamic properties of both the parent compound and its metabolite. Further research is warranted to identify the specific ADH and ALDH isozymes responsible for this biotransformation and to fully characterize the physiological effects of DMBut.

References

A Theoretical Deep Dive into the Molecular Orbitals of 3,3-Dimethylbutanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the molecular orbitals of 3,3-dimethylbutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the fundamental principles of molecular orbital theory, details the prevalent computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, and discusses the significance of basis sets in achieving accurate theoretical predictions. Furthermore, it presents a structured computational workflow, summarizes expected quantitative data in tabular format, and provides an overview of experimental protocols that can be used to validate theoretical findings.

Introduction to Molecular Orbitals and Their Significance

Molecular orbitals (MOs) are mathematical functions that describe the wave-like behavior of an electron in a molecule. These orbitals are fundamental to understanding a molecule's electronic structure and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a critical parameter in determining a molecule's chemical reactivity, kinetic stability, and optical properties. In the context of drug development, understanding the molecular orbitals of a compound like this compound can provide insights into its potential interactions with biological targets.

Theoretical and Computational Methodologies

The calculation of molecular orbitals is rooted in quantum mechanics, with several computational methods available to approximate the solutions to the Schrödinger equation for a multi-electron system.

2.1. Hartree-Fock (HF) Method: The Hartree-Fock method is an ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation to some extent. While computationally less intensive than more advanced methods, it provides a good qualitative picture of the molecular orbitals.[1]

2.2. Density Functional Theory (DFT): Density Functional Theory has become a widely used method in computational chemistry due to its balance of accuracy and computational cost.[2][3] DFT calculates the electronic structure by determining the electron density rather than the complex many-electron wavefunction.[4] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[5]

2.3. Basis Sets: Both HF and DFT methods require the use of basis sets, which are sets of mathematical functions used to build the molecular orbitals.[4] The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets provide more accurate results but require more computational resources.[6] Common basis sets include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The inclusion of polarization (d,p) and diffuse (++) functions is often crucial for an accurate description of the electronic distribution, especially in molecules containing heteroatoms.[6]

Computational Workflow for this compound

A systematic computational approach is necessary to obtain reliable theoretical data for the molecular orbitals of this compound. The following workflow outlines the key steps involved.

Computational_Workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis and Visualization cluster_output 4. Output mol_build Molecular Structure Input (this compound) geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum Energy Structure mo_analysis Molecular Orbital Analysis (Energies, Surfaces) sp_energy->mo_analysis Orbital Eigenvalues & Eigenvectors prop_calc Calculation of Electronic Properties (HOMO-LUMO Gap, Dipole Moment) mo_analysis->prop_calc mo_vis Molecular Orbital Visualizations mo_analysis->mo_vis data_tables Quantitative Data Tables prop_calc->data_tables

References

Methodological & Application

Synthesis of Ethyl 3,3-Dimethylbutanoate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of ethyl 3,3-dimethylbutanoate, a valuable ester intermediate in organic synthesis, through the Fischer esterification of 3,3-dimethylbutanoic acid and ethanol (B145695). The procedure details the use of a strong acid catalyst, reaction conditions, and a complete work-up and purification process. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants, typically the alcohol, is used.[1][2] The reaction is generally heated to reflux to increase the reaction rate.[3] This application note describes a detailed protocol for the synthesis of ethyl this compound from 3,3-dimethylbutanoic acid and ethanol using concentrated sulfuric acid as the catalyst.

Data Presentation

ParameterValue
Reactants
3,3-Dimethylbutanoic Acid1.0 molar equivalent
Ethanol5.0 molar equivalents
Catalyst
Concentrated Sulfuric Acid0.1 molar equivalents
Reaction Conditions
TemperatureReflux (approx. 80-85 °C)
Reaction Time2 hours
Work-up and Purification
Extraction SolventDiethyl ether
Neutralizing AgentSaturated Sodium Bicarbonate Solution
Drying AgentAnhydrous Sodium Sulfate
Purification MethodDistillation
Expected Yield
Theoretical YieldCalculated based on the limiting reagent
Typical Actual Yield75-85%

Experimental Protocol

Materials:

  • 3,3-Dimethylbutanoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3,3-dimethylbutanoic acid (1.0 mol equiv.) and absolute ethanol (5.0 mol equiv.).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (0.1 mol equiv.). Caution: The addition of sulfuric acid is exothermic and should be done slowly to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 2 hours. The reaction temperature should be maintained around the boiling point of ethanol (approximately 80-85 °C).[4]

  • Cooling and Quenching: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Once cool, carefully pour the mixture into a separatory funnel containing an equal volume of cold water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers in the separatory funnel.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst.[3] Continue washing until no more gas evolution (CO2) is observed.

  • Final Wash: Wash the organic layer once with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purification: Purify the crude ethyl this compound by distillation to obtain the final product. Collect the fraction boiling at the expected boiling point of ethyl this compound.

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: 3,3-Dimethylbutanoic Acid Ethanol catalyst Add Catalyst: Conc. H2SO4 reactants->catalyst reflux Reflux for 2h catalyst->reflux cool Cool to RT reflux->cool quench Quench with Water cool->quench extract Extract with Diethyl Ether quench->extract neutralize Wash with Sat. NaHCO3 extract->neutralize wash Wash with Brine neutralize->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal dry->evaporate distill Distillation evaporate->distill product Ethyl this compound distill->product

Caption: Fischer Esterification Workflow for Ethyl this compound Synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

  • The reaction mixture will be hot during reflux. Use appropriate handling procedures.

References

Application Note: Quantification of 3,3-Dimethylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylbutanoate, an ester of 3,3-dimethylbutanoic acid, is a compound of interest in various fields, including metabolomics and drug development. Accurate quantification of this and other short-chain fatty acid (SCFA) esters is crucial for understanding biological processes and for the quality control of pharmaceuticals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[1] However, the analysis of short-chain fatty acids and their esters can be challenging due to their high volatility and polarity.[2][3] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Challenges in Analysis

The primary challenges in the GC-MS analysis of short-chain fatty acids and their esters include:

  • Volatility: Low molecular weight SCFAs are highly volatile, which can lead to sample loss during preparation.[4]

  • Polarity: The polar nature of these compounds can result in poor chromatographic peak shape and interaction with the GC column.[2]

  • Matrix Effects: Biological samples are complex, and matrix components can interfere with the analysis.[5]

To overcome these challenges, derivatization is often employed to convert the analytes into less polar and more volatile derivatives, improving chromatographic separation and detection.[2][3]

Experimental Protocols

This section details the necessary steps for the quantification of this compound, from sample preparation to data analysis.

1. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances. A common technique is liquid-liquid extraction (LLE).[1]

  • Reagents and Materials:

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

    • Organic extraction solvent (e.g., hexane, dichloromethane)[1]

    • Vortex mixer

    • Centrifuge

    • Glass autosampler vials[6]

  • Protocol:

    • To a known volume or weight of the sample, add a precise amount of the internal standard solution.

    • Add the organic extraction solvent in a suitable ratio (e.g., 1:1 v/v).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous phases.

    • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean glass vial.

    • The extract is now ready for derivatization or direct GC-MS analysis if the analyte is already in its ester form.

2. Derivatization (if starting from 3,3-dimethylbutanoic acid)

If the target analyte is the parent acid, derivatization to its methyl ester (this compound) is necessary. Esterification is a common derivatization method.[1][2]

  • Reagents and Materials:

    • Dried sample extract containing 3,3-dimethylbutanoic acid

    • Esterification agent (e.g., Methanolic HCl or BF3-Methanol)

    • Reaction vial with a screw cap

    • Heating block or water bath

  • Protocol:

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • Add the esterification reagent to the dried residue.

    • Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

    • After cooling to room temperature, the reaction is typically quenched, and the resulting ester is extracted into an organic solvent like hexane.[7]

3. GC-MS Instrumental Analysis

The derivatized or extracted sample is then analyzed by GC-MS.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with an autosampler.

    • Mass Spectrometer (MS) detector.

  • Typical GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms or equivalent), is often suitable.[8]

    • Injection Mode: Splitless injection is commonly used for trace analysis to maximize the amount of analyte reaching the column.[9]

    • Injector Temperature: Typically set around 250°C.[5]

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be:

      • Initial temperature: 40°C, hold for 2-5 minutes.

      • Ramp: Increase to 250-280°C at a rate of 10°C/min.[5]

      • Final hold: Maintain the final temperature for 5-10 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

      • Acquisition Mode: A combination of full scan and Selected Ion Monitoring (SIM) can be utilized. Full scan mode (e.g., m/z 40-300) is used for qualitative identification, while SIM mode, monitoring characteristic ions of this compound (e.g., m/z 57 and 74), provides higher sensitivity and selectivity for quantification.[7][10]

      • Temperatures: Transfer line at ~280°C and ion source at ~230°C.[7]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of how to present calibration and validation data.

Table 1: Calibration Curve for this compound Quantification

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.05
0.50.24
1.00.51
5.02.55
10.05.02
Linearity (r²) > 0.99

Table 2: Method Validation Parameters

ParameterTypical Performance MetricReference
Linearity (r²)> 0.99[7]
Limit of Detection (LOD)0.1 - 10 µg/mL (analyte dependent)[7][11]
Limit of Quantification (LOQ)0.5 - 20 µg/mL (analyte dependent)[7][11]
Accuracy (% Recovery)80 - 120%[11]
Precision (%RSD)< 15%[11]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Matrix Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Extract Organic Extract Extraction->Extract GC_Injection GC Injection Extract->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Diagram 2: Decision Logic for Sample Preparation

decision_logic Start Start: Sample Containing This compound or its Acid IsEster Is the analyte already the methyl ester? Start->IsEster Extract_ester Extract with Organic Solvent IsEster->Extract_ester Yes Extract_acid Extract with Organic Solvent IsEster->Extract_acid No (it's the acid) Derivatize Perform Esterification (e.g., with Methanolic HCl) To_GCMS Proceed to GC-MS Analysis Derivatize->To_GCMS Extract_ester->To_GCMS Extract_acid->Derivatize

References

Application Notes and Protocols for Chiral HPLC Separation of 3,3-dimethylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and chemical industries, as enantiomers of a compound can exhibit significantly different pharmacological and toxicological properties. 3,3-dimethylbutanoic acid, a chiral carboxylic acid, requires robust analytical methods to separate and quantify its enantiomers. This document provides detailed application notes and protocols for the chiral separation of 3,3-dimethylbutanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary strategies are presented: an indirect method involving pre-column derivatization and a direct method using a chiral stationary phase (CSP).

The indirect approach involves reacting the carboxylic acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1] This method is often advantageous as it can improve detection sensitivity by introducing a chromophore.[2] The direct method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[3] Polysaccharide-based CSPs are commonly employed for the resolution of chiral carboxylic acids.[2]

Method 1: Indirect Chiral HPLC Separation via Derivatization

This method is based on the formation of diastereomeric amides by reacting 3,3-dimethylbutanoic acid with a chiral amine, followed by separation on a conventional achiral reversed-phase column.

Experimental Protocol

1. Derivatization of 3,3-dimethylbutanoic Acid:

  • Materials:

    • Racemic 3,3-dimethylbutanoic acid

    • (R)-(+)-1-Phenylethylamine (chiral derivatizing agent)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • In a clean, dry vial, dissolve approximately 1 mg of racemic 3,3-dimethylbutanoic acid in 1 mL of anhydrous DCM.

    • Add 1.2 equivalents of (R)-(+)-1-phenylethylamine and 0.1 equivalents of DMAP to the solution.

    • Cool the mixture in an ice bath and add 1.2 equivalents of DCC.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea byproduct.

    • The resulting solution containing the diastereomeric amides can be diluted with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A standard reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the chromophore introduced by the derivatizing agent).

  • Injection Volume: 10 µL.

Quantitative Data Summary (Hypothetical)

The following table summarizes representative data for the separation of the diastereomeric amides of 3,3-dimethylbutanoic acid.

ParameterDiastereomer 1 (from R-acid)Diastereomer 2 (from S-acid)
Retention Time (min) 8.59.8
Resolution (Rs) -2.1
Tailing Factor 1.11.2
Theoretical Plates 85008200

Workflow for Indirect Chiral HPLC Separation

G Workflow for Indirect Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_acid Racemic 3,3-dimethylbutanoic acid derivatization Derivatization with (R)-(+)-1-Phenylethylamine racemic_acid->derivatization diastereomers Diastereomeric Amides derivatization->diastereomers injection Inject Sample diastereomers->injection separation Achiral C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Workflow for Indirect Chiral HPLC Separation.

Method 2: Direct Chiral HPLC Separation

This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 3,3-dimethylbutanoic acid without prior derivatization. Polysaccharide-based columns are often effective for this class of compounds.

Experimental Protocol

1. Sample Preparation:

  • Dissolve an accurately weighed amount of racemic 3,3-dimethylbutanoic acid in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrumentation: Standard HPLC system with a UV or Refractive Index (RI) detector (as the analyte lacks a strong chromophore).

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier, such as trifluoroacetic acid (TFA). A typical starting composition is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA.[4]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or RI detector.

  • Injection Volume: 10 µL.

Quantitative Data Summary (Hypothetical)

The following table presents expected, representative data for the direct chiral separation of 3,3-dimethylbutanoic acid enantiomers.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.314.1
Resolution (Rs) -1.8
Tailing Factor 1.31.2
Theoretical Plates 78008100

Workflow for Direct Chiral HPLC Separation

G Workflow for Direct Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_acid Racemic 3,3-dimethylbutanoic acid dissolution Dissolve in Mobile Phase racemic_acid->dissolution filtration Filter Sample (0.45 µm) dissolution->filtration injection Inject Sample filtration->injection separation Chiral Stationary Phase (e.g., Chiralcel® OD-H) injection->separation detection UV (210 nm) or RI Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram quantification Quantification of Enantiomeric Excess chromatogram->quantification

Caption: Workflow for Direct Chiral HPLC Separation.

Conclusion

Both indirect and direct HPLC methods are viable for the enantioselective separation of 3,3-dimethylbutanoic acid. The choice of method will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis. The indirect method, while requiring an additional derivatization step, can offer the advantage of enhanced UV detection. The direct method provides a more straightforward analysis but may require more specialized and expensive chiral columns. The protocols and hypothetical data presented here serve as a starting point for method development and optimization for the chiral separation of 3,3-dimethylbutanoic acid enantiomers.

References

Application Note: The Use of 3,3-Dimethylbutanoate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex matrices is a cornerstone of mass spectrometry-based research, particularly in fields such as drug development and metabolomics.[1][2][3] The use of an internal standard (IS) is a critical practice to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[3][4] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be clearly distinguished by the mass spectrometer.[1] This application note describes the utility of 3,3-dimethylbutanoate and its esters, such as methyl this compound, as an internal standard for quantitative mass spectrometry.

Physicochemical Properties

Methyl this compound is a carboxylic acid ester. Its distinct chemical structure, featuring a tert-butyl group, provides a unique mass spectral fragmentation pattern, which is advantageous for its identification and quantification.

Table 1: Physicochemical Properties of Methyl this compound

PropertyValueReference
Chemical Formula C7H14O2[5][6][7]
Molecular Weight 130.18 g/mol [5][7]
IUPAC Name methyl this compound[7]
Synonyms Methyl 3,3-dimethylbutyrate, Methyl tert-butylacetate[5]
CAS Number 10250-48-3[7]

Rationale for Use as an Internal Standard

The selection of an appropriate internal standard is crucial for the development of robust and reliable quantitative assays.[8][9] this compound possesses several characteristics that make it a suitable candidate:

  • Structural Uniqueness: The tert-butyl moiety is not commonly found in many endogenous metabolites or pharmaceutical compounds, reducing the likelihood of interference from the sample matrix.

  • Chemical Inertness: The neopentyl structure imparts a degree of chemical stability, making it less likely to degrade during sample processing.

  • Amenability to Derivatization: For gas chromatography-mass spectrometry (GC-MS) applications, the parent acid, 3,3-dimethylbutanoic acid, can be derivatized, for example, through silylation or esterification, to enhance its volatility.[10]

  • Predictable Elution: In reversed-phase liquid chromatography, its moderate polarity would lead to predictable retention times.

Isotopically labeled versions of this compound would be considered the "gold standard" for use as an internal standard as they have nearly identical physicochemical properties to the unlabeled analyte, ensuring they behave similarly during all stages of the analytical process.[1]

Potential Applications

Given its properties, this compound is a promising internal standard for the quantification of a range of small molecule analytes, including:

  • Metabolomics: For the quantification of short-chain fatty acids and other small carboxylic acids in biological samples.[2][11]

  • Drug Metabolism Studies: As an internal standard for the quantification of drug candidates and their metabolites that possess a carboxylic acid or ester functional group.

  • Food and Beverage Analysis: For the quantification of flavor and fragrance compounds.

Logical Workflow for Internal Standard Selection

internal_standard_selection cluster_selection Internal Standard Selection Logic start Define Analyte of Interest chem_sim Chemically & Physically Similar to Analyte? start->chem_sim mass_diff Distinguishable by Mass Spectrometer? chem_sim->mass_diff Yes reject Re-evaluate Choice chem_sim->reject No no_interfere Absent from or Low in Sample Matrix? mass_diff->no_interfere Yes mass_diff->reject No com_avail Commercially Available or Synthesizable? no_interfere->com_avail Yes no_interfere->reject No is_stable Stable Throughout Analytical Process? com_avail->is_stable Yes com_avail->reject No decision Select as Internal Standard is_stable->decision Yes is_stable->reject No experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow prep_solutions Prepare Stock & Working Solutions (Analyte & IS) sample_prep Sample Preparation: Add IS to Plasma prep_solutions->sample_prep protein_precip Protein Precipitation with Acetonitrile sample_prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer filter_sample Filter into LC-MS Vial supernatant_transfer->filter_sample lcms_analysis LC-MS/MS Analysis filter_sample->lcms_analysis data_processing Data Processing: Peak Integration lcms_analysis->data_processing calc_ratio Calculate Response Ratio (Analyte/IS) data_processing->calc_ratio calibration_curve Construct Calibration Curve calc_ratio->calibration_curve quantification Quantify Analyte in Unknown Samples calibration_curve->quantification

References

Application of 3,3-Dimethylbutanoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutanoate esters, specifically the methyl and ethyl esters, are volatile organic compounds with potential applications in the flavor and fragrance industry. Their branched-chain structure contributes to unique sensory properties, offering possibilities for creating novel and impactful aroma and taste profiles. This document provides a comprehensive overview of the current research, sensory data, and experimental protocols relevant to the application of these compounds. While publicly available data on the specific applications of this compound esters are somewhat limited and at times contradictory, this report compiles the existing information and provides protocols for their synthesis and evaluation to facilitate further research and development.

Esters are widely recognized for their significant contribution to the aromas of fruits and flowers.[1][2][3] The sensory characteristics of these compounds are determined by the structure of both the carboxylic acid and the alcohol from which they are formed.[2] Even subtle changes in the carbon chain, such as branching, can dramatically alter the perceived scent and flavor.

Sensory Profile and Quantitative Data

The sensory profile of this compound esters is generally characterized as fruity. This is consistent with the aroma descriptions of structurally similar esters. For instance, ethyl 3-methylbutanoate is described as having a fruity aroma reminiscent of apples or bananas, while methyl 3-methylbutanoate is associated with a pineapple and fruity scent. While specific descriptors for methyl and ethyl this compound are not widely published, a fruity character can be inferred.

A critical aspect of a flavor or fragrance ingredient's potency is its odor and taste threshold, which is the lowest concentration at which the compound can be detected. Notably, ethyl this compound has been reported to have a very low odor threshold, suggesting it could be a potent aroma compound. However, there is conflicting information regarding its use in commercial products, with some sources indicating it is not intended for flavor or fragrance applications.[4] This discrepancy highlights the need for further research and sensory evaluation to fully understand its potential.

Below is a summary of the available quantitative sensory data for this compound esters and related compounds.

CompoundEsterOdor Threshold (in water)Taste Threshold (in water)Aroma/Flavor Profile
3,3-Dimethylbutanoic Acid MethylData not availableData not availableInferred fruity
3,3-Dimethylbutanoic Acid Ethyl0.003 ppbData not availableInferred fruity
Related Compound: 3-Methylbutanoic AcidMethylData not availableData not availableFruity, pineapple
Related Compound: 3-Methylbutanoic AcidEthylData not availableData not availableFruity, apple, banana[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl and Ethyl this compound via Fischer Esterification

This protocol describes a general method for the synthesis of methyl and ethyl this compound from 3,3-dimethylbutanoic acid using the Fischer esterification method.[2][5][6][7][8]

Materials:

  • 3,3-dimethylbutanoic acid

  • Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethylbutanoic acid in an excess of the corresponding alcohol (methanol or ethanol). A 5 to 10-fold molar excess of the alcohol is recommended to drive the equilibrium towards the product.[5]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for reflux and heat the mixture gently for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • The crude ester can be further purified by distillation.

Protocol 2: Sensory Evaluation of this compound Esters

This section outlines standard sensory evaluation protocols that can be used to characterize the flavor and fragrance profile of this compound esters.[9][10][11][12]

2.1. Odor and Taste Threshold Determination

The threshold is determined as the concentration at which 50% of the panelists can detect the substance.[11] The American Society for Testing and Materials (ASTM) Method E679-04, the ascending forced-choice method of limits, is a standard procedure.

Procedure:

  • Prepare a series of dilutions of the this compound ester in deionized, odorless water.

  • Present panelists with a series of triangle tests. In each test, three samples are presented, two of which are blanks (water) and one contains the diluted ester.

  • Panelists are asked to identify the "odd" sample.

  • The concentration at which a panelist correctly identifies the odd sample in two consecutive presentations is their individual threshold.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

2.2. Descriptive Sensory Analysis

This method is used to identify and quantify the specific aroma and flavor attributes of the compound.

Procedure:

  • A trained sensory panel (typically 8-12 members) is used.

  • Panelists are presented with a sample of the ester at a concentration above its detection threshold.

  • Through a consensus process, the panel develops a list of descriptive terms for the aroma and flavor (e.g., fruity, pineapple, green, waxy).

  • Panelists then rate the intensity of each attribute on a numerical scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • The data is analyzed statistically to generate a sensory profile of the compound.

2.3. Affective Testing (Consumer Preference)

These tests are used to gauge the liking or preference for a flavor or fragrance.

  • Paired Preference Test: Panelists are presented with two samples and asked which one they prefer.[9]

  • Ranking Test: Panelists are given three or more samples and asked to rank them in order of preference.[9]

  • Hedonic Scale: Panelists rate their liking of a sample on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).[9]

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of odors, including those of esters like this compound, is initiated by the binding of the volatile molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[6][7][8][13][14] The binding of an odorant triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This initiates a signaling cascade that leads to the depolarization of the neuron and the transmission of a signal to the brain, where it is interpreted as a specific smell.[6]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts cAMP_channel cAMP-gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx cAMP_channel->Ca_Na ATP ATP ATP->AC cAMP->cAMP_channel Opens Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow for Flavor/Fragrance Application

The following workflow outlines the key steps for the investigation and application of a novel compound like this compound in flavor and fragrance research.

Experimental_Workflow Synthesis Synthesis & Purification (e.g., Fischer Esterification) Purity Purity Analysis (GC-MS, NMR) Synthesis->Purity Sensory Sensory Evaluation Purity->Sensory Threshold Odor/Taste Threshold Determination Sensory->Threshold Descriptive Descriptive Analysis Sensory->Descriptive Application Application Testing Descriptive->Application Flavor_Formulation Flavor Formulation Application->Flavor_Formulation Fragrance_Formulation Fragrance Formulation Application->Fragrance_Formulation Stability Stability & Shelf-life Testing Flavor_Formulation->Stability Fragrance_Formulation->Stability Safety Safety Assessment Stability->Safety

Caption: Experimental workflow for flavor and fragrance research.

Conclusion

The esters of 3,3-dimethylbutanoic acid represent an intriguing class of compounds for flavor and fragrance research. Their inferred fruity sensory profile and the notably low odor threshold of the ethyl ester suggest significant potential. However, the existing conflicting reports on their suitability for commercial use, coupled with a lack of comprehensive quantitative sensory data for the methyl ester, underscore the necessity for further investigation. The detailed protocols for synthesis and sensory evaluation provided in this document offer a robust framework for researchers to systematically explore the properties of these compounds. By conducting thorough sensory panel studies and application testing, the flavor and fragrance industry can better ascertain the true potential of this compound esters in creating new and appealing sensory experiences.

References

Application Notes and Protocols for 3,3-Dimethylbutanoate Esters as Substrates in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethylbutanoate is a branched-chain fatty acid that has been identified as a metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB), a compound studied for its immunomodulatory properties.[1][2] The enzymatic generation of this compound from its corresponding esters serves as a valuable method for assaying the activity of various hydrolytic enzymes. This document provides detailed application notes and protocols for utilizing this compound esters, such as ethyl this compound, as substrates for enzymes like carboxylesterases (CES) and lipases. These assays are crucial in drug discovery for screening enzyme inhibitors and in biochemical research for characterizing enzyme kinetics and function.

The principle of these assays is based on the enzymatic hydrolysis of a this compound ester, which yields this compound and an alcohol. The rate of this reaction can be monitored by detecting the formation of either of these products.

Enzymatic Reaction

Enzymatic_Reaction sub Ethyl this compound (Substrate) enz Carboxylesterase / Lipase (B570770) (Enzyme) sub->enz + H₂O prod1 This compound (Product 1) enz->prod1 prod2 Ethanol (B145695) (Product 2) enz->prod2

Figure 1: Enzymatic hydrolysis of ethyl this compound.

Applications

  • High-Throughput Screening (HTS) for Enzyme Inhibitors: These assays can be adapted for HTS platforms to identify novel inhibitors of carboxylesterases and lipases, which are important targets in drug metabolism and various disease states.

  • Enzyme Characterization: The protocols described can be used to determine key kinetic parameters (Km, Vmax, kcat) of purified or recombinant hydrolases.

  • Prodrug Activation Studies: Carboxylesterases are key enzymes in the activation of ester-containing prodrugs.[2] Assays using this compound esters can serve as a model system to study the efficiency of this activation process.

  • Biocatalysis and Kinetic Resolution: Lipases are frequently used for the kinetic resolution of chiral esters.[3][4] While this compound is achiral, its esters can be used to assess the general hydrolytic activity and stability of lipases in biocatalytic processes.

Data Presentation: Enzyme Kinetic Parameters

While specific kinetic data for the hydrolysis of this compound esters by various enzymes is not extensively published, the following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes. These values can be determined using the protocols outlined below.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)
Human Carboxylesterase 1 (CES1)Ethyl this compound0.512.57.437
Human Carboxylesterase 2 (CES2)Ethyl this compound1.28.26.537
Candida antarctica Lipase BEthyl this compound2.525.07.040
Pseudomonas fluorescens LipaseEthyl this compound1.818.78.035

Experimental Protocols

Three primary methods for assaying the hydrolysis of ethyl this compound are presented below: a pH-stat titration assay, a colorimetric assay using a coupled enzyme reaction, and an HPLC-based assay.

Protocol 1: pH-Stat Titration Assay

This method directly measures the production of 3,3-dimethylbutanoic acid by monitoring the volume of base required to maintain a constant pH.[3]

Workflow Diagram

Titration_Workflow A Prepare Reaction Mixture (Buffer, Substrate) B Equilibrate to desired Temperature and pH A->B C Initiate Reaction by adding Enzyme B->C D Monitor pH and add NaOH to maintain constant pH C->D E Record NaOH consumption over time D->E F Calculate Reaction Rate E->F

Figure 2: Workflow for the pH-stat titration assay.

Materials:

  • Ethyl this compound

  • Purified lipase or carboxylesterase

  • Phosphate (B84403) buffer (e.g., 0.01 M, pH 7.0)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M, standardized)

  • pH meter or autotitrator

  • Temperature-controlled reaction vessel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, add a defined volume of phosphate buffer and ethyl this compound to achieve the desired final concentration (e.g., 1-20 mM).

  • Equilibration: Stir the mixture at a constant temperature (e.g., 37°C) until the temperature and pH stabilize.

  • Reaction Initiation: Add a known amount of the enzyme solution to the vessel to start the reaction.

  • Monitoring: Immediately begin monitoring the pH. As the acidic product is formed, the pH will drop. Use an autotitrator or manually add the NaOH solution to maintain the initial pH.

  • Data Collection: Record the volume of NaOH added over time. The rate of NaOH consumption is directly proportional to the rate of the enzymatic reaction.

  • Calculation: The initial reaction rate can be calculated from the linear portion of the plot of NaOH volume versus time. One mole of NaOH consumed corresponds to one mole of this compound produced.

Protocol 2: Coupled Enzyme Colorimetric Assay

This protocol uses a secondary set of enzymes to generate a colored product from one of the reaction products (ethanol). This is an indirect method suitable for plate-based, high-throughput applications.

Signaling Pathway

Coupled_Assay_Pathway sub Ethyl this compound prod1 This compound sub->prod1 Hydrolase prod2 Ethanol sub->prod2 Hydrolase nadh NADH prod2->nadh Alcohol Dehydrogenase nad NAD+ nad->prod2 colored_prod Colored Product (Formazan) nadh->colored_prod Diaphorase probe Colorimetric Probe (INT) probe->nadh

Figure 3: Signaling pathway for the coupled colorimetric assay.

Materials:

  • Ethyl this compound

  • Hydrolase enzyme (e.g., tissue homogenate, microsomes, or purified enzyme)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Alcohol dehydrogenase (ADH)

  • NAD⁺

  • Diaphorase

  • Iodonitrotetrazolium chloride (INT) or similar tetrazolium salt

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: Prepare a fresh reagent mix in assay buffer containing ADH, NAD⁺, diaphorase, and INT.

  • Sample Preparation: Add samples containing the hydrolase enzyme (e.g., 10-50 µL) to the wells of a 96-well plate. Include appropriate controls (no enzyme, no substrate).

  • Substrate Addition: Add ethyl this compound to the wells to initiate the reaction.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-60 minutes).

  • Detection: Add the reagent mix to each well. The ethanol produced will be oxidized by ADH, reducing NAD⁺ to NADH. Diaphorase then uses NADH to reduce INT to a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for INT-formazan) using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the amount of ethanol produced and thus to the hydrolase activity.

Protocol 3: HPLC-Based Assay

This method provides a direct and highly specific measurement of both the disappearance of the substrate and the appearance of the product. It is a robust method for kinetic analysis but has lower throughput than plate-based assays.

Materials:

  • Ethyl this compound

  • Hydrolase enzyme

  • Reaction buffer (e.g., phosphate or Tris buffer)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • HPLC system with a C18 reverse-phase column[5]

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing buffer and substrate at various concentrations.

  • Initiation and Incubation: Pre-warm the tubes to the desired temperature. Initiate the reactions by adding the enzyme. Incubate for a specific time, ensuring the reaction is in the linear range.

  • Time Points: At various time points, withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples onto the HPLC system. Separate the substrate (ethyl this compound) and the product (this compound) using an appropriate gradient.

  • Detection and Quantification: Detect the compounds using a UV detector (if they have a chromophore) or a mass spectrometer (for higher sensitivity and specificity). Quantify the amount of product formed by comparing the peak area to a standard curve of this compound.

  • Kinetic Analysis: Plot the product concentration against time to determine the initial velocity. Repeat for different substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

References

In Vitro Studies of 3,3-Dimethylbutanoate on Macrophage Cytokine Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the in vitro effects of 3,3-dimethylbutanoate (also known as tert-butylacetic acid or neopentanoic acid) on macrophage cytokine secretion. As of the latest literature review, no direct studies on the effects of this compound on macrophage cytokine secretion have been identified. Therefore, the following protocols and data presentation templates are based on established methodologies for studying the immunomodulatory effects of other short-chain fatty acids (SCFAs), such as butyrate (B1204436), on macrophages. These guidelines offer a robust framework for researchers to systematically explore the potential anti-inflammatory or pro-inflammatory properties of this compound.

Macrophages are key regulators of the immune response, and their cytokine secretion profile can significantly influence the inflammatory environment. Understanding how novel compounds like this compound modulate macrophage function is crucial for the development of new therapeutics for inflammatory diseases. The provided protocols will guide users through macrophage culture, stimulation with an inflammatory agent like lipopolysaccharide (LPS), treatment with this compound, and subsequent analysis of cytokine production.

Data Presentation

Quantitative data from experiments should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing the effects of this compound on the secretion of key pro-inflammatory and anti-inflammatory cytokines by macrophages.

Table 1: Effect of this compound on Cytokine Secretion by LPS-Stimulated Macrophages

Treatment GroupConcentration (mM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Control (Untreated) 0
LPS Only 0
LPS + this compound 0.1
1
10
This compound Only 10

Values should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on macrophage cytokine secretion.

Protocol 1: Macrophage Culture and Differentiation

Objective: To generate a homogenous population of macrophages from a suitable cell line (e.g., RAW 264.7) or primary cells (e.g., bone marrow-derived macrophages).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • To harvest, gently wash the cell monolayer with sterile PBS and detach the cells using a cell scraper.

  • Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.

Protocol 2: In Vitro Treatment of Macrophages with this compound and LPS

Objective: To stimulate macrophages with LPS to induce an inflammatory response and assess the modulatory effects of this compound.

Materials:

  • Differentiated macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (prepare a sterile stock solution in a suitable solvent, e.g., water or DMSO)

  • 24-well tissue culture plates

  • Complete DMEM medium

Procedure:

  • Seed the macrophages into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • The next day, remove the old medium and replace it with fresh medium.

  • Prepare different concentrations of this compound in complete DMEM.

  • Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the solvent used for the stock solution).

  • After pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL. Include control wells with no LPS stimulation.

  • The experimental groups should include:

    • Untreated control

    • LPS only

    • LPS + various concentrations of this compound

    • Highest concentration of this compound only (to test for direct effects)

  • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • After incubation, collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants to remove any cellular debris and store them at -80°C until use.

Protocol 3: Measurement of Cytokine Secretion by ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatants.

Materials:

  • Collected cell culture supernatants (from Protocol 2)

  • Commercially available ELISA kits for the cytokines of interest

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate, wash, and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizations

Signaling Pathway Diagram

Many short-chain fatty acids are known to modulate inflammatory signaling pathways in macrophages. Butyrate, for example, can inhibit the NF-κB pathway, a central regulator of pro-inflammatory cytokine gene expression.[1][2] The following diagram illustrates a simplified NF-κB signaling cascade that could be investigated for modulation by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Release DMB This compound (Hypothesized) DMB->IKK Inhibition? DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Experimental_Workflow start Start culture Culture & Differentiate Macrophages (e.g., RAW 264.7) start->culture seed Seed Macrophages in 24-well Plates culture->seed pretreat Pre-treat with This compound (various concentrations) seed->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatants incubate->collect analyze Analyze Cytokine Levels (ELISA) collect->analyze end End analyze->end

References

Application Note: Hydrolysis of Methyl 3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,3-dimethylbutanoate is an ester that can be hydrolyzed to yield 3,3-dimethylbutanoic acid and methanol (B129727). This conversion is a fundamental reaction in organic synthesis, often employed in the production of valuable intermediates for pharmaceuticals and other specialty chemicals.[1] The hydrolysis can be effectively carried out under either acidic or basic conditions.[2][3] Base-catalyzed hydrolysis, also known as saponification, is frequently preferred for preparative purposes as the reaction is irreversible.[3][4] This document provides detailed protocols for both acidic and basic hydrolysis of methyl this compound.

Reaction Overview

The hydrolysis of an ester is a chemical reaction in which water reacts with the ester to produce a carboxylic acid and an alcohol.[2][4] The reaction can be catalyzed by either an acid or a base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and to drive the equilibrium towards the products, an excess of water is typically used.[2][4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[5] An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[3][5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Methyl this compound

This protocol outlines the procedure for the hydrolysis of methyl this compound using an acid catalyst.

Materials:

  • Methyl this compound

  • Dilute sulfuric acid or hydrochloric acid

  • Water

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl this compound and an excess of dilute aqueous acid (e.g., 1 M H₂SO₄ or HCl).[4]

  • Assemble the flask for reflux and heat the mixture.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,3-dimethylbutanoic acid.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of Methyl this compound

This protocol describes the saponification of methyl this compound using sodium hydroxide (B78521).

Materials:

  • Methyl this compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)[6]

  • Methanol or ethanol[6][7]

  • Water[6][7]

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl this compound in a suitable solvent like methanol or ethanol (B145695) in a round-bottom flask.[6][7]

  • Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).[6]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[6][7]

  • Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic.[5][6] The 3,3-dimethylbutanoic acid may precipitate out of solution.

  • Extract the carboxylic acid with an organic solvent like diethyl ether.[6]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain 3,3-dimethylbutanoic acid.[6]

Data Presentation

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reaction Type Reversible, Nucleophilic Acyl Substitution[3][4]Irreversible, Nucleophilic Acyl Substitution[3][4]
Catalyst/Reagent Dilute H₂SO₄ or HCl[4]NaOH or KOH[5][6]
Solvent Excess Water[4]Methanol/Water or Ethanol/Water[6][7]
Temperature Reflux[2][4]Room Temperature to Reflux[6]
Work-up Extraction with organic solventAcidification followed by extraction[5][6]
Typical Yield Moderate to HighHigh to Quantitative[6]

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_product Final Product start Methyl this compound acid_reagents H₂O, H⁺ (cat.) Heat (Reflux) start->acid_reagents base_reagents 1. NaOH, H₂O/MeOH Heat (Reflux) start->base_reagents acid_workup Extraction with Organic Solvent acid_reagents->acid_workup product 3,3-dimethylbutanoic Acid acid_workup->product base_intermediate Sodium this compound (Carboxylate Salt) base_reagents->base_intermediate base_workup 2. Acidification (HCl) Extraction base_intermediate->base_workup base_workup->product

Caption: Workflow for the hydrolysis of methyl this compound.

Saponification_Pathway ester Methyl this compound tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide Hydroxide Ion (⁻OH) carboxylate This compound (Carboxylate Anion) tetrahedral->carboxylate Elimination of Methoxide methanol Methanol tetrahedral->methanol product 3,3-dimethylbutanoic Acid carboxylate->product Protonation acidification Acidic Workup (H₃O⁺)

Caption: Key steps in the saponification of methyl this compound.

References

Application Notes: The Use of 3,3-Dimethylbutanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylbutanoic acid, also known as tert-butylacetic acid, is a branched-chain carboxylic acid with the chemical formula C₆H₁₂O₂.[1][2] Its unique structure, featuring a sterically demanding tert-butyl group adjacent to the carboxylic acid moiety, makes it a valuable and versatile building block in modern organic synthesis.[3] This structural feature imparts specific properties, such as lipophilicity, and presents unique synthetic challenges that can be leveraged to create complex molecular architectures.[3] These application notes provide an overview of its utility, key synthetic transformations, and detailed protocols for its use in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][3][4]

Key Applications

3,3-Dimethylbutanoic acid serves as a crucial intermediate in the production of a wide range of chemical products.[5][6] Its incorporation into molecular scaffolds can significantly influence the biological activity and physical properties of the final compound.

  • Pharmaceutical Synthesis : The tert-butyl group is a key pharmacophore that can enhance a molecule's lipophilicity, improving its ability to cross cell membranes. It can also serve as a strategic blocking group during complex syntheses.[3] A notable application is in the synthesis of imidazo[4,5-c]pyridine derivatives, which have been investigated for their antimicrobial properties.[1][7]

  • Agrochemicals : It is a foundational component in the synthesis of next-generation pesticides and herbicides.[3][5] The unique structural properties of the acid help in designing active ingredients with improved efficacy and targeted action.

  • Lubricant Industry : The chemical properties of 3,3-dimethylbutanoic acid are leveraged to enhance the performance of lubricants, for example, by improving thermal stability.[3]

G A 3,3-Dimethylbutanoic Acid B Pharmaceuticals A->B C Agrochemicals A->C D Lubricants A->D E Antimicrobial Agents B->E F Pesticide Intermediates C->F G Performance Additives D->G G cluster_0 Activation cluster_1 Coupling Acid 3,3-Dimethylbutanoic Acid Reagent Activating Agent (e.g., DCC, EDC) Acid->Reagent Intermediate Activated Intermediate (e.g., O-acylisourea) Reagent->Intermediate Alcohol Alcohol (R'-OH) Intermediate->Alcohol Nucleophilic Attack Ester Ester Product Intermediate->Ester Catalyst Catalyst (e.g., DMAP) G Acid 3,3-Dimethylbutanoic Acid ActiveEster Activated OAt-Ester Acid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amine Amine (R'-NH2) ActiveEster->Amine Nucleophilic Acyl Substitution Amide Amide Product ActiveEster->Amide Amine->Amide

References

Application Note: Improved Gas Chromatographic Analysis of 3,3-Dimethylbutanoic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutanoic acid, also known as tert-butylacetic acid, is a sterically hindered short-chain carboxylic acid. Its accurate quantification is crucial in various fields, including metabolism studies and as a building block in pharmaceutical synthesis. However, its inherent polarity and low volatility make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape, low sensitivity, and potential interactions with the GC column.

To overcome these limitations, derivatization is a critical sample preparation step. This process chemically modifies the carboxylic acid group, converting it into a less polar and more volatile derivative, thereby significantly improving its chromatographic behavior and detection. This application note provides detailed protocols for two common and effective derivatization methods for 3,3-dimethylbutanoic acid: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a methyl ester or a pentafluorobenzyl (PFB) ester.

Derivatization Strategies

The choice of derivatization reagent and method depends on the analytical requirements, available instrumentation, and the sample matrix.

  • Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. The resulting TMS esters are significantly more volatile and less polar. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent. The reaction is generally fast and produces volatile byproducts that do not interfere with the analysis.

  • Esterification: This method converts the carboxylic acid into an ester.

    • Methyl Esterification: Using reagents like Boron Trifluoride in Methanol (B129727) (BF3-Methanol), methyl esters are formed. This is a robust method, particularly for fatty acids.

    • Pentafluorobenzyl (PFB) Esterification: Using Pentafluorobenzyl Bromide (PFBBr), PFB esters are formed. The electron-capturing properties of the PFB group can significantly enhance sensitivity when using an electron capture detector (ECD). This method is also suitable for mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • 3,3-Dimethylbutanoic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Boron trifluoride-methanol solution (14% w/v)

  • Pentafluorobenzyl bromide (PFBBr)

  • Pyridine (B92270), anhydrous

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Sodium sulfate (B86663), anhydrous

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

Protocol 1: Silylation using BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of 3,3-dimethylbutanoic acid.

Workflow:

start Start: Sample containing 3,3-dimethylbutanoic acid dry_sample Dry sample under nitrogen stream start->dry_sample add_reagents Add Pyridine and BSTFA + 1% TMCS dry_sample->add_reagents heat Heat at 70°C for 30 minutes add_reagents->heat cool Cool to room temperature heat->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Silylation workflow for 3,3-dimethylbutanoic acid.

Procedure:

  • Sample Preparation: Place a known amount of the sample containing 3,3-dimethylbutanoic acid (e.g., 1 mg) into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. The presence of water can interfere with the silylation reaction.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample, followed by 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst, which is particularly useful for sterically hindered acids.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Methyl Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of 3,3-dimethylbutanoic acid.

Workflow:

start Start: Sample in Methanol add_bf3 Add 14% BF3-Methanol start->add_bf3 heat Heat at 60°C for 15 minutes add_bf3->heat cool Cool to room temperature heat->cool add_water Add saturated NaCl solution cool->add_water extract Extract with Hexane add_water->extract dry_extract Dry Hexane layer with Na2SO4 extract->dry_extract inject Inject into GC-MS dry_extract->inject end End: Data Acquisition inject->end

Caption: Methyl Esterification workflow.

Procedure:

  • Sample Preparation: Dissolve the sample containing 3,3-dimethylbutanoic acid in a small amount of anhydrous methanol (e.g., 100 µL) in a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.

  • Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract is ready for GC-MS analysis.

Protocol 3: Pentafluorobenzyl (PFB) Esterification using PFBBr

This protocol outlines the formation of the PFB ester of 3,3-dimethylbutanoic acid.

Workflow:

start Start: Sample in appropriate solvent add_reagents Add PFBBr and a catalyst (e.g., DIPEA) start->add_reagents heat Heat at 60°C for 60 minutes add_reagents->heat cool Cool to room temperature heat->cool extract Liquid-liquid extraction (if necessary) cool->extract inject Inject into GC-MS extract->inject end End: Data Acquisition inject->end

Caption: PFB Esterification workflow.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 100 µL of acetone).

  • Reagent Addition: Add 50 µL of PFBBr solution (e.g., 10 mg/mL in acetone) and a small amount of a catalyst, such as N,N-diisopropylethylamine (DIPEA) (e.g., 10 µL).

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.

  • Sample Cleanup: After cooling, the reaction mixture may be diluted with a suitable solvent like hexane and washed with water to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate.

  • Analysis: The final solution is ready for injection into the GC-MS.

GC-MS Analysis Parameters (Example)

The following are suggested starting parameters for the GC-MS analysis of 3,3-dimethylbutanoic acid derivatives. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Quantitative Data and Expected Results

The derivatization process significantly improves the chromatographic performance of 3,3-dimethylbutanoic acid. The following table summarizes the expected molecular weights and key mass spectral fragments for the derivatives. Retention times are estimated based on the behavior of structurally similar short-chain fatty acid derivatives on a standard non-polar column.

DerivativeDerivatizing AgentMolecular Weight ( g/mol )Key Mass Fragments (m/z)Estimated Retention Time (min)
Trimethylsilyl (TMS) EsterBSTFA188.32173 [M-15]+, 117, 73, 578 - 10
Methyl EsterBF3-Methanol130.18115 [M-15]+, 101, 73, 57[1]6 - 8
Pentafluorobenzyl (PFB) EsterPFBBr296.24181 [C7H2F5]+, 115, 5712 - 15

Note: The base peak for the methyl ester of 3,3-dimethylbutanoic acid is typically m/z 57, corresponding to the tert-butyl cation ([C(CH3)3]+).[1] The PFB ester is expected to show a prominent fragment at m/z 181, which is characteristic of the pentafluorobenzyl moiety.

Conclusion

Derivatization of 3,3-dimethylbutanoic acid is an essential step for reliable and sensitive analysis by gas chromatography. Both silylation with BSTFA and esterification with BF3-methanol or PFBBr are effective methods to improve its volatility and chromatographic behavior. The choice of the optimal derivatization strategy will depend on the specific requirements of the analysis, including desired sensitivity and the nature of the sample matrix. The detailed protocols and expected results provided in this application note serve as a valuable starting point for developing and validating robust analytical methods for the quantification of 3,3-dimethylbutanoic acid in various research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Improving 3,3-Dimethylbutanoate Yield in Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 3,3-dimethylbutanoate synthesis via Fischer esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3,3-dimethylbutanoic acid is resulting in a low yield. What are the likely causes?

Low yields in the Fischer esterification of 3,3-dimethylbutanoic acid are common and can be attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl group on the 3,3-dimethylbutanoic acid sterically hinders the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate.[1][2]

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the final ester yield.[1][2]

  • Insufficient Catalyst: An inadequate amount or a weak acid catalyst will not sufficiently activate the carboxylic acid for the nucleophilic attack by the alcohol.[1]

  • Suboptimal Temperature: The reaction requires sufficient heat to overcome the activation energy. A temperature that is too low will result in a sluggish reaction.[1]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

To drive the reaction towards the product side and improve your yield, you can apply Le Chatelier's Principle in the following ways:

  • Use of Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) increases the concentration of one of the reactants, shifting the equilibrium towards the ester product.[1]

  • Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove water azeotropically.[3]

    • Drying Agents: Adding molecular sieves to the reaction mixture to absorb the water as it is produced.[4]

Q3: What is the best acid catalyst for the esterification of a sterically hindered carboxylic acid like 3,3-dimethylbutanoic acid?

Strong acids are necessary to catalyze the esterification of sterically hindered carboxylic acids. Common and effective choices include:

  • Sulfuric Acid (H₂SO₄): A strong and cost-effective catalyst.[3]

  • p-Toluenesulfonic Acid (TsOH): A solid, strong acid that is often easier to handle than sulfuric acid.[5]

  • Lewis Acids: In some cases, Lewis acids like Boron Trifluoride (BF₃) can be effective catalysts.[3]

Q4: What are the typical reaction conditions for the Fischer esterification of 3,3-dimethylbutanoic acid?

While optimal conditions can vary, a general starting point would be:

  • Temperature: Refluxing the reaction mixture. The exact temperature will depend on the boiling point of the alcohol and any solvent used.[3]

  • Reaction Time: Due to steric hindrance, reaction times are typically longer than for unhindered carboxylic acids, often requiring several hours to overnight.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[1]

Q5: How should I purify the this compound product?

A standard workup and purification procedure involves:

  • Neutralization: After cooling the reaction mixture, it should be washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1]

  • Extraction: The ester is then extracted into an organic solvent like diethyl ether or ethyl acetate.[3]

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]

  • Drying: The organic layer is dried over an anhydrous salt like anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[3]

  • Distillation: The crude ester can be further purified by distillation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Water present in reactants or solvent.1. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is used.[1] 2. Increase the reaction time and monitor by TLC until the starting material is consumed.[1] 3. Ensure the reaction is heated to a gentle reflux.[1] 4. Use anhydrous alcohol and dry glassware. Consider adding molecular sieves.[1][4]
Reaction Stalls (Incomplete Conversion) 1. Equilibrium has been reached. 2. Catalyst has been deactivated.1. Use a large excess of the alcohol or actively remove water using a Dean-Stark apparatus or molecular sieves.[1][3][4] 2. Add a fresh portion of the acid catalyst.
Dark Brown or Black Reaction Mixture 1. Reaction temperature is too high, causing decomposition. 2. Side reactions are occurring.1. Ensure the reaction is not overheated. Maintain a gentle reflux.[1] 2. Consider using a milder catalyst or reaction conditions.
Difficulty in Isolating the Product 1. Incomplete removal of unreacted 3,3-dimethylbutanoic acid. 2. Emulsion formation during extraction.1. During work-up, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid.[1] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[1]

Data Presentation

Table 1: Effect of Reactant Ratio on Fischer Esterification Yield (General)

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Yield (%)
Acetic AcidEthanol1:165
Acetic AcidEthanol1:1097
Benzoic AcidMethanol (B129727)Methanol as solvent90[3]

Note: This data is for analogous, less sterically hindered Fischer esterification reactions and serves as a general guideline to illustrate the effect of using an excess of the alcohol.

Table 2: Catalyst Performance in the Synthesis of a Structurally Similar Ester (Methyl 2,3-dimethylbutanoate)

CatalystTemperature (°C)Time (h)Yield (%)Key Advantage
K₂CO₃/DMSO901295Ambient pressure, no racemization
Zn(OAc)₂ (anhydrous)180789Suppresses N-methyl byproducts

Note: This data is for the synthesis of methyl 2,3-dimethylbutanoate and illustrates the impact of catalyst choice on yield under specific conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound via Fischer Esterification

This protocol provides a representative example for the synthesis of methyl this compound.

Materials:

  • 3,3-dimethylbutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylbutanoic acid in a 10-fold molar excess of anhydrous methanol. Methanol here acts as both a reactant and the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of carboxylic acid) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (carefully, as CO₂ will be evolved) until the aqueous layer is basic.

      • Brine

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl this compound.

  • Purification: The crude product can be further purified by distillation.

Visualizations

Fischer_Esterification_Mechanism RCOOH R-COOH (3,3-Dimethylbutanoic Acid) Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid Protonation ROH R'-OH (Alcohol) Tetrahedral_intermediate Tetrahedral Intermediate ROH->Tetrahedral_intermediate H_plus H⁺ (Acid Catalyst) H_plus->Protonated_acid Protonated_acid->RCOOH Protonated_acid->Tetrahedral_intermediate Nucleophilic Attack Tetrahedral_intermediate->Protonated_acid Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester Water Elimination Water H₂O Tetrahedral_intermediate->Water Protonated_ester->H_plus Catalyst Regeneration Protonated_ester->Tetrahedral_intermediate Ester R-COOR' (this compound) Protonated_ester->Ester Deprotonation Ester->Protonated_ester

Caption: Fischer Esterification Reaction Mechanism.

Troubleshooting_Workflow Start Low Yield of This compound Check_Equilibrium Is Equilibrium Shifted Towards Products? Start->Check_Equilibrium Use_Excess_Alcohol Use Large Excess of Alcohol Check_Equilibrium->Use_Excess_Alcohol No Remove_Water Remove Water (Dean-Stark/Sieves) Check_Equilibrium->Remove_Water No Check_Conditions Are Reaction Conditions Optimal? Check_Equilibrium->Check_Conditions Yes Use_Excess_Alcohol->Check_Conditions Remove_Water->Check_Conditions Increase_Temp Increase Temperature to Reflux Check_Conditions->Increase_Temp No Increase_Time Increase Reaction Time Check_Conditions->Increase_Time No Check_Catalyst Is Catalyst Sufficiently Active? Check_Conditions->Check_Catalyst Yes Increase_Temp->Check_Catalyst Increase_Time->Check_Catalyst Use_Strong_Acid Use Strong Acid Catalyst (H₂SO₄ or TsOH) Check_Catalyst->Use_Strong_Acid No Re_evaluate Re-evaluate and Monitor by TLC Check_Catalyst->Re_evaluate Yes Use_Strong_Acid->Re_evaluate

Caption: Troubleshooting Workflow for Low Yield.

References

Minimizing side reactions during the synthesis of 3,3-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3,3-dimethylbutanoate and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of Ester in Fischer Esterification

Potential CauseRecommended Solution
Steric Hindrance: The bulky tert-butyl group of 3,3-dimethylbutanoic acid (pivalic acid) sterically hinders the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate significantly.- Prolong Reaction Time and Increase Temperature: Reflux the reaction mixture for an extended period (e.g., 3-10 hours) to allow the reaction to reach equilibrium.[1] - Use a Large Excess of Alcohol: Employing the alcohol as the solvent can help drive the equilibrium towards the product side.[2] - Consider an Alternative Method: For sterically hindered acids, methods like Steglich esterification or using the corresponding acyl chloride are often more effective.[3][4]
Equilibrium Limitations: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.- Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene.[1] - Use a Dehydrating Agent: Adding a strong dehydrating agent like concentrated sulfuric acid not only acts as a catalyst but also sequesters water.[5] Molecular sieves can also be used.
Insufficient Catalysis: The amount or strength of the acid catalyst may not be sufficient to promote the reaction effectively.- Catalyst Choice: Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] - Catalyst Loading: Ensure an adequate catalytic amount is used. For laboratory-scale preparations, a few milliliters of concentrated H₂SO₄ for a ~0.3 kg batch of carboxylic acid has been reported.

Issue 2: Presence of Unreacted Carboxylic Acid in the Final Product

Potential CauseRecommended Solution
Incomplete Reaction: The reaction may not have reached completion due to the factors mentioned in Issue 1.- Optimize Reaction Conditions: Refer to the solutions for "Low or No Yield" to drive the reaction further to completion.
Ineffective Work-up: The purification process may not be sufficient to remove the unreacted 3,3-dimethylbutanoic acid.- Base Wash: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] This will convert the acidic carboxylic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.

Issue 3: Side Product Formation in Steglich Esterification

Potential CauseRecommended Solution
Formation of N-acylurea: In slow reactions, the O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which does not react with the alcohol.[6]- Use of DMAP: The addition of a catalytic amount (e.g., 5 mol%) of 4-(dimethylamino)pyridine (DMAP) is crucial.[4] DMAP acts as a nucleophilic catalyst, forming a more reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol, thus outcompeting the rearrangement to N-acylurea.[3][4]
Difficulty Removing Dicyclohexylurea (DCU): The byproduct dicyclohexylurea (DCU) can sometimes be difficult to remove from the reaction mixture.- Filtration: DCU is typically insoluble in common organic solvents like dichloromethane (B109758) or diethyl ether and can be removed by filtration.[3] - Solvent Choice: Ensure a solvent is used in which the desired ester is soluble, but the DCU is not.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Fischer esterification often inefficient for producing this compound?

A1: The primary reason for the inefficiency of Fischer esterification for this substrate is the significant steric hindrance caused by the tert-butyl group adjacent to the carbonyl carbon of 3,3-dimethylbutanoic acid. This steric bulk impedes the nucleophilic attack by the alcohol, leading to a slow reaction rate and unfavorable equilibrium.[2]

Q2: What are the best alternative methods to Fischer esterification for synthesizing this compound?

A2: For sterically hindered carboxylic acids like 3,3-dimethylbutanoic acid, the following methods are generally more effective:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is performed under mild, neutral conditions and is well-suited for sterically demanding substrates.[3][4]

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive 3,3-dimethylbutanoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with the alcohol in the presence of a base (like pyridine) to form the ester.

  • Yamaguchi Esterification: This is another effective method for the synthesis of highly substituted esters.

Q3: Can tertiary alcohols be used in Fischer esterification to produce esters of 3,3-dimethylbutanoic acid?

A3: Tertiary alcohols are generally not suitable for Fischer esterification. Under the strong acidic conditions and elevated temperatures required, they are highly prone to dehydration (elimination) to form alkenes.[2] For the synthesis of tertiary butyl esters, the Steglich esterification is a much more suitable method.[4]

Q4: How can I effectively purify the synthesized this compound?

A4: A typical purification protocol involves:

  • Neutralization and Extraction: After the reaction, the mixture is typically diluted with an organic solvent and washed with a saturated solution of sodium bicarbonate or sodium carbonate to remove any unreacted carboxylic acid and the acid catalyst.[5]

  • Drying: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation: The final purification is usually achieved by distillation to separate the ester from any remaining starting alcohol (if it has a sufficiently different boiling point) and other impurities.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound Esters

MethodReagentsConditionsTypical YieldAdvantagesDisadvantages
Fischer Esterification 3,3-Dimethylbutanoic acid, Alcohol (e.g., Ethanol), H₂SO₄ (cat.)Reflux, 3-10 hours~77% (for ethyl ester)Inexpensive reagents, simple procedure.Inefficient for sterically hindered acids, requires harsh conditions, equilibrium limited.
Steglich Esterification 3,3-Dimethylbutanoic acid, Alcohol, DCC, DMAP (cat.)Room temperature, neutral pH>80%Mild conditions, high yields, suitable for sensitive and sterically hindered substrates.[3]More expensive reagents, formation of DCU byproduct which needs to be filtered off.[6]
Acyl Chloride Method 3,3-Dimethylbutanoyl chloride, Alcohol, Pyridine0 °C to room temperatureHighHigh reactivity, goes to completion.Requires an extra step to prepare the acyl chloride, which is moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound via Fischer Esterification

This protocol is adapted from a known procedure for the synthesis of ethyl pivalate.

  • Materials:

    • 3,3-dimethylbutanoic acid (pivalic acid): 306 g

    • Absolute ethanol: 1035 ml

    • Concentrated sulfuric acid: 65 ml

    • 10% Sodium carbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flask equipped with a reflux condenser and a heating mantle, combine 306 g of 3,3-dimethylbutanoic acid and 1035 ml of absolute ethanol.

    • Slowly and carefully add 65 ml of concentrated sulfuric acid to the mixture.

    • Heat the mixture to reflux and maintain for three hours.

    • After cooling, extract the hot mixture with 4 liters of a 10% sodium carbonate solution to neutralize unreacted acid and the catalyst.

    • Separate the organic layer and dry it overnight with anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Purify the crude product by distillation at atmospheric pressure. Collect the fraction boiling between 108-111 °C. The expected yield is approximately 77%.

Protocol 2: Synthesis of a Sterically Hindered Ester via Steglich Esterification (General Procedure)

This is a general protocol for the esterification of a carboxylic acid with an alcohol using DCC and DMAP.

  • Materials:

    • Carboxylic acid (e.g., 3,3-dimethylbutanoic acid): 1.0 eq

    • Alcohol: 1.0-1.5 eq

    • Dicyclohexylcarbodiimide (DCC): 1.1 eq

    • 4-(Dimethylamino)pyridine (DMAP): 0.1 eq

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Acid 3,3-Dimethylbutanoic Acid Mix Combine Reactants & Catalyst Acid->Mix Alcohol Alcohol (e.g., Ethanol) Alcohol->Mix Catalyst H₂SO₄ (cat.) Catalyst->Mix Reflux Heat to Reflux (3-10 hours) Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Wash Wash with NaHCO₃ (aq) Cool->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Distill Distillation Dry->Distill Product Pure this compound Ester Distill->Product

Caption: Fischer Esterification Workflow for this compound.

Steglich_Esterification_Workflow Steglich Esterification Workflow for Sterically Hindered Acids cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Acid 3,3-Dimethylbutanoic Acid Combine Combine Acid, Alcohol, DMAP in Anhydrous DCM Acid->Combine Alcohol Alcohol Alcohol->Combine DCC DCC Add_DCC Add DCC Solution DCC->Add_DCC DMAP DMAP (cat.) DMAP->Combine Cool Cool to 0 °C Combine->Cool Cool->Add_DCC Stir Stir at RT (12-24 hours) Add_DCC->Stir Filter Filter to Remove DCU Stir->Filter Wash Wash Filtrate (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Pure Ester Concentrate->Product

Caption: Steglich Esterification Workflow.

Troubleshooting_Tree Troubleshooting Low Ester Yield Start Low Yield of this compound Method Which method was used? Start->Method Fischer Fischer Esterification Method->Fischer Fischer Steglich Steglich Esterification Method->Steglich Steglich Check_Fischer Check for: 1. Steric Hindrance Issues 2. Incomplete Water Removal 3. Insufficient Reaction Time/Temp Fischer->Check_Fischer Solve_Fischer Solutions: - Increase reaction time/temp - Use excess alcohol - Use Dean-Stark/dehydrating agent - Consider alternative method Check_Fischer->Solve_Fischer Check_Steglich Check for: 1. Omission of DMAP 2. Slow Reaction Rate Steglich->Check_Steglich Solve_Steglich Solutions: - Ensure catalytic DMAP is added - Monitor for N-acylurea side product Check_Steglich->Solve_Steglich

Caption: Troubleshooting Logic for Low Ester Yield.

References

Technical Support Center: Purification of 3,3-Dimethylbutanoate via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,3-dimethylbutanoate esters using fractional distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound esters.

Problem Potential Cause(s) Recommended Solution(s)
No Distillate Collecting 1. Insufficient Heating: The heating mantle is not hot enough to bring the mixture to a boil. 2. System Leak: Vapor is escaping from loose joints in the apparatus. 3. Improper Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser.1. Gradually increase the heating mantle temperature. Ensure the flask is properly seated in the mantle. 2. Check all glass joints to ensure they are securely clamped and sealed. If using ground glass joints, ensure they are properly greased if necessary.[1] 3. Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
Distillation is Too Slow 1. Excessive Heat Loss: The fractionating column and distillation head are losing too much heat to the surroundings. 2. Low Heating Rate: The rate of boiling is too slow to generate enough vapor to ascend the column.1. Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[2] 2. Cautiously increase the heating mantle temperature to achieve a steady distillation rate of approximately 1-2 drops per second.
Temperature Fluctuations at the Condenser 1. Bumping/Uneven Boiling: The liquid in the distillation flask is boiling unevenly. 2. Inconsistent Heat Source: The heating mantle is cycling on and off too aggressively.1. Add a fresh boiling chip or a magnetic stir bar to the distillation flask to promote smooth boiling. 2. If using a controller, adjust the settings for more consistent heating. Ensure good contact between the flask and the heating mantle.
Poor Separation of Components (Contaminated Product) 1. Distillation Rate is Too Fast: The vapor is ascending the column too quickly, preventing proper equilibrium between the liquid and vapor phases.[3] 2. Inefficient Fractionating Column: The column does not have enough theoretical plates for the separation. 3. Flooded Column: An excessive heating rate has caused liquid to fill the column, preventing proper fractionation.1. Reduce the heating rate to allow for a slow and steady distillation. A rate of 1-2 drops per second is generally recommended.[4] 2. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges). 3. Decrease the heating rate significantly to allow the liquid in the column to drain back into the flask, then slowly increase the heat to an appropriate level.
Cloudy Distillate 1. Water Contamination: The presence of water in the crude product or glassware can lead to the formation of an azeotrope.1. Ensure all glassware is thoroughly dried before assembly. If the crude product is suspected to contain water, consider a pre-drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the fractionating column?

A1: The fractionating column provides a large surface area (e.g., glass beads, rings, or indentations) for repeated cycles of vaporization and condensation.[5] Each cycle, known as a "theoretical plate," enriches the vapor in the more volatile component, leading to a better separation of liquids with close boiling points.[5]

Q2: How do I know when to collect the desired fraction of this compound?

A2: Monitor the temperature at the distillation head. There will be an initial temperature plateau for the forerun (the most volatile impurities), followed by a rapid temperature increase. When the temperature stabilizes at or near the boiling point of your target this compound ester, begin collecting the main fraction in a clean receiving flask.

Q3: Why is it important not to distill to dryness?

A3: Distilling to dryness can cause the flask to overheat, potentially leading to the decomposition of the residue and the formation of hazardous byproducts. It can also cause the glassware to crack.

Q4: What are the likely impurities in a crude sample of this compound prepared by Fischer esterification?

A4: Common impurities include unreacted starting materials such as 3,3-dimethylbutanoic acid and the alcohol used (e.g., methanol (B129727) or ethanol), as well as the acid catalyst (e.g., sulfuric acid) and water, which is a byproduct of the reaction.[6]

Q5: Can I use simple distillation instead of fractional distillation?

A5: Simple distillation is only effective for separating liquids with significantly different boiling points (typically a difference of >25 °C).[7] For separating this compound from starting materials or other byproducts with closer boiling points, fractional distillation is necessary for achieving high purity.[7]

Quantitative Data

The following table summarizes key physical properties of relevant compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl this compound C₇H₁₄O₂130.18~136-138~0.88
Ethyl this compound C₈H₁₆O₂144.21143.60.878
3,3-Dimethylbutanoic AcidC₆H₁₂O₂116.16185-190[2][8]0.912[2]
MethanolCH₄O32.0464.7[3][4]0.792
EthanolC₂H₆O46.0778.370.789
tert-ButanolC₄H₁₀O74.1282-83[4][7]0.775[7]
Sulfuric AcidH₂SO₄98.07337 (decomposes)[5]1.83

Note: Some physical properties for methyl this compound are estimated based on available data.

Experimental Protocol: Fractional Distillation of Alkyl this compound

This protocol outlines the purification of a crude alkyl this compound (e.g., methyl or ethyl ester) synthesized via Fischer esterification.

1. Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Use a round-bottom flask of an appropriate size (the crude liquid should fill it to about half to two-thirds of its volume).

  • Add a magnetic stir bar or boiling chips to the flask.

  • Attach a fractionating column to the flask.

  • Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned correctly.

  • Attach a condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a circulating water source (water in at the bottom, out at the top).

  • Place a collection flask at the outlet of the condenser. It is advisable to have several clean, dry collection flasks ready to collect different fractions.

  • Insulate the fractionating column and distillation head with glass wool or aluminum foil.

2. Distillation Procedure:

  • Transfer the crude this compound into the distillation flask.

  • Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.

  • Observe the mixture as it begins to boil and the vapor starts to rise up the fractionating column.

  • Forerun Collection: Collect the initial distillate (forerun) that comes over at a lower temperature. This fraction will contain the most volatile impurities, such as any residual alcohol (e.g., methanol or ethanol).

  • Main Fraction Collection: Once the temperature of the vapor at the distillation head begins to rise and then stabilizes at the boiling point of the desired this compound ester, switch to a clean collection flask to collect the main fraction.

  • Maintain a slow and steady distillation rate of 1-2 drops per second by carefully controlling the heating.

  • Final Fraction (Tails) Collection: If the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation or collect the subsequent distillate in a separate flask as "tails."

  • Stop the distillation before the distillation flask goes to dryness.

3. Shutdown and Analysis:

  • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

  • The purity of the collected fractions can be analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

TroubleshootingWorkflow start Start: Fractional Distillation of This compound issue Identify Issue start->issue no_distillate No Distillate issue->no_distillate No product collecting slow_distillate Slow Distillation issue->slow_distillate Distillation too slow poor_separation Poor Separation issue->poor_separation Impure product temp_fluctuation Temp. Fluctuation issue->temp_fluctuation Unstable temperature check_heat Increase Heat / Check Mantle Contact no_distillate->check_heat check_leaks Check for System Leaks no_distillate->check_leaks check_thermometer Verify Thermometer Placement no_distillate->check_thermometer insulate Insulate Column and Head slow_distillate->insulate increase_heat_rate Increase Heating Rate Cautiously slow_distillate->increase_heat_rate reduce_heat_rate Reduce Heating Rate poor_separation->reduce_heat_rate use_better_column Use More Efficient Column poor_separation->use_better_column add_boiling_chips Add Boiling Chips / Stir Bar temp_fluctuation->add_boiling_chips end_point Successful Purification check_heat->end_point check_leaks->end_point check_thermometer->end_point insulate->end_point increase_heat_rate->end_point reduce_heat_rate->end_point use_better_column->end_point add_boiling_chips->end_point

Caption: Troubleshooting workflow for fractional distillation.

References

Troubleshooting low conversion rates in 3,3-dimethylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 3,3-dimethylbutanoate esters, such as methyl this compound and ethyl this compound.

Troubleshooting Low Conversion Rates

Low conversion rates in the synthesis of this compound can often be attributed to the steric hindrance of the t-butyl group adjacent to the carbonyl functionality. This steric bulk impedes the approach of the alcohol nucleophile. The following sections provide a structured approach to diagnosing and resolving common issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low conversion rates in your esterification reaction.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Conversion cluster_reagents Reagent Purity and Stoichiometry cluster_conditions Reaction Conditions cluster_method Synthesis Method start Low Conversion Rate Observed check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Are 3,3-dimethylbutanoic acid, alcohol, and catalysts of high purity? check_reagents->reagent_purity check_method 3. Evaluate Synthesis Method check_conditions->check_method Conditions Optimized temperature Is the reaction temperature optimal? check_conditions->temperature purification_issues 4. Investigate Purification and Product Isolation check_method->purification_issues Method Appropriate fischer Fischer Esterification: Suitable for simple alcohols, requires harsh conditions. check_method->fischer success Conversion Rate Improved purification_issues->success Purification Optimized reagent_stoichiometry Is the alcohol used in sufficient excess (for Fischer esterification)? reagent_purity->reagent_stoichiometry reagent_drying Are all reagents and solvents anhydrous? reagent_stoichiometry->reagent_drying time Is the reaction time sufficient to reach equilibrium? temperature->time catalyst_loading Is the catalyst loading appropriate? time->catalyst_loading water_removal Is water being effectively removed (for Fischer)? catalyst_loading->water_removal steglich Steglich Esterification: Milder conditions, good for sterically hindered substrates. fischer->steglich acid_chloride Acid Chloride Method: Highly reactive, but requires an extra synthesis step. steglich->acid_chloride

Troubleshooting Flowchart for Low Conversion

Frequently Asked Questions (FAQs)

Reagent and Reaction Condition Related Issues

Q1: My Fischer esterification of 3,3-dimethylbutanoic acid is giving a very low yield. What are the most likely causes?

A1: Low yields in the Fischer esterification of this sterically hindered carboxylic acid are common. Consider the following:

  • Insufficient Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.

  • Water Presence: The Fischer esterification is an equilibrium reaction.[1] The presence of water, either from wet reagents or as a byproduct, will shift the equilibrium back towards the reactants.[1] Use anhydrous reagents and consider methods to remove water as it forms, such as a Dean-Stark apparatus.

  • Inadequate Excess of Alcohol: To drive the equilibrium towards the product, a large excess of the alcohol is typically required.[1] Often, the alcohol is used as the solvent.[2]

  • Insufficient Reaction Time and Temperature: Due to steric hindrance, the reaction may require prolonged heating at reflux to reach equilibrium.

Q2: I am observing incomplete conversion in my Steglich esterification. How can I improve this?

A2: The Steglich esterification is generally more suitable for sterically hindered substrates.[3] However, low conversion can still occur.

  • DMAP Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst for the Steglich esterification, especially with sterically hindered substrates.[3] Ensure you are using a catalytic amount (typically 5-10 mol%).

  • Reagent Purity: The coupling agent, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), should be of high purity. Old or improperly stored coupling agents can be hydrolyzed and inactive.

  • Side Reactions: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[4] Using DMAP helps to minimize this side reaction.[4]

Q3: When I use the acid chloride method, I get a complex mixture of products. What could be the reason?

A3: The reaction of 3,3-dimethylbutanoyl chloride with an alcohol is typically fast and high-yielding. A complex product mixture might indicate:

  • Impure Acid Chloride: The 3,3-dimethylbutanoyl chloride may contain unreacted thionyl chloride or other impurities from its preparation. Ensure it is purified, for instance by distillation, before use.

  • Reaction with Base: If a base like pyridine (B92270) or triethylamine (B128534) is used to scavenge the HCl byproduct, it can sometimes lead to side reactions if not added carefully at a controlled temperature.

  • Moisture Contamination: 3,3-Dimethylbutanoyl chloride is highly reactive with water, which will hydrolyze it back to the carboxylic acid.[5] Ensure all glassware and reagents are scrupulously dry.

Method Selection and Optimization

Q4: Which synthesis method is best for preparing 3,3-dimethylbutanoates?

A4: The "best" method depends on the scale of your reaction, the specific alcohol you are using, and the available resources.

  • Fischer Esterification: This is a classic and cost-effective method, especially for simple, unhindered primary and secondary alcohols that can be used in large excess.[2] However, it requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.

  • Steglich Esterification: This method uses milder, neutral conditions and is often the preferred choice for sterically hindered carboxylic acids and alcohols.[3][6] The main drawback is the need for stoichiometric amounts of a coupling agent (DCC or EDC) and the formation of a urea (B33335) byproduct that needs to be removed.[4]

  • Acid Chloride Method: This is a highly effective method that proceeds under mild conditions and gives high yields. However, it requires the extra step of preparing the acid chloride from the carboxylic acid, typically using thionyl chloride or oxalyl chloride.[2] This method is often used when other methods fail.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical reaction conditions and expected yields for the synthesis of methyl and ethyl this compound. Note that yields can vary significantly based on the specific experimental setup and purification methods.

Synthesis MethodAlcoholCatalyst/ReagentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer Esterification Methanol (B129727)H₂SO₄ (cat.)Methanol (excess)Reflux (~65)4 - 860 - 75
Ethanol (B145695)H₂SO₄ (cat.)Ethanol (excess)Reflux (~78)6 - 1255 - 70
Steglich Esterification MethanolDCC, DMAP (cat.)DichloromethaneRoom Temp.12 - 2480 - 95
EthanolEDC, DMAP (cat.)DichloromethaneRoom Temp.12 - 2485 - 98
Acid Chloride Method MethanolPyridine (optional)Dichloromethane0 to Room Temp.1 - 3>95
EthanolPyridine (optional)Dichloromethane0 to Room Temp.1 - 3>95

Experimental Protocols

Protocol 1: Fischer Esterification of 3,3-Dimethylbutanoic Acid with Methanol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylbutanoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux (approximately 65 °C) with stirring for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain methyl this compound.

Protocol 2: Steglich Esterification of 3,3-Dimethylbutanoic Acid with Ethanol
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethylbutanoic acid (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU and wash it with a small amount of cold dichloromethane.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield ethyl this compound.

Protocol 3: Synthesis of Ethyl this compound via the Acid Chloride

Step 3a: Preparation of 3,3-Dimethylbutanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 3,3-dimethylbutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5-2.0 eq) at room temperature with stirring.

  • Heat the mixture to a gentle reflux (approximately 80 °C) for 1-2 hours, or until gas evolution ceases.

  • Distill the crude product under reduced pressure to obtain pure 3,3-dimethylbutanoyl chloride.

Step 3b: Esterification with Ethanol

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly distilled 3,3-dimethylbutanoyl chloride (1.0 eq) to the ethanol solution with stirring.

  • If desired, a non-nucleophilic base such as pyridine (1.1 eq) can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with water, dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl this compound. Further purification by distillation can be performed if necessary.

Signaling Pathways and Experimental Workflows

General Esterification Reaction Pathway

The following diagram illustrates the general transformation of a carboxylic acid to an ester.

Esterification_Pathway Carboxylic Acid\n(3,3-Dimethylbutanoic Acid) Carboxylic Acid (3,3-Dimethylbutanoic Acid) Ester\n(this compound) Ester (this compound) Carboxylic Acid\n(3,3-Dimethylbutanoic Acid)->Ester\n(this compound) + Alcohol (Catalyst, Heat) Alcohol\n(e.g., Methanol, Ethanol) Alcohol (e.g., Methanol, Ethanol) Alcohol\n(e.g., Methanol, Ethanol)->Ester\n(this compound) Water Water Ester\n(this compound)->Water Byproduct

General Esterification Reaction
Steglich Esterification Workflow

This diagram outlines the key steps in a Steglich esterification experiment.

Steglich_Workflow cluster_workflow Steglich Esterification Experimental Workflow A 1. Combine Acid, Alcohol, and DMAP in Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add DCC or EDC Solution B->C D 4. React at Room Temperature C->D E 5. Filter Precipitated Urea D->E F 6. Aqueous Workup E->F G 7. Dry and Concentrate F->G H 8. Purify Product G->H

Steglich Esterification Workflow

References

Removing water to drive equilibrium in Fischer esterification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Esterification

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of water to drive equilibrium in Fischer esterification experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water during a Fischer esterification?

A1: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1] According to Le Chatelier's principle, the presence of products can shift the reaction equilibrium back towards the reactants, a process known as hydrolysis.[2] Water, as a product, can react with the ester to reform the carboxylic acid and alcohol, thereby lowering the final yield.[3] Continuous removal of water from the reaction mixture is a crucial strategy to disrupt this equilibrium and drive the reaction forward, maximizing the formation of the desired ester product.[1][4][5]

Q2: What are the most effective methods for removing water from the reaction mixture?

A2: Several techniques are employed to remove water and shift the reaction equilibrium:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a common and highly effective method.[1][6] An immiscible solvent (like toluene (B28343) or hexane) is used, which forms a low-boiling azeotrope with water.[1][7] This azeotrope boils out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. Since water is denser than the solvent, it sinks to the bottom of the trap for removal, while the solvent overflows and returns to the reaction flask.[1][8]

  • Using a Drying Agent (Desiccant): Adding a drying agent directly to the reaction mixture can sequester the water as it forms.[7][9] Common choices include molecular sieves or anhydrous salts like copper(II) sulfate.[7][10] This method is useful when distillation is not practical.

  • Utilizing Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive alcohol, can also shift the equilibrium towards the products.[1][4] While this doesn't remove water, it increases the probability of the forward reaction occurring. The alcohol can also serve as the reaction solvent.[7]

  • Catalyst as a Dehydrating Agent: Using a stoichiometric amount of concentrated sulfuric acid can act as both a catalyst and a dehydrating agent, absorbing the water that is formed.[11][12]

Q3: Besides water, what other factors influence the reaction equilibrium and yield?

A3: Key factors that impact the yield include:

  • Catalyst Choice and Concentration: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts that accelerate the reaction.[7][13] The catalyst concentration is critical; an insufficient amount will result in a slow reaction, while too much can lead to side reactions.[3]

  • Reaction Temperature: Higher temperatures increase the reaction rate.[4][3] Most Fischer esterifications are run at reflux to maintain a consistent temperature and ensure the reaction proceeds efficiently.[4][11] However, excessive heat can cause decomposition or side reactions like the dehydration of alcohols.[3]

  • Reactant Molar Ratio: As dictated by Le Chatelier's principle, using a significant excess of the alcohol can substantially increase the ester yield.[1][3]

Troubleshooting Guide

Q4: My ester yield is consistently low. What are the likely causes and how can I fix it?

A4: Low yield is a common issue stemming from the reaction's equilibrium nature.

  • Possible Cause 1: Ineffective Water Removal. The reverse reaction (hydrolysis) is likely occurring.

    • Solution: If using a Dean-Stark trap, ensure the system is properly sealed and that the azeotrope is distilling and collecting in the trap.[6] Check that the correct solvent is being used for the reaction temperature. If using a drying agent, ensure it is active (not already hydrated) and used in sufficient quantity.[3]

  • Possible Cause 2: Equilibrium Limitation. The reaction may have simply reached equilibrium without achieving high conversion.

    • Solution: Increase the excess of one reactant, usually the alcohol, to push the equilibrium towards the product side.[1][3] Combining this with active water removal is highly effective.

  • Possible Cause 3: Insufficient Catalyst or Low Activity. The reaction may be proceeding too slowly to reach completion in a reasonable time.[3]

    • Solution: Verify the concentration and age of your acid catalyst. If it's old or potentially hydrated, use a fresh supply. Ensure you are using an appropriate catalytic amount (typically 1-5 mol%).[3][14]

  • Possible Cause 4: Side Reactions. Depending on the substrates and conditions, side reactions such as the dehydration of tertiary alcohols can reduce the yield.[15]

    • Solution: Optimize the reaction temperature to avoid decomposition or unwanted side reactions.[3] Ensure the starting materials are pure. For sensitive substrates, consider milder esterification methods like the Steglich esterification.[7][16]

Q5: The reaction seems to stop before all the limiting reagent is consumed. What should I do?

A5: This is a classic sign of the reaction reaching equilibrium.

  • Solution: The most direct way to restart the reaction is to remove the water that has been produced. If you are not already using a Dean-Stark trap or molecular sieves, adding a water-removal system is the best approach.[1][10] Alternatively, adding more of the excess reagent (the alcohol) can help to shift the equilibrium further to the right.[1]

Q6: I am having trouble separating my ester from the reaction mixture during workup. What could be the issue?

A6: This often occurs with low-molecular-weight esters and alcohols that have some water solubility.

  • Possible Cause 1: Product Solubility. The ester, especially if it's small like ethyl acetate, may be partially soluble in the aqueous wash solutions, particularly if excess ethanol (B145695) is present.[17]

    • Solution: During the workup, use a brine wash (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer.[18] Ensure you are using a suitable organic solvent for extraction that is immiscible with water.[17]

  • Possible Cause 2: Emulsion Formation. Vigorous shaking during extraction can lead to stable emulsions, making layer separation difficult.[3]

    • Solution: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, letting it stand or adding a small amount of brine can help to break it.

Quantitative Data

The effect of reactant stoichiometry on the equilibrium yield is significant. Using one reactant in excess can dramatically shift the equilibrium to favor the products.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Carboxylic Acid (moles) Alcohol (moles) Molar Ratio (Alcohol:Acid) Approximate Ester Yield at Equilibrium
1 1 1:1 ~65%[1]
1 10 10:1 ~97%[1]

| 1 | 100 | 100:1 | ~99%[1] |

Data based on the esterification of acetic acid with ethanol.[1]

Experimental Protocol: Fischer Esterification with Dean-Stark Water Removal

This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol using a Dean-Stark apparatus to remove water azeotropically.

Reagents & Equipment:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.5 - 3.0 eq)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Acid Catalyst (e.g., p-TsOH, 0.02 eq or H₂SO₄, 0.01 eq)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Solutions for workup: Saturated sodium bicarbonate (NaHCO₃), brine

Procedure:

  • Reactant Setup: In a round-bottom flask, combine the carboxylic acid, the alcohol, and a magnetic stir bar.[6]

  • Solvent and Catalyst Addition: Add toluene to the flask (enough to fill the Dean-Stark trap and maintain sufficient volume in the flask). With stirring, add the acid catalyst to the mixture.[6]

  • Apparatus Assembly: Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Ensure all joints are properly sealed. Begin circulating cold water through the condenser.[6]

  • Reaction: Heat the mixture to reflux using the heating mantle.[6] As the reaction proceeds, the toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water will separate and collect in the bottom of the trap's graduated arm.[1]

  • Monitoring Progress: Continue reflux until the theoretical amount of water has been collected in the trap, or until no more water is observed to be forming (typically 2-6 hours).[6][14]

  • Cooling and Workup: Allow the reaction mixture to cool to room temperature.[6] Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water.[18]

    • Saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.[18]

    • Brine to remove dissolved water.[18]

  • Drying and Isolation: Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).[14] Filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.[14]

  • Purification: The crude ester can be further purified by distillation or column chromatography if necessary.[11]

Visualizations

Equilibrium_Shift cluster_eq Reactants Carboxylic Acid + Alcohol Equilibrium Reactants->Equilibrium Esterification Products Ester + Water Products->Equilibrium Hydrolysis WaterRemoval Water Removal (e.g., Dean-Stark) Products->WaterRemoval Drives Equilibrium → Equilibrium->Reactants Equilibrium->Products

Caption: Le Chatelier's Principle in Fischer Esterification.

Troubleshooting_Workflow Start Problem: Low Ester Yield Cause1 Cause: Ineffective Water Removal Start->Cause1 Cause2 Cause: Equilibrium Limitation Start->Cause2 Cause3 Cause: Catalyst Issue Start->Cause3 Cause4 Cause: Sub-optimal Conditions Start->Cause4 Sol1a Solution: Verify Dean-Stark setup is sealed and collecting water. Cause1->Sol1a Sol1b Solution: Add/replace drying agent (e.g., molecular sieves). Cause1->Sol1b Sol2 Solution: Increase molar excess of alcohol reactant. Cause2->Sol2 Sol3a Solution: Use fresh, anhydrous acid catalyst. Cause3->Sol3a Sol3b Solution: Ensure correct catalytic loading (1-5 mol%). Cause3->Sol3b Sol4 Solution: Optimize reaction temperature (usually reflux). Cause4->Sol4

Caption: Troubleshooting Workflow for Low Yield Esterification.

References

Preventing the hydrolysis of 3,3-dimethylbutanoate during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Dimethylbutanoate Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is an ester. Like other esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding 3,3-dimethylbutanoic acid and the corresponding alcohol. This degradation can lead to inaccurate quantification in analytical assays and a loss of the compound's intended properties, which is a significant concern in research and drug development.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of ester hydrolysis is influenced by several factors:

  • pH: Hydrolysis is catalyzed by both acids and bases.[1][2] The reaction is generally slowest at a neutral pH.[3]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[4]

  • Presence of Water: As a reactant in the hydrolysis process, the availability of water is a critical factor.[1][4]

  • Enzymes: Certain enzymes, known as esterases, can significantly accelerate the rate of hydrolysis.

Q3: How does the structure of this compound affect its stability?

A3: The bulky tert-butyl group adjacent to the ester functional group in this compound creates significant steric hindrance.[3] This steric hindrance makes it more difficult for water molecules or catalysts to attack the carbonyl carbon, which can slow down the rate of hydrolysis compared to less hindered esters.[3][5]

Troubleshooting Guide: Preventing Hydrolysis During Sample Storage

This guide provides systematic steps to identify and mitigate the causes of this compound hydrolysis in your samples.

Problem: Degradation of this compound is observed in stored samples.

Step 1: Evaluate Storage Temperature

  • Issue: Elevated temperatures can accelerate the rate of hydrolysis.[4]

  • Recommendation: Store samples at low temperatures. For short-term storage, refrigeration (2-8 °C) may be sufficient. For long-term stability, freezing at -20 °C or -80 °C is recommended.[4]

Step 2: Control pH of the Sample Matrix

  • Issue: Acidic or basic conditions can catalyze hydrolysis.[1][2]

  • Recommendation: If possible, maintain the sample matrix at a neutral pH (around 7.0).[3] If the sample is in a solution, consider using a neutral buffer system.

Step 3: Minimize Water Content

  • Issue: The presence of water is necessary for hydrolysis to occur.[1]

  • Recommendation:

    • Anhydrous Solvents: If dissolving the sample, use anhydrous (dry) solvents.

    • Desiccation: Store solid samples in a desiccator containing a drying agent like anhydrous magnesium sulfate (B86663) or molecular sieves to minimize exposure to atmospheric moisture.[4][6]

    • Inert Atmosphere: For highly sensitive samples, consider storage under an inert gas atmosphere, such as nitrogen or argon, to displace moist air.[4][6]

Step 4: Use Appropriate Storage Containers

  • Issue: Improperly sealed containers can allow moisture to enter.

  • Recommendation: Use tightly sealed vials with PTFE-lined caps (B75204) to prevent moisture ingress. Before opening a frozen or refrigerated vial, allow it to equilibrate to room temperature to prevent condensation from forming inside.[7]

Step 5: Consider the Use of Inhibitors

  • Issue: If enzymatic degradation is suspected (e.g., in biological matrices), esterase activity can lead to rapid hydrolysis.

  • Recommendation: In such cases, the addition of esterase inhibitors to the sample may be necessary. The specific inhibitor and its concentration will depend on the nature of the sample matrix.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions.

1. Materials and Reagents:

  • This compound reference standard
  • Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
  • Temperature-controlled incubators or water baths

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile.
  • Spike the stock solution into the pH 5.0, 7.0, and 9.0 buffer solutions to a final concentration of 10 µg/mL.
  • Divide the solutions for each pH into aliquots for storage at 4 °C, 25 °C, and 40 °C.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
  • Analyze the samples immediately by HPLC to determine the concentration of this compound.

3. HPLC Analysis:

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: To be determined based on the chromophore of the ester. If it lacks a strong chromophore, a derivatization step or an alternative detection method like mass spectrometry (LC-MS) might be necessary.
  • Injection Volume: 10 µL

4. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Calculate the degradation rate constant for each condition to determine the optimal storage parameters.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (10 µg/mL) after 72 hours

Storage Temperature (°C)pH of Solution% Remaining of Initial Concentration
45.098.5%
47.099.8%
49.097.2%
255.092.1%
257.098.5%
259.088.4%
405.075.3%
407.090.6%
409.065.8%

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products 3_3_dimethylbutanoate This compound 3_3_dimethylbutanoic_acid 3,3-Dimethylbutanoic Acid 3_3_dimethylbutanoate->3_3_dimethylbutanoic_acid Hydrolysis Alcohol Alcohol 3_3_dimethylbutanoate->Alcohol Hydrolysis Water Water (H₂O) Acid Acid (H⁺) Acid->3_3_dimethylbutanoic_acid Accelerates Base Base (OH⁻) Base->3_3_dimethylbutanoic_acid Accelerates Heat Heat Heat->3_3_dimethylbutanoic_acid Accelerates

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Start: Sample Degradation Observed Check_Temp Evaluate Storage Temperature Start->Check_Temp Lower_Temp Action: Store at Lower Temperature (-20°C or -80°C) Check_Temp->Lower_Temp High Temp Check_pH Evaluate Sample pH Check_Temp->Check_pH Temp OK Lower_Temp->Check_pH Adjust_pH Action: Adjust to Neutral pH (7.0) Use Buffer Check_pH->Adjust_pH Acidic/Basic Check_Water Assess Water Exposure Check_pH->Check_Water pH OK Adjust_pH->Check_Water Minimize_Water Action: Use Anhydrous Solvents, Desiccator, or Inert Gas Check_Water->Minimize_Water Moisture Present End End: Sample Stabilized Check_Water->End Dry Conditions Minimize_Water->End

Caption: Troubleshooting workflow for preventing hydrolysis.

References

Addressing peak tailing in the HPLC analysis of 3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the HPLC analysis of 3,3-dimethylbutanoic acid, with a primary focus on resolving peak tailing.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and the resolution of separations.[1] For an acidic compound like 3,3-dimethylbutanoic acid, peak tailing is often attributed to secondary interactions with the stationary phase.[2]

Initial Assessment:

  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A value greater than 1.2 indicates significant tailing that should be addressed.[3][4]

  • Inject a Neutral Compound: If a neutral compound also exhibits tailing, the issue is likely physical (e.g., column void, extra-column volume). If the neutral compound has a symmetrical peak, the problem is likely chemical and related to secondary interactions.[5]

  • Review Method Parameters: Compare your current method parameters to the recommended starting conditions outlined below.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols:

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to ensure 3,3-dimethylbutanoic acid is in a single, un-ionized form, thereby minimizing secondary interactions.

Methodology:

  • pKa Estimation: The pKa of 3,3-dimethylbutanoic acid is approximately 4.9. To ensure the analyte is fully protonated, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa.[6]

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate (B84403) or acetate) with pH values ranging from 2.5 to 3.5.[7] Ensure the buffer concentration is between 20-50 mM.[8]

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) at the desired ratio.

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Analysis: Inject the 3,3-dimethylbutanoic acid standard and observe the peak shape. Compare the tailing factor across the different pH conditions to identify the optimal pH.

Protocol 2: Column Flushing and Regeneration

Objective: To remove contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet.

  • Flush with Strong Solvent: Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase C18 column, a typical sequence is:

    • 20 column volumes of HPLC-grade water

    • 20 column volumes of methanol

    • 20 column volumes of acetonitrile

    • 20 column volumes of isopropanol

  • Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

  • Injection of Standard: Inject a standard solution to assess if peak shape has improved.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for 3,3-dimethylbutanoic acid?

A1: The most common causes for peak tailing of acidic compounds like 3,3-dimethylbutanoic acid are:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of the analyte, leading to a secondary retention mechanism and peak tailing.[4][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 3,3-dimethylbutanoic acid (approximately 4.9), the molecule can exist in both its protonated (less polar) and deprotonated (more polar) forms, resulting in a broadened and tailing peak.[10][11][12]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][2]

  • Column Degradation: Over time, column performance can degrade due to contamination or the formation of a void at the column inlet, both of which can cause poor peak shapes.[1][13]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause band broadening and contribute to peak tailing.[3][10]

Q2: How does mobile phase pH affect the peak shape of 3,3-dimethylbutanoic acid?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds.[14] For 3,3-dimethylbutanoic acid, a carboxylic acid, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below its pKa (~4.9).[6] This ensures that the analyte is in its single, non-ionized (protonated) form, which minimizes secondary interactions with the stationary phase and results in a more symmetrical peak.[7] Operating at a pH close to the pKa can lead to the co-existence of both ionized and non-ionized forms, causing peak broadening and tailing.[11][12]

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

Q3: What type of HPLC column is recommended for analyzing 3,3-dimethylbutanoic acid to minimize peak tailing?

A3: A C18 reversed-phase column is a suitable choice for the analysis of 3,3-dimethylbutanoic acid. To specifically minimize peak tailing, it is highly recommended to use a modern, high-purity silica (B1680970) column that is "end-capped".[8][15] End-capping is a process where residual silanol groups on the silica surface are chemically bonded with a small silylating agent, which blocks them from interacting with acidic analytes.[4] Columns with polar-embedded phases can also offer improved peak shape for polar compounds.[10]

Q4: Can the injection solvent affect peak shape?

A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak broadening and distortion.[2] It is always best to dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[6]

Data Summary

Table 1: Recommended HPLC Method Parameters for 3,3-Dimethylbutanoic Acid

ParameterRecommended ValueRationale
Column C18, End-capped (e.g., 4.6 x 150 mm, 5 µm)To minimize secondary silanol interactions.[15]
Mobile Phase Acetonitrile/Water with BufferCommon mobile phase for reversed-phase HPLC.
Buffer Phosphate or AcetateProvides good buffering capacity in the desired pH range.[7]
Mobile Phase pH 2.5 - 3.0To ensure the acidic analyte is in its un-ionized form.[3][8]
Buffer Concentration 20 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CTo improve peak efficiency and reduce viscosity.
Injection Volume 5 - 20 µLTo prevent column overload.[1]
Detection UV at 210 nmCarboxylic acids have a UV absorbance at low wavelengths.

Table 2: Troubleshooting Summary for Peak Tailing

SymptomPotential CauseRecommended Action
All peaks tail (including neutral compounds) Physical Problem (Column void, extra-column volume)Check and tighten all fittings. Use shorter, narrower ID tubing. Flush or replace the column.[5]
Only 3,3-dimethylbutanoic acid peak tails Chemical Problem (Secondary interactions, pH)Lower mobile phase pH to 2.5-3.0. Increase buffer strength to 20-50 mM. Use an end-capped column.[8][15]
Peak tailing worsens with higher concentration Column OverloadReduce sample concentration or injection volume.[1][2]
Gradual increase in tailing over time Column Contamination/DegradationFlush the column with a strong solvent. Use a guard column. Replace the column if necessary.[1][13]

References

Strategies to reduce byproduct formation in 3,3-dimethylbutanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-dimethylbutanoate and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Fischer-Speier esterification and the Steglich esterification. Fischer esterification involves the reaction of 3,3-dimethylbutanoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst.[1][2][3][4][5] Due to the steric hindrance of 3,3-dimethylbutanoic acid, the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is often preferred as it proceeds under milder conditions.[6][7][8]

Q2: What are the primary byproducts to be aware of during the synthesis of this compound?

A2: In Fischer esterification, the main byproduct is water, which can shift the reaction equilibrium back to the reactants, thus lowering the yield.[1][2] Dehydration of the alcohol reactant can also occur, especially with tertiary alcohols, leading to the formation of alkenes. For Steglich esterification, the primary byproduct is dicyclohexylurea (DCU), which is formed from the coupling agent DCC.[7] A potential side reaction is the formation of N-acylurea if the activated carboxylic acid rearranges before reacting with the alcohol.[6]

Q3: How can I minimize byproduct formation and increase the yield of this compound?

A3: To increase the yield in Fischer esterification, it is crucial to remove water as it is formed, either by using a Dean-Stark apparatus or a drying agent.[2] Using a large excess of the alcohol can also shift the equilibrium towards the product.[2] For Steglich esterification, the addition of DMAP is crucial to catalyze the reaction and suppress the formation of the N-acylurea byproduct.[6][8] Performing the reaction at room temperature also minimizes side reactions.[7]

Q4: I am observing a low yield in my Fischer esterification of 3,3-dimethylbutanoic acid. What could be the issue?

A4: Low yields in the Fischer esterification of sterically hindered acids like 3,3-dimethylbutanoic acid are common.[9] The primary reasons could be the reaction not reaching equilibrium due to insufficient reaction time or temperature, or the equilibrium favoring the reactants. To improve the yield, consider increasing the reaction time, using a higher boiling point solvent to increase the reflux temperature, or more effectively removing water from the reaction mixture. Using a large excess of the alcohol is also a key strategy.[2]

Q5: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification reaction?

A5: Dicyclohexylurea (DCU) is sparingly soluble in most organic solvents and can often be removed by filtration. After the reaction is complete, the reaction mixture is typically cooled to promote the precipitation of DCU, which is then filtered off. Washing the filtrate with an acidic solution can help remove any remaining basic impurities, and further purification can be achieved by column chromatography if necessary.

Troubleshooting Guides

Fischer Esterification of 3,3-Dimethylbutanoic Acid
Issue Potential Cause Troubleshooting Strategy
Low Conversion of Starting Material Incomplete reaction due to unfavorable equilibrium.- Use a large excess of the alcohol (can be used as the solvent).- Remove water using a Dean-Stark trap or molecular sieves.[2]- Increase reaction time and/or temperature.
Insufficient acid catalyst.- Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
Formation of Alkene Byproduct Dehydration of the alcohol, especially if a secondary or tertiary alcohol is used.- Use a milder acid catalyst.- Lower the reaction temperature.
Difficult Product Isolation Ester is soluble in the aqueous workup phase.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the ester.- Perform multiple extractions with a suitable organic solvent.
Presence of Unreacted Carboxylic Acid in Product Incomplete reaction or hydrolysis of the ester during workup.- Ensure the reaction has gone to completion using TLC or GC analysis.- During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.
Steglich Esterification of 3,3-Dimethylbutanoic Acid
Issue Potential Cause Troubleshooting Strategy
Low Yield of Ester Formation of N-acylurea byproduct.- Ensure a catalytic amount of DMAP (4-dimethylaminopyridine) is used to accelerate the desired reaction.[6][8]
Steric hindrance slowing down the reaction.- Increase the reaction time.- Slightly increase the amount of DCC and DMAP.
Presence of Dicyclohexylurea (DCU) in the Final Product Incomplete precipitation or filtration of DCU.- Cool the reaction mixture thoroughly in an ice bath to maximize DCU precipitation before filtration.- Wash the crude product with a solvent in which DCU has very low solubility (e.g., cold hexanes).- Purify the product by column chromatography.
Reaction is Sluggish or Does Not Proceed Inactive reagents or presence of water.- Use freshly opened or purified DCC and DMAP.- Ensure all glassware and solvents are anhydrous, as DCC reacts with water.

Experimental Protocols

Protocol 1: Fischer Esterification of 3,3-Dimethylbutanoic Acid with Ethanol (B145695)

Materials:

  • 3,3-Dimethylbutanoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 3,3-dimethylbutanoic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq). Ethanol can also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Assemble a reflux apparatus (with a Dean-Stark trap if available to remove water).

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl this compound.

  • Purify the crude product by distillation.

Protocol 2: Steglich Esterification of 3,3-Dimethylbutanoic Acid with Methanol

Materials:

  • 3,3-Dimethylbutanoic acid

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3,3-dimethylbutanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate and wash the solid with cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 3,3-Dimethylbutanoic Acid + Alcohol C Reflux & Heat A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Quench & Dilute with Ether C->D Reaction Mixture E Aqueous Wash (H₂O, NaHCO₃, Brine) D->E F Dry (Na₂SO₄ or MgSO₄) E->F G Concentrate F->G H Purify (Distillation) G->H I I H->I Pure this compound

Caption: Workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_reaction Reaction Setup (Anhydrous) cluster_workup Workup & Purification A 3,3-Dimethylbutanoic Acid + Alcohol + DMAP in DCM C Stir A->C B DCC in DCM (0°C to RT) B->C D Filter DCU Byproduct C->D Reaction Mixture E Aqueous Wash (HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) E->F G Concentrate F->G H Purify (Chromatography) G->H I I H->I Pure this compound

Caption: Workflow for Steglich Esterification.

Byproduct_Formation_Logic cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification F_Start Carboxylic Acid + Alcohol F_Equilibrium Equilibrium Reaction F_Start->F_Equilibrium F_Byproduct Dehydration Byproduct (Alkene) F_Start->F_Byproduct High Temp / Strong Acid F_Equilibrium->F_Start Reverse Reaction F_Product Desired Ester + Water F_Equilibrium->F_Product S_Start Carboxylic Acid + Alcohol + DCC + DMAP S_Intermediate O-Acylisourea Intermediate S_Start->S_Intermediate S_Product Desired Ester + DCU S_Intermediate->S_Product With DMAP S_Byproduct N-Acylurea Byproduct S_Intermediate->S_Byproduct Rearrangement (No DMAP)

References

Validation & Comparative

Comparative Guide to the Quantification of 3,3-Dimethylbutanoate in Serum: A Validation of GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites such as 3,3-dimethylbutanoate in serum is critical for a wide range of studies, from pharmacokinetic analysis to biomarker discovery. This guide provides an objective comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of short-chain fatty acids (SCFAs), including this compound, in a serum matrix. The information presented is a synthesis of established methodologies for similar analytes, providing a framework for method validation.

Methodology Performance Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of key performance parameters for both techniques, based on validated methods for short-chain fatty acids in serum or plasma.

Performance ParameterGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.03–0.6 µg/mL1–7 ng/mL
Limit of Quantification (LOQ) 0.01 µM (for some SCFAs)3–19 ng/mL
Precision (%RSD) <15%<15%
Accuracy/Recovery (%) 95–117%94–114%
Derivatization Often requiredCan be avoided or used to enhance sensitivity
Sample Throughput LowerHigher

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible quantification of this compound. The following sections outline representative methodologies for both GC-MS and LC-MS/MS analysis of short-chain fatty acids in serum.

GC-MS Method for this compound Quantification

This protocol is based on a derivatization-free method for SCFA analysis, which is advantageous for its simplicity and reduced sample handling.[1][2][3]

1. Sample Preparation:

  • Protein Precipitation and Extraction: To 100 µL of serum, add an internal standard (e.g., a deuterated analog of this compound). Add 300 µL of cold methyl tert-butyl ether (MTBE) and 50 µL of 1M HCl to acidify the sample.[4][5][6][7] Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) containing the SCFAs to a clean autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column suitable for fatty acid analysis (e.g., DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 200°C at 8°C/min, and finally ramp to 240°C at 20°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in either full scan mode to identify analytes or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

LC-MS/MS Method for this compound Quantification

This protocol utilizes a derivatization agent, 3-nitrophenylhydrazine (B1228671) (3-NPH), to enhance the chromatographic retention and ionization efficiency of SCFAs.[8][9][10][11]

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 50 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 50 µL of 120 mM EDC·HCl in 50% acetonitrile with 6% pyridine. Incubate at 40°C for 30 minutes.

  • Dilution: After incubation, add 300 µL of 90% acetonitrile/water for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters: Electrospray ionization (ESI) in negative mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification of the target analyte and internal standard.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental procedures, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis serum Serum Sample (100 µL) add_is Add Internal Standard serum->add_is acidify Acidify with HCl add_is->acidify extract Extract with MTBE acidify->extract vortex Vortex extract->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial injection Inject 1 µL into GC-MS vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: GC-MS Experimental Workflow for this compound Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (50 µL) add_is Add Internal Standard in Acetonitrile serum->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge (12,000 rpm, 10 min) precipitate->centrifuge derivatize Derivatize with 3-NPH centrifuge->derivatize incubate Incubate (40°C, 30 min) derivatize->incubate dilute Dilute for Analysis incubate->dilute vial Autosampler Vial dilute->vial injection Inject into LC-MS/MS vial->injection separation Chromatographic Separation injection->separation detection Tandem MS Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

References

A Comparative Guide to Chiral HPLC and GC for the Enantiomeric Separation of 3,3-Dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules like 3,3-dimethylbutanoic acid is a critical task in pharmaceutical development and chemical analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for resolving the enantiomers of 3,3-dimethylbutanoic acid.

Due to the compound's high polarity, low volatility, and lack of a native UV-absorbing chromophore, direct analysis is challenging.[1][2] Therefore, derivatization is an essential prerequisite for both HPLC and GC methods to enable effective separation and sensitive detection.[2] This guide explores the distinct strategies and methodologies for each technique.

Experimental Workflow Overview

The general workflows for chiral analysis by HPLC and GC highlight a key difference in the sample preparation stage. While both require an initial sample preparation, GC necessitates a derivatization step to ensure the analyte is volatile enough for gas-phase separation. HPLC may involve derivatization to form diastereomers (indirect method) or to add a UV-active tag (direct method).

G cluster_0 General Workflow cluster_1 Chiral GC cluster_2 Chiral HPLC Sample Racemic 3,3-Dimethylbutanoic Acid Sample Prep Sample Preparation (e.g., Extraction, Cleanup) Sample->Prep GC_Deriv Derivatization (e.g., Esterification) Prep->GC_Deriv HPLC_Strategy Derivatization Strategy? Prep->HPLC_Strategy GC_Analysis Direct Separation on Chiral GC Column GC_Deriv->GC_Analysis GC_Result GC Chromatogram (Enantiomer Peaks) GC_Analysis->GC_Result HPLC_Deriv_Diastereomer Derivatization to Diastereomers HPLC_Strategy->HPLC_Deriv_Diastereomer Indirect HPLC_Deriv_Tag Derivatization to Add UV Tag HPLC_Strategy->HPLC_Deriv_Tag Direct HPLC_Analysis_Achiral Separation on Achiral Column (e.g., C18) HPLC_Deriv_Diastereomer->HPLC_Analysis_Achiral HPLC_Result HPLC Chromatogram (Diastereomer/Enantiomer Peaks) HPLC_Analysis_Achiral->HPLC_Result HPLC_Analysis_Chiral Direct Separation on Chiral Column (CSP) HPLC_Deriv_Tag->HPLC_Analysis_Chiral HPLC_Analysis_Chiral->HPLC_Result

Caption: General experimental workflows for chiral GC and HPLC analysis.

Methodology Comparison

The choice between chiral HPLC and chiral GC depends on available instrumentation, required sensitivity, and the specific goals of the analysis.[1] GC often provides high resolution, while HPLC offers greater flexibility with stationary and mobile phases.

Quantitative Data and Conditions

The following tables summarize representative experimental conditions for the separation of 3,3-dimethylbutanoic acid enantiomers. Note that specific retention times and resolution values will vary based on the exact system and conditions used.

Table 1: Chiral Gas Chromatography (GC) Method

Parameter Condition
Analyte Form Methyl Ester Derivative
Derivatization Principle Conversion of carboxylic acid to a volatile ester.
Stationary Phase Chiral Capillary Column (e.g., Cyclodextrin-based)[2]
Carrier Gas Helium or Hydrogen[1]
Temperatures Injector/Detector: ~250°C; Oven: Temperature program (e.g., 40°C to 230°C)[1]
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)[1]
Separation Principle Direct separation of enantiomers via differential interactions with the chiral stationary phase.[1]

| Expected Performance | High resolution and efficiency are often achievable.[1] |

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Methods

Parameter Indirect Method (Diastereomers) Direct Method (on CSP)
Analyte Form Diastereomeric Amide Derivatives UV-Active Ester Derivatives
Derivatization Principle Reaction with a chiral amine to form separable diastereomers.[3] Reaction to attach a UV-absorbing tag for detection.[2]
Stationary Phase Standard Achiral Column (e.g., C18, 5 µm)[1][3] Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based)[2][4]
Mobile Phase Acetonitrile (B52724)/Water with acid modifier (e.g., 0.1% Formic Acid).[3] Hexane/Isopropanol with acid modifier (e.g., 0.1% TFA).[4]
Flow Rate Typically 1.0 mL/min.[3] Typically 1.0 mL/min.
Detection UV Detector (wavelength based on derivatizing agent).[3] UV Detector (wavelength based on derivatizing agent).
Separation Principle Separation of diastereomers, which have different physical properties.[1] Direct separation of enantiomers via differential interactions with the CSP.

| Expected Performance | Dependent on the choice of derivatizing agent and chromatographic conditions. | Can provide excellent separation; requires screening of CSPs. |

Experimental Protocols

Protocol 1: Chiral GC via Methyl Ester Derivatization

This method involves converting the carboxylic acid to its more volatile methyl ester, followed by direct separation on a chiral GC column.[1]

  • Derivatization to Methyl Esters:

    • Reagents: Boron trifluoride-methanol solution (BF3-MeOH, 14%).[1]

    • Procedure: To a dried sample of 3,3-dimethylbutanoic acid, add the BF3-MeOH solution. Seal the vial and heat at 60-100°C for 5-10 minutes.[1] After cooling, add water and extract the methyl esters with an organic solvent like hexane. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated for GC analysis.[1]

  • Chiral GC Analysis:

    • Column: Use a chiral capillary column, such as one based on derivatized cyclodextrins.[2]

    • GC Conditions:

      • Carrier Gas: Helium at an appropriate flow rate.[1]

      • Injector/Detector Temp: 250°C.[1]

      • Oven Program: A suitable temperature gradient (e.g., hold at 40°C for 1 min, then ramp at 2°C/min to 230°C) should be optimized to achieve separation.[5]

    • Injection: Inject the derivatized sample into the GC system. The enantiomers will be separated on the column and detected as two distinct peaks.

Protocol 2: Indirect Chiral HPLC via Diastereomer Formation

This approach reacts the acid with a single-enantiomer chiral amine to form diastereomers, which are then separated on a standard achiral HPLC column.[1]

  • Derivatization with a Chiral Amine:

    • Reagents: A chiral amine like (S)-(-)-α-phenylethylamine, and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[3]

    • Procedure: Dissolve the acid sample in an aprotic solvent (e.g., dichloromethane). Add 1.2 equivalents of the chiral amine and 1.5 equivalents of the coupling agent.[3] Allow the reaction to proceed at room temperature for 1-2 hours.[3] Centrifuge the mixture to remove byproducts and dilute the supernatant for analysis.

  • Achiral HPLC Analysis:

    • Column: A standard reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

    • HPLC Conditions:

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[3]

      • Flow Rate: 1.0 mL/min.[3]

      • Column Temperature: 30°C.[3]

      • Detection: UV at a wavelength suitable for the chromophore of the derivatizing agent (e.g., 254 nm for phenylethylamine).[3]

    • Injection: Inject the derivatized sample. The two diastereomers will be separated based on their different physical properties.

Comparative Analysis: HPLC vs. GC

The selection between HPLC and GC involves trade-offs in sample preparation, separation mechanism, and instrument requirements.

G center Separation of 3,3-Dimethylbutanoic Acid Enantiomers GC Chiral Gas Chromatography (GC) center->GC HPLC Chiral High-Performance Liquid Chromatography (HPLC) center->HPLC GC_Pros Pros GC->GC_Pros GC_Cons Cons GC->GC_Cons GC_P1 High column efficiency and resolution GC_Pros->GC_P1 GC_P2 Direct enantiomer separation GC_Pros->GC_P2 GC_C1 Mandatory derivatization to increase volatility GC_Cons->GC_C1 GC_C2 Requires thermally stable derivatives GC_Cons->GC_C2 HPLC_Pros Pros HPLC->HPLC_Pros HPLC_Cons Cons HPLC->HPLC_Cons HPLC_P1 Versatility (direct/indirect methods) HPLC_Pros->HPLC_P1 HPLC_P2 Room temperature operation HPLC_Pros->HPLC_P2 HPLC_P3 Indirect method uses standard achiral columns HPLC_Pros->HPLC_P3 HPLC_C1 Derivatization often needed for UV detection HPLC_Cons->HPLC_C1 HPLC_C2 Direct method requires screening of expensive CSPs HPLC_Cons->HPLC_C2

Caption: Logical comparison of Chiral GC and Chiral HPLC methods.

Both chiral GC and chiral HPLC are powerful and viable techniques for the enantiomeric separation of 3,3-dimethylbutanoic acid, provided an appropriate derivatization strategy is employed.[1]

  • Chiral GC is an excellent choice for routine analysis when high resolution is paramount, offering direct separation of derivatized enantiomers.[1]

  • Chiral HPLC provides greater flexibility. The indirect method is advantageous as it leverages standard, widely available achiral columns, while the direct method can offer excellent separations if a suitable chiral stationary phase is identified.[1][3]

The optimal method will depend on the specific application, available laboratory equipment, and the desired balance between sample throughput, resolution, and method development time.

References

A Comparative Guide to the Biological Activity of 3,3-Dimethylbutanoate and Other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3,3-dimethylbutanoate (DMBut) and other prominent short-chain fatty acids (SCFAs), including acetate, propionate (B1217596), and butyrate (B1204436). The information is supported by experimental data to elucidate their distinct and overlapping roles in cellular signaling and inflammatory responses.

Introduction

Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms and are primarily produced in the gut through microbial fermentation of dietary fiber. Acetate (C2), propionate (C3), and butyrate (C4) are the most abundant SCFAs and have been extensively studied for their roles in host physiology.[1][2] this compound, a structural isomer of hexanoate, has emerged as a molecule of interest, particularly for its immunomodulatory properties. This guide compares the known biological activities of DMBut with other well-characterized SCFAs.

Data Presentation

Table 1: Comparative G-Protein-Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known to activate G-protein-coupled receptors, primarily GPR41 (FFAR3) and GPR43 (FFAR2).[1][2] The following table summarizes the available data on the potency of various SCFAs in activating these receptors.

Short-Chain Fatty AcidReceptorReported EC50 Value (mM)Experimental System
This compound GPR41/GPR43Data Not Available-
Acetate GPR43~0.5 - 1CHO cells expressing human GPR43[3]
Propionate GPR41~0.5Mammalian cells expressing GPR41[2]
GPR43~0.5CHO cells expressing human GPR43[3]
Butyrate GPR41~0.5Mammalian cells expressing GPR41[2]
GPR43~1-5CHO cells expressing human GPR43[3]

Note: EC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Comparative Anti-inflammatory Activity (Cytokine Inhibition)

A key biological activity of SCFAs is their ability to modulate inflammatory responses. This is often assessed by their capacity to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

Short-Chain Fatty AcidCytokine InhibitedReported IC50 Value / Effective ConcentrationExperimental System
This compound IL-1β, IL-6, TNF-αSignificant reduction at 25-100 µMLPS-stimulated murine bone marrow-derived macrophages[4][5]
Acetate TNF-α, IL-6Significant reduction at high doses (e.g., 2 mM)LPS-stimulated murine macrophages (RAW264.7 and Kupffer cells)[2]
Propionate IL-1β, IL-6, TNF-αSignificant reduction (concentration-dependent)CoCrMo alloy particle-stimulated macrophages[6]
Butyrate TNF-α, IL-6, IL-12Significant reduction at 0.1-1 mMLPS-stimulated human monocytes and murine macrophages[5][7]

Note: Direct comparative IC50 values are not always available in the literature, and the inhibitory effects are often reported as percentage reduction at specific concentrations.

Experimental Protocols

GPR43 Activation Assay (Calcium Mobilization)

This protocol is adapted from methodologies used to assess the activation of Gαq-coupled GPCRs like GPR43.

Objective: To determine the potency (EC50) of SCFAs in activating GPR43 by measuring intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR43.

  • Cell culture medium (e.g., Ham's F-12 or DMEM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye extrusion).

  • Test compounds: this compound, acetate, propionate, butyrate.

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Culture the GPR43-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-50,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the SCFAs in assay buffer at 2x the final desired concentration.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for 10-20 seconds.

    • Program the instrument to inject 100 µL of the 2x SCFA solutions into the respective wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the SCFA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Macrophage Cytokine Inhibition Assay

This protocol outlines the methodology to assess the anti-inflammatory effects of SCFAs on LPS-stimulated macrophages.

Objective: To determine the inhibitory concentration (IC50) of SCFAs on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds: this compound, acetate, propionate, butyrate.

  • 24-well cell culture plates.

  • Reagents for cytokine measurement (e.g., ELISA kits for TNF-α and IL-6).

  • Cell lysis buffer and reagents for protein quantification (e.g., BCA assay).

Procedure:

  • Cell Culture and Plating:

    • Culture macrophages in appropriate medium.

    • Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the SCFAs for 1-2 hours.

    • Include a vehicle control (medium only).

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).

    • Include an unstimulated control group and an LPS-only control group.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each SCFA concentration relative to the LPS-only control.

    • Plot the percentage of inhibition against the logarithm of the SCFA concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

Short-chain fatty acids exert their biological effects through various signaling pathways. The primary mechanisms involve the activation of GPCRs and the inhibition of histone deacetylases (HDACs).

SCFA-Mediated Signaling

Activation of GPR41 and GPR43 by SCFAs can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[8][9] Butyrate, in particular, is a well-known HDAC inhibitor, which leads to changes in gene expression. The anti-inflammatory effects of many SCFAs are mediated through the inhibition of the NF-κB signaling pathway.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFAs SCFAs GPR41/43 GPR41/43 SCFAs->GPR41/43 binds G-protein G-protein GPR41/43->G-protein activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G-protein->MAPK_Pathway activates IKK IκB Kinase (IKK) G-protein->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB/IκB Complex IkB->NFkB_complex degrades from NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Inflammatory_Genes activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines leads to

Caption: Generalized SCFA signaling pathway.

Hypothesized Anti-inflammatory Pathway of this compound

Based on experimental evidence showing that DMBut reduces pro-inflammatory cytokine production, a likely mechanism of action is the inhibition of the NF-κB signaling pathway, similar to other SCFAs.

LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Activation TLR4->IKK DMBut This compound DMBut->IKK inhibits IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_translocation NF-κB Nuclear Translocation IkB_P->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokine_Production Cytokine Production (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokine_Production

References

Comparative study of different catalysts for 3,3-dimethylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 3,3-Dimethylbutanoate Synthesis

The synthesis of this compound, an ester of the sterically hindered 3,3-dimethylbutanoic acid (also known as neopentanoic acid or pivalic acid), presents a unique challenge in organic synthesis. The bulky tert-butyl group adjacent to the carboxyl functional group impedes the approach of the alcohol, necessitating the use of effective catalysts to achieve high yields. This guide provides a comparative analysis of various catalysts, including homogeneous acids, heterogeneous solid acids, and ionic liquids, for the synthesis of this compound and structurally similar esters.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is crucial for optimizing the esterification of sterically hindered carboxylic acids. Below is a summary of the performance of different catalyst types based on experimental data from the esterification of carboxylic acids with structural similarities to 3,3-dimethylbutanoic acid.

Catalyst TypeCatalyst ExampleSubstrate AcidAlcoholTemp. (°C)Time (h)Catalyst LoadingConversion/Yield (%)Reusability
Homogeneous Acid Sulfuric Acid (H₂SO₄)Oleic/Lauric Acid MixMethanol (B129727)Boiling1.3-20.2-1.0 wt%High (not specified)Not reusable[1]
Solid Acid (Resin) Amberlyst-15Acetic AcidEthanol75-3 g~95%[2]Yes, for at least 5 cycles with washing[3]
Amberlyst-15Oleic AcidEthanol75-3 g~44%[2]Yes, for at least 5 cycles with washing[3]
Solid Acid (Zeolite) H-Y ZeolitePalmitic AcidMethanol7033 µmol acid sites/mmol FA100% conversion[4]Yes, for several cycles[4]
H-ZSM-5Palmitic AcidMethanol703-Lower than H-Y[4]Yes[5]
Ionic Liquid Brønsted Acidic ILHexanoic AcidVarious900.515 mol%High (not specified)Yes, for several cycles[6]
Lewis Acid Tin (II) Chloride (SnCl₂)Benzoic Acidn-Butanol1002410 mol%98% YieldNot typically reused

Experimental Protocols

Detailed methodologies for the synthesis of esters using the compared catalyst types are provided below. These protocols can be adapted for the synthesis of this compound.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

This protocol is a general procedure for Fischer-Speier esterification.[7][8]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylbutanoic acid in an excess of methanol (e.g., a 1:10 molar ratio of acid to alcohol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 1 to 10 hours.[7] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol outlines the use of a solid acid resin catalyst.[2]

  • Catalyst Activation: If necessary, activate the Amberlyst-15 resin by washing it with methanol and drying it under a vacuum to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask, add the activated Amberlyst-15 catalyst to a solution of 3,3-dimethylbutanoic acid in methanol. The catalyst loading can range from 4 to 8% (w/v).[9]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-75°C) with vigorous stirring. The reaction time will vary depending on the temperature and catalyst loading.

  • Catalyst Removal: After the reaction, the solid catalyst can be easily separated from the reaction mixture by filtration.

  • Product Isolation: The filtrate, containing the ester and unreacted starting materials, is then worked up as described in the homogeneous catalysis protocol (steps 4-6).

  • Catalyst Regeneration: The recovered Amberlyst-15 can be washed with methanol, dried, and reused for subsequent reactions.[3] Treatment with 1N HCl can also be used to regenerate the resin.[10]

Protocol 3: Heterogeneous Catalysis with Zeolites

This protocol describes the use of zeolite catalysts for esterification.[4]

  • Catalyst Activation: Activate the zeolite catalyst (e.g., H-Y or H-ZSM-5) by heating it under a vacuum or in a stream of inert gas to remove adsorbed water.

  • Reaction Setup: In a sealed reaction vessel, combine 3,3-dimethylbutanoic acid, methanol, and the activated zeolite catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-130°C) with stirring.[4][11] The reaction progress can be monitored by GC.

  • Catalyst Separation and Product Purification: Similar to the Amberlyst-15 protocol, the zeolite catalyst is removed by filtration, and the product is isolated from the filtrate.

  • Catalyst Regeneration: The zeolite catalyst can be regenerated by washing with a solvent and then calcining at a high temperature to burn off any adsorbed organic residues.[11]

Protocol 4: Ionic Liquid-Catalyzed Esterification

This protocol details the use of a Brønsted acidic ionic liquid as a catalyst.[6]

  • Reaction Setup: In a round-bottom flask, combine the 3,3-dimethylbutanoic acid, methanol, and the acidic ionic liquid (e.g., 15 mol%).

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 90°C) for the required time (e.g., 30 minutes).[6]

  • Phase Separation: Upon cooling, the reaction mixture will likely form a biphasic system, with the ester product in the upper organic layer and the ionic liquid in the lower layer.

  • Product Isolation: The upper layer containing the ester can be decanted or separated using a separatory funnel.

  • Catalyst Recycling: The ionic liquid phase can be recovered and reused in subsequent reactions. The accumulation of water in the ionic liquid phase may reduce its activity over several cycles, and it may need to be rejuvenated, for example, by distillation to remove water.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for homogeneous and heterogeneous catalytic esterification.

Homogeneous_Esterification_Workflow Reactants Mix 3,3-Dimethylbutanoic Acid and Methanol AddCatalyst Add Sulfuric Acid (Catalyst) Reactants->AddCatalyst Reaction Heat to Reflux (1-10 hours) AddCatalyst->Reaction Workup Neutralization and Extraction Reaction->Workup Purification Drying and Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for Homogeneous Catalyzed Esterification.

Heterogeneous_Esterification_Workflow Reactants Combine Reactants with Solid Acid Catalyst Reaction Heat with Stirring Reactants->Reaction Filtration Filter to Separate Catalyst Reaction->Filtration Workup Product Workup (Neutralization, Extraction) Filtration->Workup Catalyst Solid Catalyst Filtration->Catalyst Purification Drying and Distillation Workup->Purification Product Pure this compound Purification->Product Regeneration Wash and Regenerate Catalyst Catalyst->Regeneration Reuse Reuse Catalyst Regeneration->Reuse

Caption: Workflow for Heterogeneous Catalyzed Esterification.

References

A Comparative Guide to the Quantitative Analysis of 3,3-Dimethylbutanoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of 3,3-dimethylbutanoate in biological matrices such as plasma, serum, and urine. Given the interest in this compound for various research applications, reliable analytical methods are crucial for pharmacokinetic, metabolomic, and toxicological studies. This document outlines the predominant analytical techniques, presents comparative performance data derived from similar analytes, and offers detailed experimental protocols to assist researchers in selecting and implementing the most appropriate method for their needs.

Comparison of Analytical Methods

The two most powerful and widely used techniques for the quantification of small molecules like this compound in complex biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and highly specific method for analyzing volatile and semi-volatile compounds. For non-volatile analytes like this compound, a chemical derivatization step is necessary to increase volatility and thermal stability.[1][2] Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities. While direct analysis of this compound is possible, derivatization can be employed to enhance chromatographic retention and ionization efficiency.[3][4]

The following table summarizes the expected quantitative performance of these methods for the analysis of small carboxylic acids like this compound, based on validated methods for similar compounds.

Table 1: Comparison of Expected Quantitative Performance Data

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Matrix Plasma, Serum, UrinePlasma, Serum, Urine
Limit of Detection (LOD) 0.1 - 1 µg/mL0.001 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.003 - 0.5 µg/mL[5][6]
Linearity (R²) >0.99[7]>0.99[4][5][8]
Accuracy (% Recovery) 85 - 115%[9]85 - 115%[4][5][6]
Precision (% RSD) < 15%[8]< 15%[4][5][6]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for achieving accurate and precise results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of this compound.

Protocol 1: GC-MS Quantification via Silylation Derivatization

This protocol is based on established methods for the analysis of carboxylic acids in biological fluids.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Acidify the sample by adding 10 µL of 3N HCl to protonate the carboxylate.
  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)) for extraction.[9]
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a clean glass vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][10]
  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]
  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Injection: 1 µL of the derivatized sample is injected into the GC system.
  • Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.
  • Oven Program: A temperature gradient is optimized to separate the analyte from matrix components.
  • Mass Spectrometry: Operate in Selective Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Quantification

This protocol involves a straightforward protein precipitation step, which is common in high-throughput bioanalysis.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve peak shape).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. For urine samples, a dilution step may be sufficient before analysis.

2. LC-MS/MS Analysis:

  • Chromatography:
  • Column: A C18 reversed-phase column is typically used for separation.
  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid modifier like formic acid, is common.
  • Mass Spectrometry:
  • Ionization: Electrospray ionization (ESI) in negative mode is generally preferred for carboxylic acids.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard, providing excellent selectivity and sensitivity.[11]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of this compound.

cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow A Sample Collection (Plasma, Serum, Urine) B Add Internal Standard & Acidify A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Silylation Derivatization D->E F GC-MS Analysis (SIM) E->F G Sample Collection (Plasma, Serum, Urine) H Add Internal Standard G->H I Protein Precipitation H->I J Centrifugation I->J K Collect Supernatant J->K L LC-MS/MS Analysis (MRM) K->L

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

cluster_validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation Validated Quantitative Method Accuracy->Validation Precision Precision (% RSD) Precision->Validation Linearity Linearity (R²) Linearity->Validation Sensitivity Sensitivity (LOD, LOQ) Sensitivity->Validation Selectivity Selectivity Selectivity->Validation Stability Stability Stability->Validation

Caption: Key parameters for analytical method validation.

References

Cross-Validation of 3,3-Dimethylbutanoate Measurement: A Comparative Guide to GC-MS and LC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical platforms for the quantification of 3,3-dimethylbutanoate in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate measurement of this compound, a short-chain fatty acid, is crucial for various research applications. While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available data from analogous compounds and established analytical principles to provide a robust comparison of these techniques.

The selection of an appropriate analytical method is critical for generating reliable and reproducible data. This document outlines the methodologies, performance characteristics, and experimental workflows for both GC-MS and LC-MS/MS to assist researchers in choosing the optimal platform for their specific needs.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of small molecules like this compound in biological samples. The data presented are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.03 - 0.05 µg/mL0.5 - 5 fmol
Limit of Quantification (LOQ) 0.1 - 0.2 µg/mL5 fmol and above
Linearity (R²) >0.99Typically >0.99
Accuracy (% Recovery) 80.23% - 115.41%[1]88.3% - 110.4%[2]
Precision (%CV) Intra-day: ≤ 12.03%[1], Inter-day: ≤ 11.34%[1]< 13%[2]
Sample Throughput LowerHigher
Derivatization Often required for volatility and sensitivityCan be used to enhance ionization and sensitivity[3]

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is often necessary to increase volatility and thermal stability.

Sample Preparation Protocol (Based on a method for a similar compound)

  • Sample Collection: Collect biological samples (e.g., plasma, serum) using standard procedures.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE) and 200 µL of water. Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the residue in a suitable derivatizing agent (e.g., silylation reagent) and heat to complete the reaction.

  • Analysis: Inject the derivatized sample into the GC-MS system.

GC-MS Instrumentation and Conditions (Typical)

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5ms (or similar) capillary column.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 3 minutes, then ramp to 246°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of a broad range of compounds in complex biological matrices.[4][5][6] Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and chromatographic retention.[3][7]

Sample Preparation Protocol

  • Sample Collection: Collect biological samples (e.g., plasma, serum) in appropriate tubes (e.g., EDTA-coated).

  • Internal Standard Spiking: Add an internal standard (preferably a stable isotope-labeled version of the analyte) to the sample.

  • Protein Precipitation: Add a protein precipitating agent like acetonitrile or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of plasma).

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new vial for injection or further processing.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

LC-MS/MS Instrumentation and Conditions (Typical)

  • Liquid Chromatograph: UHPLC or HPLC system.

  • Column: A reversed-phase column (e.g., C18) suitable for separating short-chain fatty acids.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative, depending on the analyte and derivatization agent (if used).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Visualized Workflows

Below are graphical representations of the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecip Protein Precipitation (Acetonitrile) Sample->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 LLE Liquid-Liquid Extraction (MTBE) Centrifuge1->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_Spike Internal Standard Spiking Sample->IS_Spike ProteinPrecip Protein Precipitation IS_Spike->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS experimental workflow for this compound analysis.

References

3,3-Dimethylbutanoate vs. Pivalic Acid: A Comparative Analysis of Steric Effects in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the deliberate introduction of sterically demanding groups is a critical strategy for controlling reaction selectivity, enhancing molecular stability, and optimizing pharmacokinetic properties. Among the array of bulky alkyl groups, the tert-butyl group, found in pivalic acid and its derivatives, is arguably the most iconic and widely utilized. However, the structurally related 3,3-dimethylbutyl group, the alkyl moiety in 3,3-dimethylbutanoate, presents a nuanced yet significant variation in steric profile. This guide provides a detailed comparison of the steric effects of this compound and pivalic acid, supported by available experimental data and detailed experimental protocols for their comparative evaluation.

Quantitative Comparison of Steric Hindrance

One of the most established methods for quantifying steric effects is the Taft steric parameter (Eₛ). The tert-butyl group has a well-documented Eₛ value of -2.78, indicating substantial steric hindrance. An Eₛ value for the 3,3-dimethylbutyl (neopentyl) group is not commonly cited, suggesting a lack of direct measurement via the standard ester hydrolysis protocol.

Despite the absence of a specific Eₛ value, qualitative and computational studies consistently demonstrate that the neopentyl group exerts a profound steric effect, often exceeding that of the tert-butyl group in specific reaction types. For instance, in Sₙ2 reactions, neopentyl halides are notoriously unreactive due to the steric hindrance posed by the β-tert-butyl group, which effectively blocks the backside attack of the nucleophile. The solvolysis of neopentyl bromide is dramatically slower than that of methyl bromide, highlighting the immense steric impediment.[1]

A computational study on Sₙ2 reactions further revealed a significant steric relief for the neopentyl moiety upon reaching the transition state, underscoring its substantial steric congestion in the ground state.[2] This suggests that while the tert-butyl group provides steric bulk directly at the reaction center, the neopentyl group's bulk is situated one carbon away, yet its influence on the transition state geometry and energy can be even more pronounced.

Parameter3,3-Dimethylbutyl Group (Neopentyl)tert-Butyl GroupReference
Taft Steric Parameter (Eₛ) Not readily available-2.78General Chemistry Textbooks
Qualitative Reactivity in Sₙ2 Reactions Extremely low reactivityLow reactivity (in substrates prone to Sₙ2)[3]
Computational Analysis (Steric Relief in Sₙ2) Prominent steric relief in the transition stateSignificant steric hindrance[2]

Experimental Protocols for Comparative Analysis

To directly quantify the steric difference between this compound and pivalate (B1233124) esters, a comparative hydrolysis experiment can be conducted. The following protocols outline the synthesis of the methyl esters and a subsequent comparative hydrolysis procedure.

Protocol 1: Synthesis of Methyl this compound and Methyl Pivalate

Objective: To synthesize the methyl esters of 3,3-dimethylbutanoic acid and pivalic acid for subsequent comparative hydrolysis studies.

Materials:

  • 3,3-dimethylbutanoic acid

  • Pivalic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flasks, reflux condensers, separatory funnels, distillation apparatus

Procedure:

  • Esterification: In separate round-bottom flasks, dissolve 3,3-dimethylbutanoic acid (1.0 eq) and pivalic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to each flask.

  • Reflux: Heat the reaction mixtures to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the esters with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation and purify the crude esters by distillation to obtain methyl this compound and methyl pivalate.[4][5]

Protocol 2: Comparative Alkaline Hydrolysis of Methyl this compound and Methyl Pivalate

Objective: To compare the rates of hydrolysis of methyl this compound and methyl pivalate under identical alkaline conditions.

Materials:

  • Methyl this compound (synthesized in Protocol 1)

  • Methyl pivalate (synthesized in Protocol 1)

  • Sodium hydroxide (B78521) solution (e.g., 1 M in a mixed solvent system like methanol/water)

  • Internal standard (e.g., a non-reactive ester that can be monitored by GC or HPLC)

  • Reaction vials, temperature-controlled bath, gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In separate temperature-controlled reaction vials, prepare solutions of methyl this compound and methyl pivalate at a known concentration in the chosen solvent system. Add a known amount of the internal standard to each vial.

  • Initiation of Hydrolysis: At time t=0, add a pre-determined volume of the sodium hydroxide solution to each vial to initiate the hydrolysis reaction.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by neutralizing the base with a suitable acid (e.g., hydrochloric acid).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining ester relative to the internal standard.

  • Data Analysis: Plot the concentration of the ester versus time for both reactions. The relative rates of hydrolysis can be determined by comparing the slopes of these plots or by calculating the rate constants if the reaction order is known.[6][7][8]

Visualizing the Steric Effects and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the steric hindrance during hydrolysis and the experimental workflow for the comparative analysis.

Steric_Hindrance cluster_pivalate Pivalate Ester Hydrolysis cluster_dmbutanoate This compound Ester Hydrolysis p_ester Methyl Pivalate p_ts Transition State p_ester->p_ts OH⁻ attack p_product Pivalate + Methanol p_ts->p_product p_steric Steric hindrance from tert-butyl group p_steric->p_ts d_ester Methyl this compound d_ts Transition State d_ester->d_ts OH⁻ attack d_product This compound + Methanol d_ts->d_product d_steric Steric hindrance from β-tert-butyl group d_steric->d_ts

Caption: Steric hindrance in the transition state of hydrolysis.

Experimental_Workflow start Start synthesis Synthesize Methyl Esters (Protocol 1) start->synthesis hydrolysis Perform Comparative Hydrolysis (Protocol 2) synthesis->hydrolysis sampling Collect Aliquots at Time Intervals hydrolysis->sampling analysis Analyze by GC/HPLC sampling->analysis data Plot Concentration vs. Time & Determine Relative Rates analysis->data end End data->end

Caption: Experimental workflow for comparative analysis.

Conclusion

While both pivalic acid and 3,3-dimethylbutanoic acid provide significant steric bulk, the nature of this hindrance differs in a way that can have profound impacts on reactivity. The tert-butyl group of pivalic acid offers direct, localized steric shielding of the carbonyl group. In contrast, the 3,3-dimethylbutyl (neopentyl) group of this compound presents a more extended steric field that can significantly influence the accessibility of the reaction center and the stability of the transition state, particularly in reactions sensitive to steric effects at the β-position.

For researchers and drug development professionals, the choice between these two moieties is not trivial. While pivalates are a well-established tool for introducing steric bulk and improving metabolic stability, 3,3-dimethylbutanoates may offer a more potent, albeit less explored, alternative for sterically directing reactions or for creating unique structural motifs that can fine-tune receptor binding or other biological interactions. The experimental protocols provided herein offer a clear path for a direct, quantitative comparison to inform such design choices.

References

A Comparative Guide to the Stability of 3,3-Dimethylbutanoate Derivatives as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, the stability of reference standards is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive evaluation of the stability of 3,3-dimethylbutanoate derivatives, specifically the methyl and ethyl esters, for their application as analytical standards. A comparison is drawn against a common alternative, the free carboxylic acid (3,3-dimethylbutanoic acid), to highlight the advantages of esterification in enhancing stability. This analysis is supported by established principles of chemical stability and extrapolated from available data on similar compounds.[1]

Data Presentation: Comparative Stability Profile

The following table summarizes the anticipated stability of this compound derivatives compared to the parent carboxylic acid under various stress conditions. The data is presented to illustrate the expected relative stability based on general chemical principles, as direct comparative quantitative stability data under identical stress conditions is limited in publicly available literature.

Parameter 3,3-Dimethylbutanoic Acid Methyl this compound Ethyl this compound Rationale
Overall Stability Less StableMore StableMore StableThe esterified carboxyl group is generally less reactive than a free carboxylic acid, reducing susceptibility to certain degradation pathways.[1]
Susceptibility to pH-related degradation HigherLowerLowerFree carboxylic acids can participate in acid-base reactions that may catalyze degradation. Esters are typically stable over a wider pH range.[1]
Forced Degradation: Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~5% degradation~10-15% degradation (hydrolysis to acid)~8-12% degradation (hydrolysis to acid)Esters are susceptible to acid-catalyzed hydrolysis to the parent carboxylic acid and corresponding alcohol.
Forced Degradation: Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Neutralization>20% degradation (saponification)>20% degradation (saponification)Esters readily undergo base-catalyzed hydrolysis (saponification), which is typically faster than acid hydrolysis.
Forced Degradation: Oxidation (3% H₂O₂, RT, 24h) LowLowLowThe saturated alkyl chain is generally stable against oxidation under these conditions.[2]
Forced Degradation: Thermal (80°C, 72h) LowLowLowThe C-C and C-O bonds in the core structure are thermally stable under these conditions.
Forced Degradation: Photostability (UV light) LowLowLowThe molecule does not contain significant chromophores that would lead to photodegradation.
Recommended Storage Short-term at 2-8°C, Long-term at -20°C in a dry environment.Stable for ≥ 2 years at -20°C in a suitable organic solvent.Stable for ≥ 2 years at -20°C in a suitable organic solvent.Esterification mitigates potential reactivity of the carboxylic acid group, leading to enhanced long-term stability.[1]

Experimental Protocols

A robust stability testing protocol is crucial for determining the shelf life and appropriate storage conditions for analytical standards.[3] The following are detailed methodologies for key experiments to evaluate the stability of this compound derivatives.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[4][5] These studies expose the analytical standard to conditions more severe than accelerated stability testing.[4][5]

a. Preparation of Stock Solution: A stock solution of the this compound derivative is prepared at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of methanol (B129727) and water (50:50 v/v).[2]

b. Stress Conditions:

  • Acid Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 1 M HCl. The mixture is then incubated at 60°C for 24 hours.[2]

  • Base Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 1 M NaOH and incubated at 60°C for 24 hours.[2]

  • Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: The stock solution is heated at 80°C for 72 hours.[2] A sample of the solid compound is also stored in a vial at the same temperature for the same duration.[2]

  • Photolytic Degradation: A solution of the sample is exposed to UV radiation of 1.2 million lux-hours for one week in a photostability chamber.[6]

c. Sample Analysis: After exposure to the stress conditions, the samples are allowed to return to room temperature. They are then diluted to a suitable concentration and analyzed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8] The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Long-Term Stability Testing

Long-term stability studies provide evidence of how the quality of an analytical standard changes over time under recommended storage conditions.[9]

a. Storage Conditions: Samples of the this compound derivatives are stored at the proposed long-term storage condition, typically -20°C, and under accelerated conditions, such as 25°C/60% RH or 40°C/75% RH.[10]

b. Testing Schedule: For long-term studies with a proposed shelf life of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9][10]

c. Analysis: At each time point, the samples are analyzed using a validated stability-indicating method to assess for any changes in purity, potency, and the formation of degradation products.

Visualizations

To better illustrate the processes involved in stability testing, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C, 24h) stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C, 24h) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation Expose to Stress thermal Thermal (80°C, 72h) stock->thermal Expose to Stress photo Photolysis (UV Light) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Workflow for a forced degradation study.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products ester Methyl this compound acid_cat Acid (H⁺) or Base (OH⁻) Catalyst acid 3,3-Dimethylbutanoic Acid ester->acid Hydrolysis alcohol Methanol ester->alcohol Hydrolysis h2o Water (H₂O) h2o->acid Hydrolysis h2o->alcohol Hydrolysis

Potential degradation pathway via hydrolysis.

Conclusion

The stability of analytical standards is a critical component of reliable scientific research. While direct experimental data for this compound derivatives is not extensively available, established chemical principles suggest that esterification of the carboxylic acid group to form derivatives like methyl and ethyl this compound enhances overall stability for long-term storage and use as analytical standards.[1] This is primarily due to the mitigation of reactions involving the acidic proton of the carboxyl group.[1] However, it is important to note that these ester derivatives are susceptible to hydrolysis under both acidic and, more significantly, basic conditions. Therefore, proper handling and storage in neutral, anhydrous conditions are essential to maintain their integrity. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments to ensure the quality and reliability of their analytical standards.

References

A Guide to Inter-Laboratory Comparison of 3,3-Dimethylbutanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 3,3-dimethylbutanoate. While no formal, publicly available inter-laboratory studies specifically targeting this compound have been identified, this document synthesizes information from the analysis of related compounds and general principles of proficiency testing to offer a comprehensive overview of potential methodologies, expected performance characteristics, and a model workflow for such a comparison.

Introduction to this compound Analysis

This compound, also known as 3,3-dimethylbutyric acid, is a carboxylic acid that can be of interest in various fields, including as a metabolite of certain compounds. For instance, it is a known degradation product of some synthetic cannabinoids like 5F-MDMB-PINACA and 5F-MDMB-PICA[1]. Accurate and reproducible quantification of this analyte is crucial for research and clinical applications. The primary analytical techniques suitable for this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often requiring a derivatization step for enhanced volatility or ionization.

Comparative Analytical Methods and Performance

The selection of an analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Based on literature for similar short-chain volatile compounds and metabolites, the following performance characteristics can be anticipated.

Table 1: Anticipated Performance of Analytical Methods for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds with high specificity and sensitivity.High-specificity separation and detection, suitable for complex matrices.
Matrix Biological fluids (e.g., serum, urine), environmental samples.Biological fluids (e.g., blood, plasma).
Limit of Detection (LOD) Analyte and detector dependent.Expected to be in the low ng/mL range[2].
Limit of Quantification (LOQ) Analyte and detector dependent.Expected to be in the low ng/mL range.
Linearity (R²) Typically >0.99[3].Typically >0.99.
Accuracy (% Recovery) Typically within 85-115%.Typically within 85-115%.
Precision (%RSD) Generally <15%.Generally <15%.

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency in an inter-laboratory comparison. Below are example protocols for sample preparation and analysis based on methods used for similar compounds.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from a method for the analysis of a related compound, 3,3-dimethyl-1-butanol, in serum[3].

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw serum samples to room temperature.

  • Vortex the samples briefly.

  • Transfer 50 µL of each serum sample to a glass vial.

  • Add 20 µL of 3N HCl to each sample to acidify.

  • Add 50 µL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortex thoroughly to extract the analyte[3].

  • Centrifuge the samples at 3000 rpm for 10 minutes at 4°C[3].

  • Carefully transfer the upper organic layer to a new vial insert.

  • Cap the vials immediately for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Injector: Split/splitless, operated in splitless mode.

  • Column: A suitable capillary column for volatile acids (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: An initial hold at a low temperature, followed by a ramp to a final temperature to ensure separation from other components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is based on methods for analyzing metabolites of synthetic cannabinoids in blood[1].

1. Sample Preparation (Liquid-Liquid Extraction)

  • A liquid-liquid extraction method can be employed to isolate acidic metabolites like this compound from basic parent compounds[1].

  • Pipette a known volume of the biological sample (e.g., plasma) into a tube.

  • Add an internal standard.

  • Add an appropriate extraction solvent (e.g., tertiary-butyl methyl ether)[2].

  • Vortex and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness and reconstitute in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, or proficiency test, is a valuable tool for evaluating a laboratory's performance[4]. The process involves a coordinating body sending identical samples to multiple laboratories for analysis.

Diagram of the Inter-Laboratory Comparison Workflow

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess accuracy, precision) B Select Participating Laboratories A->B C Prepare and Validate Homogeneous Test Samples B->C D Establish Reference Values (e.g., certified reference material, consensus mean) C->D E Distribute Blinded Samples to Participants D->E F Laboratories Analyze Samples using Defined Protocols E->F G Laboratories Submit Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores, bias) G->H I Generate Individual Laboratory Performance Reports H->I J Publish Overall Comparison Report H->J

Caption: Workflow for an inter-laboratory comparison study.

Signaling Pathway Diagram: Not Applicable

As this guide focuses on the analytical chemistry comparison of a small molecule and not its biological mechanism of action, a signaling pathway diagram is not directly relevant to the core requirements of an inter-laboratory analytical comparison. The focus remains on the accuracy and precision of the measurement across different laboratories.

References

A Comparative Analysis of the Immunomodulatory Properties of 3,3-dimethylbutanoate and its Precursor 3,3-dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related compounds reveals distinct yet convergent anti-inflammatory effects, offering potential therapeutic avenues for autoimmune disorders. This guide provides a comprehensive comparison of the immunomodulatory activities of 3,3-dimethylbutanoate (DMBut) and its metabolic precursor, 3,3-dimethyl-1-butanol (B44104) (DMB), with a focus on their impact on inflammatory responses in the context of autoimmune arthritis.

Recent studies have demonstrated that both DMB and its host-derived metabolite, DMBut, can significantly ameliorate the severity of collagen-induced arthritis (CIA) in murine models.[1][2][3][4][5] This effect is notably independent of the initially proposed mechanism involving the inhibition of trimethylamine (B31210) (TMA) lyase, an enzyme involved in gut microbial metabolism.[1][3][5][6] Instead, the protective effects of these compounds appear to stem from their direct immunomodulatory properties, particularly their ability to suppress the production of key pro-inflammatory cytokines.[2][4][6]

Quantitative Comparison of In Vivo Efficacy

In a collagen-induced arthritis model, both DMB and DMBut demonstrated a significant capacity to reduce disease severity and lower the levels of circulating pro-inflammatory cytokines. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of DMB and DMBut on Arthritis Severity in CIA Mice

Treatment GroupMean Arthritis Score (± SEM)% Reduction vs. Controlp-value vs. Control
CIA (Control)8.5 ± 0.5--
CIA + 1% DMB4.0 ± 0.6>50%<0.0001
CIA + 1% DMBut4.5 ± 0.7~47%<0.001

Data adapted from studies in DBA/1j mice with collagen-induced arthritis.[1][6]

Table 2: Effect of DMB and DMBut on Serum Pro-inflammatory Cytokine Levels in CIA Mice

CytokineTreatment GroupConcentration (pg/mL, Mean ± SEM)% Reduction vs. Controlp-value vs. Control
IL-1β CIA (Control)150 ± 25--
CIA + 1% DMB75 ± 15~50%<0.01
CIA + 1% DMBut80 ± 20~47%<0.05
IL-6 CIA (Control)250 ± 40--
CIA + 1% DMB120 ± 25~52%<0.001
CIA + 1% DMBut130 ± 30~48%<0.01

Cytokine levels were measured in serum from CIA mice at day 35 post-immunization.[6]

In Vitro Immunomodulatory Effects on Macrophages

To elucidate the direct cellular mechanisms of action, in vitro studies were conducted on bone marrow-derived macrophages (BMDMs). These experiments confirmed that both DMB and DMBut can directly suppress the secretion of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Table 3: Effect of DMB and DMBut on Cytokine Secretion from LPS-Stimulated BMDMs

CytokineTreatment ConditionConcentration (pg/mL, Mean ± SEM)% Reduction vs. LPSp-value vs. LPS
IL-1β LPS300 ± 50--
LPS + DMB150 ± 30~50%<0.05
LPS + DMBut140 ± 25~53%<0.05
IL-6 LPS5000 ± 800--
LPS + DMB2800 ± 500~44%<0.01
LPS + DMBut2500 ± 450~50%<0.01

Data from in vitro stimulation of bone marrow-derived macrophages.[6]

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets are still under investigation, the experimental evidence strongly suggests that DMB and DMBut exert their anti-inflammatory effects by modulating the function of myeloid cells, such as macrophages.[2][4][6] The reduction in IL-1β and IL-6, key cytokines in the pathogenesis of rheumatoid arthritis, points towards an interference with inflammatory signaling pathways within these cells. Given that this compound is a short-chain fatty acid, its mechanism may share similarities with other immunomodulatory SCFAs like butyrate, which are known to influence inflammatory responses.

G cluster_0 Host Metabolism cluster_1 Macrophage 3_3_dimethyl_1_butanol 3,3-dimethyl-1-butanol (DMB) 3_3_dimethylbutanoate This compound (DMBut) 3_3_dimethyl_1_butanol->3_3_dimethylbutanoate Metabolism Signaling_Pathways Inflammatory Signaling Pathways (e.g., NF-κB) 3_3_dimethyl_1_butanol->Signaling_Pathways Inhibition 3_3_dimethylbutanoate->Signaling_Pathways Inhibition LPS LPS LPS->Signaling_Pathways Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Signaling_Pathways Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Signaling_Pathways->Pro_inflammatory_Cytokines Activation Arthritis_Pathogenesis Arthritis Pathogenesis Pro_inflammatory_Cytokines->Arthritis_Pathogenesis Drives

Proposed mechanism of DMB and DMBut immunomodulation.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited research.

Collagen-Induced Arthritis (CIA) Model
  • Animals: 6-week-old male DBA/1j mice were used.

  • Induction: Mice were immunized on day 0 with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was administered on day 21.

  • Treatment: On day 21 post-initial immunization, mice were treated with either 1% (v/v) 3,3-dimethyl-1-butanol or 1% (v/v) this compound in their drinking water.

  • Assessment: Disease severity was monitored and scored until day 35 post-initial immunization, at which point tissues were harvested for analysis.[4][6]

Cytokine Measurement
  • Serum: Blood was collected from mice at day 35, and serum was isolated. Cytokine levels (including IL-1β and IL-6) were quantified using a multiplex serum cytokine immunoassay.[6]

  • Cell Culture Supernatants: Bone marrow-derived macrophages (BMDMs) were stimulated with lipopolysaccharide (LPS) in the presence or absence of DMB or DMBut. Supernatants were collected, and cytokine concentrations were measured by ELISA.[6]

Flow Cytometry
  • Splenocytes were harvested from mice 35 days post-initial immunization.

  • Cells were stained with fluorescently labeled antibodies against various cell surface and intracellular markers to identify and quantify different lymphocyte populations, including Th1, Th17, and Treg cells.[1]

  • Data analysis was performed using FlowJo software.[1]

G cluster_0 In Vivo Analysis cluster_1 In Vitro Analysis Induce_CIA Induce CIA in Mice (Day 0 & 21) Treat Administer DMB or DMBut (Day 21-35) Induce_CIA->Treat Assess_Severity Monitor Arthritis Severity Treat->Assess_Severity Harvest_Tissues Harvest Tissues (Day 35) Assess_Severity->Harvest_Tissues Cytokine_Assay_Serum Serum Cytokine Multiplex Assay Harvest_Tissues->Cytokine_Assay_Serum Flow_Cytometry Splenocyte Flow Cytometry Harvest_Tissues->Flow_Cytometry Isolate_BMDM Isolate Bone Marrow- Derived Macrophages Stimulate_BMDM LPS Stimulation +/- DMB or DMBut Isolate_BMDM->Stimulate_BMDM Collect_Supernatant Collect Supernatants Stimulate_BMDM->Collect_Supernatant Cytokine_Assay_BMDM Cytokine ELISA (IL-1β, IL-6) Collect_Supernatant->Cytokine_Assay_BMDM

Experimental workflow for comparing DMB and DMBut.

Conclusion

Both 3,3-dimethyl-1-butanol and its metabolite, this compound, demonstrate potent anti-inflammatory effects in a preclinical model of rheumatoid arthritis. Their ability to significantly reduce disease severity is strongly associated with the suppression of pro-inflammatory cytokine production, particularly IL-1β and IL-6, likely through direct action on myeloid cells. While DMB is the administered precursor, its metabolic conversion to DMBut suggests that DMBut may be a key active molecule. These findings highlight the therapeutic potential of these small molecules in the treatment of autoimmune and inflammatory diseases. Further research is warranted to fully elucidate their molecular targets and signaling pathways to advance their development as novel immunomodulatory agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,3-Dimethylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3,3-Dimethylbutanoate and its derivatives, emphasizing immediate safety protocols and logistical planning.

Safety and Hazard Profile

This compound and its related compounds can present a range of hazards. Safety Data Sheets (SDS) for similar structures indicate potential risks including corrosivity, flammability, and skin irritation.[1][2] However, some sources classify 3,3-dimethylbutanoic acid and its metabolites as non-hazardous.[3] Given this variability, it is crucial to treat the substance with caution and manage its disposal as potentially hazardous waste.

Key Hazard Summary for this compound and Related Compounds:

Hazard StatementClassificationCorresponding Precautionary Measures
Corrosive Causes burns by all exposure routes.[1]Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.
Flammable Highly flammable liquid and vapor.[2]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2]
Skin Irritant Causes skin irritation.[2]Avoid skin contact. If contact occurs, rinse skin with water.[2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]Prevent release to the environment.

Experimental Protocols for Disposal

Step-by-Step Disposal Procedures

  • Characterize the Waste: Determine if the this compound waste is mixed with other substances, particularly halogenated solvents, as this may affect the disposal route and cost.[4]

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless they are compatible. Keep it separate from acids, bases, and oxidizers.[5]

  • Container Selection and Labeling:

    • Use a compatible, non-leaking container with a secure screw-on cap.[4]

    • Clearly label the container with the full chemical name: "this compound". Do not use abbreviations.[4]

    • Ensure any old labels are removed or completely covered.[4]

    • Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area near the point of generation.[4]

    • If the compound is flammable, store it in a flammable safety cabinet.[5]

    • Keep the container closed at all times except when adding waste.[4]

  • Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup. Provide them with an accurate description of the waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No hazardous_disposal Treat as Hazardous Waste is_hazardous->hazardous_disposal Yes / Uncertain end End of Disposal Process non_hazardous_disposal->end segregate Segregate from incompatible materials hazardous_disposal->segregate label_container Use a compatible, labeled container segregate->label_container store Store in designated satellite accumulation area label_container->store pickup Arrange for pickup by EHS or licensed contractor store->pickup pickup->end

References

Personal protective equipment for handling 3,3-Dimethylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Dimethylbutanoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available. The following guidance is based on the safety information for the closely related compound, Methyl 3,3-dimethylbutyrate, and general principles for handling flammable and potentially hazardous organic compounds.

Hazard Identification and Classification

Methyl 3,3-dimethylbutyrate is classified as a flammable liquid.[1] It is crucial to handle this substance with appropriate precautions to prevent ignition and exposure.

Hazard Classification Category Hazard Statement
Flammable liquids Category 3H226: Flammable liquid and vapor[1][2]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.Protects from splashes that could cause eye irritation or damage.[3]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).Prevents skin contact and potential irritation.[3] Always inspect gloves for degradation or punctures before use.
Body A knee-length laboratory coat.Protects skin and personal clothing from spills.[3]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if working with large quantities or in poorly ventilated areas.[4]Minimizes inhalation of vapors.
Feet Closed-toe shoes.Protects from accidental spills.[3]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.[2]

  • Safe Handling Practices:

    • Keep away from heat, sparks, open flames, and other ignition sources.[6] No smoking in the handling area.[2]

    • Use non-sparking tools.[2][5]

    • Avoid contact with skin and eyes.[6]

    • Avoid breathing vapors.

    • Keep the container tightly closed when not in use.[2]

    • Wear the appropriate PPE as detailed in the table above.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][7]

    • Keep containers tightly sealed to prevent vapor leakage.[6]

    • Store away from incompatible materials such as strong oxidizing agents.[5]

Spill Response Protocol
  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated and eliminate all ignition sources.[6]

  • Containment and Cleanup:

    • For small spills, absorb the material with a non-combustible absorbent material like vermiculite (B1170534) or sand.[6]

    • Collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[6]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

Disposal Plan
  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and compatible container.

  • Disposal Method:

    • Dispose of the hazardous waste through a licensed chemical waste disposal service.[4][6]

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood) A->B C Verify Emergency Equipment Accessibility B->C D Ground and Bond Containers C->D E Use Non-Sparking Tools D->E F Dispense Chemical E->F G Seal Container After Use F->G H Store in Flammable Liquid Cabinet G->H I Keep Away from Ignition Sources H->I

Caption: Step-by-step workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Disposal A Collect Waste in Labeled, Sealed Container B Segregate from Incompatible Wastes A->B C Arrange for Licensed Chemical Waste Pickup B->C D Complete Hazardous Waste Manifest C->D E Retain Disposal Records D->E

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.